5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNOPLNIDBIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372652 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-31-2 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the imidazole-2-thiol scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document details a robust synthetic protocol, outlines the underlying reaction mechanism, and provides a thorough guide to the analytical techniques required to confirm the identity, purity, and structure of the target compound. The information presented herein is intended to empower researchers to confidently synthesize and characterize this promising molecule for further investigation.
Introduction: The Therapeutic Potential of Imidazole-2-thiol Derivatives
The imidazole ring is a fundamental scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. When functionalized as an imidazole-2-thiol (or its tautomeric thione form), this heterocyclic core exhibits a diverse range of pharmacological activities.
Derivatives of imidazole-2-thiol have been reported to possess significant antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the sulfur atom at the 2-position, combined with the substituent pattern on the imidazole ring, allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile. The target of this guide, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, incorporates a 4-chlorophenyl group, a common substituent in bioactive compounds known to enhance potency, and a methyl group at the 1-position, which can influence solubility and metabolic stability. A comprehensive understanding of its synthesis and characterization is paramount for unlocking its full therapeutic potential.
Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
The synthesis of the target compound is achieved through a well-established cyclocondensation reaction. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Synthesis of the Intermediate: 2-bromo-1-(4-chlorophenyl)ethanone
The synthesis commences with the bromination of commercially available 4-chloroacetophenone. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Protocol:
-
In a fume hood, dissolve 4-chloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.
-
Slowly add elemental bromine (1 equivalent) dropwise to the solution while stirring at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To remove any unreacted bromine, wash the crude product with a dilute aqueous solution of sodium bisulfite.
-
Wash again with water until the filtrate is neutral.
-
The crude 2-bromo-1-(4-chlorophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
The core imidazole-2-thiol ring system is constructed via the reaction of the α-bromoketone intermediate with N-methylthiourea. This reaction is a classic example of the Hantzsch thiazole synthesis, adapted for imidazole synthesis.
Protocol:
-
To a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) and N-methylthiourea (1.1 equivalents) in absolute ethanol.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Reaction Mechanism
The formation of the imidazole-2-thiol ring proceeds through a nucleophilic substitution followed by an intramolecular condensation and dehydration.
Figure 2: Generalized reaction mechanism for the formation of the imidazole-2-thiol.
Characterization of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Thorough characterization is essential to confirm the successful synthesis of the target compound and to establish its purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity. The predicted chemical shifts are presented in the table below, based on data from analogous compounds.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole C4-H | 7.30 - 7.50 | Singlet | 1H |
| Aromatic protons (4-chlorophenyl) | 7.40 - 7.90 | Multiplet | 4H |
| N-CH₃ | ~3.80 | Singlet | 3H |
| SH/NH (tautomer) | 12.0 - 12.5 | Broad Singlet | 1H |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Predicted chemical shifts are provided below, based on analogous structures.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (C2) | 160 - 170 |
| Imidazole C4 | 115 - 125 |
| Imidazole C5 | 130 - 140 |
| Aromatic carbons (4-chlorophenyl) | 125 - 140 |
| N-CH₃ | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H stretch (thione tautomer) | 3300 - 3450 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch | 1550 - 1650 |
| C=S stretch | 1200 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain further structural information from its fragmentation pattern.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. By following the outlined procedures and utilizing the provided characterization data, researchers can confidently prepare this compound for further investigation into its promising biological activities. The methodologies described are based on well-established chemical principles and analogous transformations reported in the scientific literature, ensuring a high probability of success.
References
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- Dhaware, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1035-1041.
- Di Mola, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648.
- BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem Technical Guides.
- Al-Ghorbani, M., et al. (2015). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Siddiqui, Z. N., & Khan, S. A. (2012). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
Sources
An In-depth Technical Guide to the Crystal Structure Determination of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of the novel compound 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the process of small-molecule X-ray crystallography.
Introduction: The Significance of Imidazole Scaffolds in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets like enzymes and receptors.[1][2] The title compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, is a member of the imidazole-2-thiol class of derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[4]
Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount.[5] This structural data provides invaluable insights into its conformation, intermolecular interactions, and potential binding modes with therapeutic targets, thereby guiding further drug design and optimization efforts. This guide will walk through the critical steps of this process, from chemical synthesis to the final refined crystal structure.
Part 1: Synthesis and Crystallization – From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the initial material is a critical determinant of successful crystallization.
Proposed Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
While various synthetic routes to imidazole-2-thiols exist, a common approach involves the cyclization of appropriate precursors.[4] A plausible synthesis for the title compound is outlined below. This multi-step process ensures the correct regiochemistry and functionalization of the imidazole core.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of an α-aminoketone intermediate. This is typically achieved by reacting 2-amino-1-(4-chlorophenyl)ethan-1-one with a methylating agent under basic conditions to introduce the N-methyl group.
-
Step 2: Cyclization with Thiocyanate. The resulting N-methylated α-aminoketone is then reacted with a thiocyanate salt (e.g., potassium thiocyanate) in an acidic medium. The thiocyanate adds to the carbonyl group, followed by intramolecular cyclization and dehydration to form the imidazole-2-thiol ring.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the pure 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as a solid powder. Purity is confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
The Art and Science of Crystallization
Crystallization is often the most challenging step in structure determination.[6] It is a process of transitioning a compound from a disordered state in solution to a highly ordered, crystalline solid.[7] The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, with no significant internal defects.[6][8]
Several techniques are employed to achieve this, with the choice depending on the solubility and stability of the compound.[9]
Common Crystallization Techniques
-
Slow Evaporation: A near-saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures leads to crystal formation.[7]
-
Vapor Diffusion: This is a highly effective method for small quantities of material. A concentrated solution of the compound in one solvent is placed in a small open vial, which is then sealed inside a larger container holding a second, more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
Experimental Protocol: Crystallization via Vapor Diffusion
-
Solvent Selection: Identify a solvent in which the compound is readily soluble (e.g., dichloromethane) and an anti-solvent in which it is poorly soluble but miscible with the first solvent (e.g., hexane).
-
Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of dichloromethane (e.g., 0.5 mL) in a small glass vial.
-
Setup: Place this vial inside a larger, sealable jar containing a small reservoir of hexane (e.g., 2-3 mL).
-
Incubation: Seal the jar and leave it undisturbed at a constant temperature. Over several days, the more volatile hexane will diffuse into the dichloromethane solution, causing the compound to slowly precipitate and form crystals.
-
Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a mounted loop.
Part 2: X-ray Diffraction Data Collection and Processing
With a suitable crystal in hand, the next step is to measure its diffraction pattern using a single-crystal X-ray diffractometer.
Data Collection
The selected crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.
The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific, repeating pattern of reflections. These diffracted X-rays are recorded by a detector, such as a CCD or pixel detector.[8] A full dataset consists of thousands of reflections, each with a measured intensity and position.
Data Processing
The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type from the positions of the diffraction spots.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Applying corrections for experimental factors (e.g., beam intensity fluctuations, absorption) and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.
The processed data includes the h, k, l Miller indices for each reflection, its integrated intensity (I), and the standard uncertainty of the intensity (σ(I)).
Part 3: Structure Solution and Refinement
This phase involves converting the processed diffraction data into a three-dimensional model of the molecule.
Structure Solution
The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted waves are measured, their phases are lost. For small molecules like the title compound, direct methods are typically used to solve this problem.[8] These methods use statistical relationships between the intensities of certain reflections to derive initial phase estimates, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process. The program SHELXL is the industry standard for this task. Refinement involves iteratively adjusting atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.
The quality of the refinement is monitored by the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.
Experimental Protocol: Structure Refinement using SHELXL
-
Initial Model: The output from the structure solution program provides an initial model of atomic positions.
-
Isotropic Refinement: Initially, all atoms are refined with isotropic displacement parameters (assuming spherical thermal motion).
-
Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined with anisotropic displacement parameters (ADPs), which model the thermal motion as ellipsoids. This can reveal details about molecular motion and potential disorder.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a "riding model" (e.g., using the HFIX instruction in SHELXL), where their positions and thermal parameters are geometrically dependent on the parent atom.
-
Convergence: Refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the R-factor. The final model is then validated for its geometric sensibility and the absence of significant residual electron density.
Data Presentation: Crystallographic and Refinement Data
The final results of a crystal structure determination are summarized in a series of tables. The data presented below is representative of a typical small-molecule structure determination and serves as an illustrative example for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
| Parameter | Value |
| Empirical formula | C₁₀H₉ClN₂S |
| Formula weight | 224.71 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.101(4) |
| c (Å) | 9.885(3) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 981.1(6) |
| Z | 4 |
| Calculated density (g/cm³) | 1.521 |
| Absorption coefficient (mm⁻¹) | 0.55 |
| F(000) | 464 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8912 |
| Independent reflections | 2245 [R(int) = 0.035] |
| Data / restraints / parameters | 2245 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |
Table 1: Crystal data and structure refinement parameters for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Visualization of the Workflow
The entire process, from a purified compound to a refined molecular structure, can be visualized as a logical workflow.
A flowchart illustrating the major stages of crystal structure determination.
Conclusion
The determination of the crystal structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a multi-faceted process that combines synthetic chemistry, physics, and computational analysis. The resulting three-dimensional model provides definitive information on the molecule's stereochemistry, conformation, and intermolecular packing. This structural data is a critical asset for the scientific community, particularly for professionals in drug development, as it lays the groundwork for understanding the structure-activity relationship and enables the rational design of more potent and selective therapeutic agents.
References
- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Creative BioMart. (n.d.). X-ray Crystallography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
- University of Southampton. (2006, January 8). Crystallisation Techniques.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Müller, P. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Université de Rennes.
- Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Olex2. (n.d.). SHELXL - An Easy Structure - Sucrose.
- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1035-1041.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
- Wikipedia. (n.d.). X-ray crystallography.
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
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Exploring the Biological Activity of Novel Imidazole-2-Thiol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Imidazole-2-Thiol Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive starting point for the development of novel therapeutics.[2] Among the diverse family of imidazole-containing compounds, imidazole-2-thiol (or imidazole-2-thione) derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4]
This technical guide provides an in-depth exploration of the biological activities of novel imidazole-2-thiol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also detailed, field-proven experimental protocols and insights into the underlying mechanisms of action. The information presented herein is grounded in authoritative scientific literature, providing a solid foundation for further research and development in this exciting area of medicinal chemistry.
I. Synthesis of the Imidazole-2-Thione Core
The synthesis of the imidazole-2-thione scaffold is typically achieved through a multicomponent reaction, offering a straightforward and efficient route to a diverse range of derivatives. The classical Debus-Radziszewski reaction and its modifications are commonly employed.[5] A general, representative protocol for the synthesis of 1,3-disubstituted-4,5-diphenyl-imidazole-2-thione is provided below. This method can be adapted for the synthesis of various analogs by modifying the starting materials.
Experimental Protocol: Synthesis of 1,3-Disubstituted-4,5-Diphenyl-Imidazole-2-Thione
This protocol is based on the well-established reaction of a 1,2-dicarbonyl compound, an amine, and a source of the thione group.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Substituted aniline (e.g., 4-methylaniline)
-
Ammonium acetate
-
Potassium thiocyanate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Formation of the Imidazole Ring. In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and the desired substituted aniline (1 mmol) in glacial acetic acid (20 mL).
-
Step 2: Addition of Ammonium Acetate. To the solution from Step 1, add ammonium acetate (1.5 mmol). The ammonium acetate serves as a source of ammonia for the cyclization reaction.
-
Step 3: Reflux. Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Step 4: Introduction of the Thione Group. After the formation of the 2-amino-imidazole intermediate is confirmed by TLC, add potassium thiocyanate (1.2 mmol) to the reaction mixture.
-
Step 5: Continued Reflux. Continue to reflux the mixture for an additional 4-6 hours. The thiocyanate will react with the intermediate to form the imidazole-2-thione.
-
Step 6: Isolation of the Product. After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. The crude product will precipitate out of solution.
-
Step 7: Purification. Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3-disubstituted-4,5-diphenyl-imidazole-2-thione.
Characterization:
The structure of the synthesized compound should be confirmed by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the presence of the expected proton and carbon environments.
-
FT-IR: To identify characteristic functional groups, such as the C=S (thione) and C=N bonds.
-
Mass Spectrometry: To determine the molecular weight of the compound.
II. Anticancer Activity: Mechanisms and Evaluation
A significant body of research has highlighted the potent anticancer activity of imidazole-2-thiol derivatives against a variety of cancer cell lines.[3][4][6] These compounds exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression and metastasis, such as matrix metalloproteinases (MMPs).[3][4]
A. Key Anticancer Mechanisms of Imidazole-2-Thiol Derivatives
1. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many imidazole-2-thiol derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by imidazole-2-thiol derivatives.
2. Cell Cycle Arrest:
Uncontrolled cell proliferation is a hallmark of cancer. Imidazole-2-thiol derivatives can halt the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating.[4] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.
Signaling Pathway: G2/M Cell Cycle Arrest
Caption: G2/M cell cycle arrest mediated by imidazole-2-thiol derivatives.
3. Inhibition of Matrix Metalloproteinases (MMPs):
MMPs are a family of enzymes that degrade the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[3][4] Certain imidazole-2-thiol derivatives have been shown to inhibit the activity of MMPs, particularly MMP-2 and MMP-9, thereby potentially reducing the metastatic potential of tumors.[3][4]
B. Experimental Protocols for Evaluating Anticancer Activity
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of the imidazole-2-thiol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2. Gelatin Zymography for MMP Activity
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.
Step-by-Step Protocol:
-
Sample Preparation: Culture cancer cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the conditioned medium using a standard protein assay (e.g., Bradford assay).
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto a polyacrylamide gel containing gelatin (0.1%). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. Then, incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands on a blue background. The molecular weight of the active MMPs can be determined by comparing them to a protein standard.
C. Quantitative Data: Anticancer Activity of Imidazole-2-Thiol Derivatives
The following table summarizes the in vitro anticancer activity of selected imidazole-2-thiol derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | MCF-7 (Breast) | 3.57 | [7] |
| HL-60 (Leukemia) | 0.40 | [7] | |
| HCT-116 (Colon) | 2.63 | [7] | |
| Compound B | HeLa (Cervical) | 6-7 | [3] |
| Compound C | A549 (Lung) | 2.2 | [1] |
| Compound D | PC-3 (Prostate) | 66.6 | [6] |
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Imidazole-2-thiol derivatives have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[8] Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
A. Experimental Protocols for Evaluating Antimicrobial Activity
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Serial Dilution: Perform a two-fold serial dilution of the imidazole-2-thiol derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
2. Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[12][13]
Step-by-Step Protocol:
-
Inoculation: Prepare a standardized inoculum of the test bacterium and swab it evenly onto the surface of a Mueller-Hinton agar plate.[13]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the imidazole-2-thiol derivative to the surface of the agar.[14]
-
Incubation: Incubate the plate at 37°C for 16-18 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11] The size of the zone is indicative of the susceptibility of the bacterium to the compound.
IV. Other Biological Activities: Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, imidazole-2-thiol derivatives have been investigated as inhibitors of various enzymes with therapeutic relevance. A notable example is their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of type 2 diabetes.
A. α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which breaks down complex carbohydrates into glucose.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase solution with various concentrations of the imidazole-2-thiol derivative. Include a control without the inhibitor.
-
Incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the pNPG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion: A Promising Scaffold for Future Drug Development
Imidazole-2-thiol derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this remarkable chemical scaffold. As our understanding of the structure-activity relationships and molecular targets of these compounds continues to grow, we can anticipate the emergence of novel and effective imidazole-2-thiol-based drugs for the treatment of a wide array of diseases.
References
- Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Kalra, S., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(18), 4213.
- Sharma, G. V. M., Ramesh, A., Singh, A., & Srikanth, G. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
- Zolnowska, B., et al. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(34), 20956-20970.
- Abdel-Wahab, B. F., et al. (2018). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines.
- Verma, P. K., & Siwach, A. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube.
- Yousif, E., et al. (2017). Table 2: IC50 values for synthesized compounds against cancer cell lines.
- CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
- Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820.
- Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
- Wikipedia. (n.d.). Broth microdilution.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Imidazole derivatives acting against different human cancer cell lines.
- Microbe Online. (2013).
- Almosawy, M. G. A. A. (2020). Synthesis, characterization 4,5-di phenyl imidazoles.
- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC)
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2020).
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility.
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Investigating the pharmacological profile of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
An Investigative Guide to the Pharmacological Profile of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and Related Analogs
Executive Summary
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with diverse therapeutic actions.[1][2] Its derivatives, particularly imidazole-2-thiols, have demonstrated a wide spectrum of pharmacological properties, including antimicrobial and anticancer activities.[3] This guide focuses on the specific compound 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a molecule of significant interest due to its structural features. While direct pharmacological data for this exact compound is limited in publicly accessible literature, this document will construct a predicted pharmacological profile by synthesizing data from structurally related analogs. We will delve into rationales for potential therapeutic applications, propose detailed experimental protocols for validation, and outline a strategic path for its investigation. This paper is intended for researchers and drug development professionals, providing a technical and experience-driven framework for unlocking the potential of this compound.
The Imidazole-2-thiol Scaffold: A Privileged Structure
The imidazole core, a five-membered aromatic heterocycle containing two nitrogen atoms, is a bioisostere for various biological functional groups, enabling it to interact with a wide array of biological targets.[4] The incorporation of a thiol group at the 2-position and specific aryl substitutions, such as the 4-chlorophenyl group at the 5-position, modulates the molecule's electronic and steric properties, significantly influencing its biological activity.
Key Structural Features and Their Implications:
-
Imidazole Core: Provides a polar, hydrogen-bonding scaffold that is soluble in polar solvents, a feature that can enhance drug solubility and bioavailability.[2]
-
2-Thiol Group: This functional group is a potent metal chelator and can participate in hydrogen bonding and redox reactions, often crucial for enzyme inhibition.
-
5-(4-chlorophenyl) Group: The presence of a halogenated phenyl ring can enhance lipophilicity, potentially improving membrane permeability. The chlorine atom can also form halogen bonds, contributing to target binding affinity.
-
1-Methyl Group: N-methylation prevents tautomerization and can influence the molecule's binding orientation within a target's active site.
Based on these features and extensive research on similar compounds, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is hypothesized to possess significant potential in oncology and infectious diseases.
Synthesis and Characterization Strategy
The synthesis of imidazole-2-thiol derivatives is well-established. A common and effective approach involves the cyclization of α-haloketones or related intermediates with a source of thiocyanate.
Generalized Synthetic Workflow
A plausible synthetic route, adapted from established methodologies, would involve the reaction of an appropriate precursor with potassium thiocyanate. The structural integrity of the synthesized compound must then be confirmed through rigorous analytical techniques.
Caption: Generalized workflow for the synthesis and validation of the target compound.
Essential Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are critical for elucidating the molecular structure. For instance, the ¹H-NMR spectrum of a related compound, (E)-5-(4-chlorophenyl)-1-(benzylideneamino)-1H-imidazole-2(3H)-thione, showed characteristic signals for the imidazole ring proton, aromatic protons, and the NH proton, confirming its core structure.[3]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. For imidazole-2-thiol derivatives, characteristic peaks for N-H (if not N-methylated), C=N, C=C, and the C=S (thiocarbonyl) stretch are expected.[3]
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound, with the molecular ion peak (M+) providing definitive evidence of successful synthesis.
Predicted Pharmacological Profile & Mechanisms of Action
By analyzing data from structurally similar molecules, we can construct a robust hypothesis for the primary pharmacological activities of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Potential as an Anticancer Agent
Numerous studies have highlighted the anticancer potential of 5-aryl-1H-imidazole-2-thiol derivatives.
-
Evidence from Analogs: A study on 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones, which share the core 5-(4-chlorophenyl)imidazole-2-thiol structure, demonstrated moderate to good antitumor activities against breast (MCF-7), colon (HCT-116), and hepatocellular (HepG2) carcinoma cell lines.[3] Another related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, showed antiproliferative effects against lung carcinoma (A549) cells, although its activity was modest.[5]
-
Hypothesized Mechanism of Action: Sirtuin Inhibition: A compelling potential mechanism of action is the inhibition of sirtuins (SIRTs), a class of histone deacetylases that are often overexpressed in cancer cells and play a critical role in tumor progression and survival. An in-silico and in-vitro study identified a structurally related compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazol-4-yl] acetate, as a potent inhibitor of nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines.[6] Inhibition of sirtuins can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.
Caption: Hypothesized pathway of sirtuin inhibition leading to apoptosis.
Potential as an Antimicrobial Agent
The imidazole-2-thiol scaffold is also a well-known pharmacophore in the development of antimicrobial agents.
-
Evidence from Analogs: A series of novel imidazole-2-thiols demonstrated moderate antimicrobial activity when compared against the reference drug ciprofloxacin. Another study on derivatives of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole showed significant activity against bacterial strains like S. aureus and E. coli.[7] This suggests that the 4-chlorophenyl moiety contributes positively to the antimicrobial profile. The mechanism often involves the disruption of the bacterial cell wall or inhibition of essential enzymes.
Key Experimental Protocols for Pharmacological Validation
To move from a predicted profile to validated data, a series of robust, self-validating experiments are required. The following protocols provide a clear and logical path for the initial in vitro investigation.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the compound's ability to reduce the viability of cancer cells, providing a quantitative measure of its cytotoxic potential (IC₅₀ value).
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells for a negative control (vehicle only) and a positive control (e.g., Docetaxel).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against relevant bacterial strains.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized bacterial inoculum (e.g., S. aureus, E. coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A drug control (e.g., ciprofloxacin) should also be run in parallel.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Predicted Safety and Toxicity Profile
While no specific toxicity data exists for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, information on related simple imidazoles provides a basis for preliminary hazard assessment and dictates necessary handling precautions.
| Compound | GHS Classification | Key Hazards | Source |
| 1-methyl-1H-imidazole | Acute Toxicity (Oral) - Cat. 4; Acute Toxicity (Dermal) - Cat. 3; Skin Corrosion - Cat. 1B | Harmful if swallowed; Toxic in contact with skin; Causes severe skin burns and eye damage. | [8] |
| 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | Acute Toxicity (Oral) - Cat. 4; Aquatic Hazard (Chronic) - Cat. 1 | Harmful if swallowed; Very toxic to aquatic life with long-lasting effects. | [9] |
Causality and Precaution: The corrosive nature of simple imidazoles like 1-methyl-imidazole is a significant concern.[8] This property is attributed to their ability to disrupt cell membranes and cause tissue damage. Therefore, when handling the target compound, strict adherence to safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), is mandatory to prevent skin and eye damage. Early in silico ADME/Tox modeling is highly recommended to predict potential liabilities before advancing to in vivo studies.
Conclusion and Future Directions
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a compound with a promising, albeit predicted, pharmacological profile. The strong evidence from related analogs suggests that it warrants serious investigation as a potential dual-action agent with both anticancer and antimicrobial properties. The hypothesized mechanism of sirtuin inhibition for its anticancer effects provides a clear and testable starting point for mechanistic studies.
The logical next steps in a research program should be:
-
Synthesis and Confirmation: Execute a validated synthesis and perform full structural characterization.
-
Broad In Vitro Screening: Conduct cytotoxicity screening against a diverse panel of cancer cell lines (e.g., NCI-60) and antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: If anticancer activity is confirmed, perform sirtuin activity assays and downstream cellular assays (e.g., cell cycle analysis, apoptosis assays) to validate the hypothesized MoA.
-
Lead Optimization: Should the initial results be promising, a medicinal chemistry campaign to synthesize analogs could be initiated to improve potency and selectivity and to establish a structure-activity relationship (SAR).
By following this structured, evidence-based approach, the full therapeutic potential of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol can be systematically and efficiently investigated.
References
- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
El-Shehry, M. F., et al. (2016). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. [Link]
- Abdelazeem, A. H., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
- Ganesan, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics.
-
PubChem. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Pace, V., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. [Link]
- Kumar, A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica.
-
Pace, V., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate. [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl-: Evaluation statement. Australian Government Department of Health and Aged Care.
-
Khan, F. A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]
- Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry.
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An In-Depth Technical Guide to the Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Analogues and Derivatives
This guide provides a comprehensive overview of the synthetic methodologies for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules and pharmaceuticals.[1] The introduction of a thiol group at the 2-position and specific aryl and alkyl substituents at other positions of the imidazole ring can lead to a diverse range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and methods for the preparation of various analogues and derivatives.
Core Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
The most direct and widely applicable method for the synthesis of 1,5-disubstituted-1H-imidazole-2-thiols is the Markwald synthesis. This classical approach involves the cyclization of an α-amino ketone with a thiocyanate salt. For the synthesis of the title compound, this translates to a two-step process starting from the readily available 2-amino-1-(4-chlorophenyl)ethanone.
Rationale for the Synthetic Strategy
The chosen synthetic route, outlined below, offers a logical and efficient pathway to the target molecule. The initial step involves the N-methylation of the primary α-amino ketone. This strategic placement of the methyl group on the nitrogen atom is crucial as it directs the subsequent cyclization to form the desired N-methylated imidazole-2-thiol. The subsequent cyclization with potassium thiocyanate is a robust and well-established method for the formation of the imidazole-2-thiol ring system.
Visualizing the Synthetic Workflow
The overall synthetic pathway for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is depicted in the following workflow diagram:
Caption: Synthetic workflow for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethanone
-
Materials:
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride[2]
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(4-chlorophenyl)-2-(methylamino)ethanone.[3]
-
Step 2: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
This final step involves the cyclization of the N-methylated α-amino ketone with potassium thiocyanate in the presence of an acid catalyst.
-
Materials:
-
Procedure:
-
Dissolve 1-(4-chlorophenyl)-2-(methylamino)ethanone (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium thiocyanate (1.2 eq) to the mixture.
-
Acidify the reaction mixture with a few drops of concentrated hydrochloric acid or glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water and then dry it.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
-
Synthesis of Analogues and Derivatives
The versatile imidazole-2-thiol core can be readily modified to generate a library of analogues and derivatives. These modifications can be broadly categorized into substitutions at the N-1 and C-5 positions of the imidazole ring, as well as derivatization of the thiol group.
Variation of Substituents at the N-1 Position
The N-1 position of the imidazole ring can be substituted with various alkyl or aryl groups. This is typically achieved by starting with the appropriately substituted α-amino ketone.
| N-1 Substituent | Starting Amine | Reference |
| Phenyl | Aniline | [5] |
| Substituted Phenyl | Substituted Anilines | [5] |
| Benzyl | Benzylamine | N/A |
| Other Alkyl Groups | Corresponding Primary Amines | N/A |
General Procedure for N-1 Aryl/Alkyl Analogues:
The synthesis follows the same general two-step procedure as outlined for the N-1 methyl analogue. The primary α-amino ketone is first reacted with the desired alkyl or aryl halide to introduce the substituent at the nitrogen atom, followed by cyclization with potassium thiocyanate. N-arylation can also be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl boronic acids or aryl halides.[1][6]
Variation of Substituents at the C-5 Position
The aryl group at the C-5 position can be varied by starting with the corresponding substituted phenacyl halide in the initial synthesis of the α-amino ketone.
| C-5 Aryl Substituent | Starting Material | Reference |
| 4-Methoxyphenyl | 2-Bromo-1-(4-methoxyphenyl)ethanone | [5] |
| 4-Nitrophenyl | 2-Bromo-1-(4-nitrophenyl)ethanone | N/A |
| 4-Fluorophenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | N/A |
| Thienyl | 2-Bromo-1-(thiophen-2-yl)ethanone | N/A |
Derivatization of the 2-Thiol Group
The thiol group at the C-2 position is a versatile handle for further derivatization. It can undergo various reactions such as alkylation, acylation, and oxidation to introduce a wide range of functionalities.
General Scheme for Derivatization:
Caption: General derivatization pathways for the 2-thiol group.
Representative Protocol for S-Alkylation:
-
Materials:
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (1.0 eq) in ethanol or DMF.
-
Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) and stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
This technical guide has detailed a robust and versatile synthetic strategy for the preparation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and its analogues. The methodologies presented are based on established chemical principles and provide a solid foundation for researchers to synthesize these compounds and explore their potential applications in drug discovery and development. The ability to systematically modify the core structure at the N-1, C-5, and S-2 positions offers a powerful tool for structure-activity relationship (SAR) studies.
References
-
Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646. [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2010). A new versatile method for the synthesis of imidazole and its derivatives. Der Pharma Chemica, 2(4), 232-239.
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ChemSrc. (n.d.). 1-(4-chlorophenyl)-2-(methylamino)ethanone. Retrieved from [Link]
-
Ali, H. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]
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MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
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SciHorizon. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. ACS Omega, 7(5), 4455-4464. [Link]
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Al-Ghorbani, M., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 24-42. [Link]
-
Angene. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl. Retrieved from [Link]
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MDPI. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 26(15), 4485. [Link]
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ChemSynthesis. (n.d.). 1-(4-chlorophenyl)ethanone. Retrieved from [Link]
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Taylor & Francis Online. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Ueda, M., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 165-171. [Link]
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Mallikarjunaswamy, A. M. M., et al. (2019). An Efficient and Ecofriendly Synthesis of 3,7-Diaryltetrahydro-1H,5H-[5][7]triazolo[1,2-a][5][7]triazole-1,5-dithiones. Asian Journal of Chemistry, 31(10), 2291-2294. [Link]
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Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting material. Der Pharma Chemica, 14(4), 1-6. [Link]
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Preliminary in vitro screening of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
An In-Depth Technical Guide for the Preliminary In Vitro Screening of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Authored by: A Senior Application Scientist
Foreword: The Rationale for Screening a Novel Imidazole-2-Thiol Derivative
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Derivatives of imidazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The imidazole-2-thiol (or thione) moiety, in particular, has been the focus of significant research, with studies demonstrating that these compounds can serve as potent cytotoxic and anti-metastatic agents, often through mechanisms like enzyme inhibition and induction of apoptosis.[6][7]
The subject of this guide, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, incorporates several key structural features that suggest a high potential for biological activity. The 4-chlorophenyl group is a common substituent in pharmacologically active molecules, often enhancing hydrophobic interactions with biological targets.[4] The methylated imidazole core and the reactive thiol group provide a versatile scaffold for potential interactions with various enzymes and receptors.
This document provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them. The proposed screening cascade is designed to efficiently assess the compound's potential as an anticancer and antimicrobial agent, laying a robust foundation for further preclinical development.
Part 1: Foundational Physicochemical Characterization
Before embarking on biological screening, a fundamental understanding of the compound's physicochemical properties is essential for ensuring data integrity and reproducibility. This initial step validates the quality of the test article and informs the design of subsequent biological assays.
Identity and Purity Confirmation
The identity of the synthesized 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol must be unequivocally confirmed, and its purity must be quantified. This is a critical quality control step.
Experimental Protocol: Compound Characterization
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is recommended.
-
Objective: To confirm the molecular weight of the compound. The expected mass should be calculated, and the observed mass-to-charge ratio (m/z) should correspond to the [M+H]⁺ or [M-H]⁻ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy.
-
Objective: To confirm the chemical structure. The observed chemical shifts, integration values, and coupling constants must be consistent with the assigned structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reverse-phase HPLC with a UV detector.
-
Objective: To determine the purity of the compound. A purity level of ≥95% is generally required for biological screening. A gradient elution method using water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is standard.
-
Solubility Assessment
A compound's solubility dictates how it can be formulated for in vitro assays. Poor solubility can lead to inaccurate and misleading results.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Serially dilute the stock solution in a series of aqueous buffers relevant to the planned biological assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).
-
Incubation and Measurement: Incubate the dilutions for a set period (e.g., 2 hours) at room temperature.
-
Analysis: Measure the concentration of the compound in the supernatant after centrifugation or filtration. This can be done using HPLC-UV, UV-Vis spectrophotometry, or other suitable methods. The highest concentration at which the compound remains in solution is its kinetic solubility.
Part 2: Anticancer Activity Screening Cascade
Given the extensive reports on the anticancer potential of imidazole derivatives,[1][3][8][9] a primary focus of the initial screening should be on evaluating its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Primary Screening: Antiproliferative Activity
The initial goal is to determine if the compound can inhibit the growth or proliferation of cancer cells and to establish its potency (IC₅₀). The National Cancer Institute's 60-cell line panel (NCI-60) is a comprehensive approach, though a smaller, representative panel is often sufficient for preliminary screening.[9]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | A common model for lung cancer; often used in imidazole derivative studies.[1][9] |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer; widely used for screening.[1] |
| HepG2 | Hepatocellular Carcinoma | A model for liver cancer, a major global health issue.[1] |
| HCT116 | Colorectal Carcinoma | Represents a common gastrointestinal cancer. |
| WI-38 | Normal Lung Fibroblast | A non-cancerous cell line to assess selectivity and general cytotoxicity.[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (e.g., from 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: IC₅₀ Summary Table
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin | Selectivity Index (WI-38 IC₅₀ / Cancer Cell IC₅₀) |
| A549 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| MCF-7 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HepG2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HCT116 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| WI-38 | [Experimental Value] | [Experimental Value] | N/A |
Secondary Screening: Elucidating the Mechanism of Action
If the compound shows potent and selective anticancer activity (e.g., low micromolar IC₅₀ against cancer cells and a high selectivity index), the next logical step is to investigate its mechanism of action. Imidazole derivatives are known to induce apoptosis and cause cell cycle arrest.[8][9]
Workflow for Mechanistic Investigation
Caption: Workflow for investigating the anticancer mechanism.
Experimental Protocol: Apoptosis Assay via Flow Cytometry
-
Treatment: Treat a sensitive cancer cell line (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
This allows for the quantification of apoptosis induction.
-
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified, revealing any cell cycle arrest.[8]
Part 3: Antimicrobial Activity Screening
The imidazole-2-thiol scaffold is also known for its antimicrobial properties.[6] A preliminary screen against a panel of clinically relevant bacteria and fungi is therefore highly warranted.
Primary Screening: Minimum Inhibitory Concentration (MIC)
The goal is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10][11]
Recommended Microbial Panel:
| Microorganism | Gram Stain | Relevance |
| Staphylococcus aureus | Positive | Common cause of skin and systemic infections. |
| Escherichia coli | Negative | Common cause of gastrointestinal and urinary tract infections. |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multidrug-resistant. |
| Candida albicans | N/A (Fungus) | Common cause of opportunistic fungal infections. |
Experimental Protocol: Broth Microdilution Assay
This method is a standard for determining the MIC of novel antimicrobial agents.[11][12]
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
Data Presentation: MIC Summary Table
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Antibiotic |
| S. aureus | [Experimental Value] | [Experimental Value] |
| E. coli | [Experimental Value] | [Experimental Value] |
| P. aeruginosa | [Experimental Value] | [Experimental Value] |
| C. albicans | [Experimental Value] | [Experimental Value] |
Visualizing a Potential Mechanism: Signaling Pathway Inhibition
While detailed mechanistic studies are part of secondary screening, it is useful to conceptualize how these compounds might work. For instance, many antimicrobial and anticancer agents function by inhibiting critical signaling pathways.
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A Technical Guide to the Discovery and Validation of Novel Biological Targets for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Abstract
This technical guide provides a comprehensive, field-proven framework for the identification and validation of novel biological targets for the small molecule 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Imidazole-based heterocyclic compounds are recognized for a wide spectrum of pharmacological activities, including potential anticancer properties, making the deconvolution of their mechanism of action a critical step in drug discovery.[1][2] This document moves beyond theoretical lists, offering an integrated strategy that combines computational prediction with robust biochemical and cell-based experimental methodologies. We detail the causality behind each experimental choice, providing self-validating protocols for affinity purification-mass spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and genetic screening techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets that underpin the biological activity of this, or similar, novel chemical entities.
Introduction: The Imperative for Target Deconvolution
The compound 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol belongs to the imidazole class of heterocycles, a privileged scaffold in medicinal chemistry known to confer a diverse range of biological activities.[2] While phenotypic screens may reveal a compound's efficacy in a disease model (e.g., cytotoxicity in cancer cell lines), they do not reveal the "how" or "why". Identifying the specific molecular target or targets is an essential stage in drug discovery for several reasons: it clarifies the mechanism of action, enables rational drug design for improved potency and selectivity, helps predict potential side effects, and is crucial for regulatory approval.[3][4]
This guide presents a multi-faceted approach to this challenge, beginning with hypothesis generation through computational methods and proceeding to rigorous experimental validation in biologically relevant systems.
Strategic Workflow for Target Identification
A successful target identification campaign does not rely on a single method but rather integrates complementary approaches to build a compelling case for a specific drug-target interaction. The workflow should be logical, moving from broad, hypothesis-generating techniques to specific, hypothesis-testing experiments.
Figure 1: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction (Hypothesis Generation)
Before committing to resource-intensive wet-lab experiments, computational methods can quickly generate a list of plausible protein targets, providing a crucial starting point.[5][6] These approaches leverage vast databases of known ligand-target interactions and protein structures.
Key In Silico Methodologies
-
Ligand-Based Similarity Searching: This approach operates on the principle that structurally similar molecules often share similar biological activities.[7] The 2D fingerprint or 3D shape of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is used to screen databases (e.g., ChEMBL, PubChem) for known compounds with similar features. The targets of these "hit" compounds become candidate targets for our query molecule.
-
Reverse Docking (Structure-Based): This is a powerful method where the small molecule is computationally docked against a large library of 3D protein structures.[7][8] Algorithms calculate the binding affinity and pose for each protein, and the top-scoring proteins are ranked as potential targets. This method is particularly useful for identifying novel or unexpected targets.[8]
| Method | Principle | Required Input | Output |
| Similarity Searching | Similar molecules have similar targets. | 2D/3D structure of the query molecule. | List of known molecules with similar structures and their associated targets. |
| Reverse Docking | Predicts binding affinity to known protein structures. | 3D structure of the query molecule. | Ranked list of potential protein targets based on predicted binding energy. |
| Table 1: Comparison of primary in silico target prediction methods. |
These computational hypotheses must be treated as preliminary and require experimental validation.
Phase 2: Biochemical & Cell-Based Target Identification
This phase aims to directly identify proteins that physically interact with the compound. We will focus on two gold-standard, complementary techniques: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone of target identification.[4][9] The strategy involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners ("prey") from a complex protein mixture like a cell lysate.[10][11]
Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Causality: The success of this experiment hinges on creating an affinity matrix where the immobilized compound retains its native binding conformation. A crucial first step, not detailed here, is a Structure-Activity Relationship (SAR) study to identify a non-essential position on the molecule for linker attachment.[9]
Self-Validation: The critical control is a parallel experiment using "dummy" beads (with no compound or with an inactive structural analog) to identify and subtract non-specific background binders.
Materials:
-
NHS-activated Sepharose beads
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (with a suitable linker, e.g., a carboxyl group)
-
Cell lysate from a relevant cell line
-
Wash buffers (e.g., TBS with varying salt concentrations)
-
Elution buffer (e.g., low pH glycine or high concentration of free compound)
-
Trypsin for protein digestion
-
LC-MS/MS instrument
Methodology:
-
Immobilization: Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads in parallel.
-
Incubation: Incubate the compound-coupled beads and control beads with clarified cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove proteins that are not specifically bound. This is a critical step to reduce background. Use a series of washes with increasing stringency (e.g., increasing salt concentration).
-
Elution: Elute the specifically bound proteins. Competitive elution with an excess of the free compound is preferred as it yields a cleaner set of specific binders.
-
Sample Preparation for MS: Denature, reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of proteins identified from the compound-beads to those from the control-beads. Proteins significantly enriched in the compound sample are considered high-confidence candidate targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in an intact cellular environment or lysate.[12][13] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13][14]
Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).
Causality: This assay directly measures the biophysical consequence of binding. A shift in the melting temperature (Tm) is strong evidence of engagement. The isothermal dose-response fingerprint (ITDRF) further confirms this by showing that the stabilization effect is dependent on the compound's concentration.[12]
Self-Validation: The assay is self-validating through its controls. The DMSO-treated sample establishes the baseline melting curve of the target protein. A known inhibitor of the target (if available) serves as a positive control.
Materials:
-
Relevant cell line cultured in appropriate media
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
DMSO (vehicle control)
-
PBS, lysis buffer with protease inhibitors
-
PCR tubes or 96-well plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents (or other protein quantification method)
-
Antibody specific to the putative target protein
Methodology:
-
Cell Treatment: Treat intact cells with the compound at a desired concentration (e.g., 10 µM) or with DMSO for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 min).[12]
-
Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western Blotting, ELISA, or mass spectrometry.
-
Data Analysis (Melt Curve): Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg). A shift in this curve between the compound-treated and DMSO-treated samples indicates target stabilization.
-
Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, treat cells with a range of compound concentrations. Heat all samples at a single temperature (chosen from the melt curve where significant precipitation occurs). Plot the amount of soluble protein against the compound concentration to generate a dose-response curve.
Phase 3: Genetic Screening for Functional Validation
While AP-MS and CETSA identify physical interactions, genetic screens can functionally link a target to the compound's observed phenotype (e.g., cell death).[16] The most common approaches use pooled short hairpin RNA (shRNA) or CRISPR-Cas9 libraries.[17][18]
Principle: If a compound inhibits a specific protein, cells where that same protein's gene is knocked down (by shRNA) or knocked out (by CRISPR) should show an altered sensitivity to the compound. For an essential target, knockdown may phenocopy the drug's effect, leading to depletion of those cells from the population during a screen.[18]
Figure 4: Workflow for a pooled shRNA negative-selection screen.
Causality: This screen identifies genes essential for survival in the presence of the drug. If a gene knockdown sensitizes cells to the compound, it suggests the gene product may be the drug's target or part of a parallel survival pathway.
Self-Validation: The comparison between the DMSO-treated and compound-treated populations is the core of the experiment. Non-targeting shRNAs included in the library serve as internal negative controls.
Materials:
-
Pooled lentiviral shRNA library (targeting the human genome or a specific gene family, e.g., kinases)
-
Packaging plasmids and HEK293T cells for lentivirus production
-
Target cancer cell line
-
Polybrene
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
Genomic DNA extraction kit
-
PCR reagents for amplifying shRNA cassettes
-
Next-generation sequencing (NGS) platform
Methodology:
-
Library Transduction: Transduce the target cell line with the pooled shRNA lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one shRNA. Select for transduced cells.
-
Establish Baseline: Collect a sample of the initial cell population to determine the baseline representation of each shRNA.
-
Screening: Split the remaining cell population into two arms: one treated with a sub-lethal concentration of the compound (e.g., IC20) and a control arm treated with DMSO.
-
Culture: Culture the cells for a sufficient period (e.g., 10-14 days) to allow for differences in proliferation to manifest.
-
gDNA Extraction: Harvest cells from both arms and extract genomic DNA.[19]
-
PCR and Sequencing: Use PCR to amplify the integrated shRNA sequences from the genomic DNA.[19] Analyze the PCR products using next-generation sequencing to determine the frequency of each shRNA in both populations.
-
Data Analysis: Compare the shRNA frequencies in the compound-treated sample to the DMSO-treated sample. shRNAs that are significantly depleted in the compound-treated arm correspond to genes whose knockdown sensitizes cells to the drug, making them strong candidate targets.
Phase 4: Final Target Validation
The final and most critical phase is to confirm the candidate targets generated from the screening phases. This involves using orthogonal, direct-binding assays and demonstrating that modulating the target protein recapitulates the compound's cellular effects.
| Validation Method | Question Answered | Example |
| Biophysical Assays | Does the compound bind directly to the purified protein? | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |
| Enzymatic/Functional Assays | Does the compound modulate the protein's activity? | Kinase activity assay, receptor binding assay (if the target is an enzyme or receptor) |
| Cellular Target Engagement | Does the compound engage the target in cells? | Western blot analysis of downstream pathway modulation, targeted CETSA on the specific candidate |
| Genetic Validation | Does knockdown/knockout of the target mimic the drug's effect? | Individual siRNA/shRNA or CRISPR-mediated knockout of the candidate gene, followed by phenotypic analysis |
Table 2: Orthogonal approaches for final target validation.
Conclusion
The identification of novel biological targets for a compound like 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a complex but achievable endeavor. A successful strategy is not linear but iterative, using computational predictions to guide robust biochemical and cell-based experiments. Direct evidence from techniques like AP-MS and CETSA, combined with functional data from genetic screens, builds a powerful, multi-pronged argument for a specific drug-target interaction. Each protocol described herein contains internal controls and validation steps, ensuring the generation of trustworthy and actionable data. This integrated approach maximizes the probability of success and provides the critical mechanistic insights required to advance a promising small molecule through the drug development pipeline.
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- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
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- 5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL. Drugfuture.
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.
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Understanding the physicochemical properties of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The subject of this guide, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS No. 17452-31-2), is a member of this versatile class of heterocyclic compounds.[4][5][6][] The presence of a chlorophenyl group, a methyl group at the N1 position, and a thiol group at the C2 position suggests a unique electronic and steric profile that could translate into specific biological activities and a distinct physicochemical behavior.
This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's characteristics for further investigation and application. Where experimental data is not publicly available, this guide outlines detailed, field-proven protocols for its determination, grounded in established scientific principles.
Molecular Structure and Core Chemical Information
The fundamental identity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is established by its molecular structure and associated identifiers.
Table 1: Core Chemical Information
| Identifier | Value | Source |
| CAS Number | 17452-31-2 | [4][5][] |
| Molecular Formula | C₁₀H₉ClN₂S | [5][6] |
| Molecular Weight | 224.71 g/mol | [5] |
| SMILES | n1(c(c[nH]c1=S)-c2ccc(cc2)Cl)C | [6] |
The structure features a central imidazole ring, which is aromatic and can exhibit tautomerism.[1][8] However, the methylation at the N1 position prevents annular tautomerism, locking the double bond configuration within the ring. The thiol group at the C2 position is a key functional group, known for its nucleophilicity and potential to form disulfide bonds.[9] The 4-chlorophenyl substituent at C5 significantly influences the molecule's lipophilicity and electronic properties.
Synthesis and Purification
While a specific, detailed synthesis protocol for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is not extensively documented in the provided literature, a general and robust synthetic strategy can be proposed based on established methods for analogous imidazole derivatives.[3][10]
Proposed Synthetic Pathway
A plausible and efficient synthesis would likely involve a multi-step process, beginning with the formation of the imidazole core, followed by thionation. A common approach to constructing substituted imidazoles is the reaction of an α-haloketone with a suitable amidine or guanidine derivative.[11]
DOT Script for Proposed Synthetic Pathway
Caption: Proposed synthetic route for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N-methylthiourea in a suitable solvent such as ethanol, add an equimolar amount of 2-bromo-1-(4-chlorophenyl)ethan-1-one.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC). The causality behind refluxing is to provide the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. This self-validating system ensures the isolation of the pure compound, as confirmed by TLC analysis of the collected fractions.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
Solubility
The solubility of a compound in both aqueous and organic media is a critical determinant of its absorption and distribution in vivo.
Table 2: Predicted and Experimental Solubility Determination
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 3, 7.4, 9) | Low | The molecule is largely non-polar due to the chlorophenyl ring and the imidazole core. The thiol group can be ionized at higher pH, potentially increasing solubility. |
| Ethanol | Moderate to High | The molecule's organic character suggests good solubility in polar protic solvents. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Dichloromethane (DCM) | Moderate to High | The compound is expected to be soluble in non-polar organic solvents. |
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Assay Plate Preparation: In a 96-well plate, add an appropriate volume of the stock solution to a series of aqueous buffers (e.g., pH 3.0, 7.4, 9.0) to achieve a final concentration range (e.g., 1-200 µM).
-
Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at room temperature. The turbidity of each well is then measured using a nephelometer. The concentration at which precipitation is first observed is defined as the kinetic solubility. The choice of nephelometry provides a direct and sensitive measure of insolubility.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. For a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a melting point of 234-236 °C (with decomposition) has been reported.[12]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the purified, crystalline compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up slowly (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range over which the solid melts is recorded. A sharp melting range is indicative of high purity.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octan-1-ol) and water. It is a key predictor of a drug's ability to cross biological membranes. A computationally predicted XLogP3 value for a similar compound, 5-(4-chlorophenyl)-1H-imidazole-2-thiol, is 2.[13]
Table 3: Predicted Lipophilicity
| Parameter | Predicted Value | Source |
| LogP | ~2-3 | Based on similar structures[13] |
Experimental Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: Prepare a biphasic system of octan-1-ol and water, pre-saturated with each other.
-
Partitioning: A known concentration of the compound is dissolved in one of the phases (preferably the one in which it is more soluble). The two phases are then mixed in a flask and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base. For 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, the thiol group is expected to be weakly acidic. The imidazole ring also has a basic nitrogen atom. A predicted pKa for 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is 11.26.[12]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. This method provides a direct measure of the compound's ionization behavior.
Spectroscopic and Crystallographic Analysis
Spectroscopic and crystallographic data are essential for unambiguous structure confirmation and understanding the three-dimensional arrangement of the molecule.
Spectroscopic Data
While specific spectra for the target compound are not available in the provided search results, characteristic signals can be predicted based on its structure and data from similar compounds.[3][14]
Table 4: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons of the chlorophenyl ring (doublets), imidazole proton (singlet), N-methyl protons (singlet), and a broad singlet for the thiol proton. |
| ¹³C NMR | Signals for the carbons of the chlorophenyl and imidazole rings, with the thione carbon appearing at a characteristic downfield shift. |
| IR | N-H stretching (if in thione form), C=S stretching, and characteristic aromatic C-H and C=C stretching vibrations. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |
Crystallographic Analysis
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16]
DOT Script for Experimental Workflow
Caption: Workflow for the physicochemical characterization of the compound.
Chemical Stability
Assessing the chemical stability of a compound is crucial for determining its shelf-life and potential degradation pathways.
Experimental Protocol: Chemical Stability Assessment
-
Forced Degradation Studies: The compound is subjected to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (e.g., exposure to UV light) conditions.
-
Time-Point Analysis: Samples are taken at various time points and analyzed by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Degradation Profiling: The percentage of the parent compound remaining is quantified, and any major degradation products are identified, potentially using LC-MS. This systematic approach ensures that the compound's liabilities are identified early in the development process.
Conclusion
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a molecule of significant interest due to its structural relationship to a class of compounds with diverse biological activities. This guide has provided a comprehensive overview of its known chemical information and has outlined detailed, robust experimental protocols for the determination of its key physicochemical properties. The systematic application of these methodologies will yield a complete and reliable dataset, which is indispensable for advancing the research and development of this promising compound. The insights gained from a thorough physicochemical characterization will undoubtedly pave the way for its rational application in medicinal chemistry and drug discovery.
References
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- Indian Journal of Chemistry.
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- Journal of Chemical and Pharmaceutical Research. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
- MDPI. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- BLDpharm. 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol.
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- ChemScene. 554436-96-3 | 5-(4-Chlorophenyl)-1-(2-methylphenyl)-1h-imidazole-2-thiol.
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- PubChem. 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile.
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Methodological & Application
Protocol for the Multi-step Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Imidazole-2-thiol derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and antifungal activities.[1] The synthesis detailed herein proceeds through an α-amino ketone intermediate, which is subsequently cyclized using methyl isothiocyanate. This protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization checkpoints to ensure a successful and reproducible outcome.
Introduction and Scientific Background
The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine.[2] The functionalization of this heterocycle has led to the development of many therapeutic agents.[1] The imidazole-2-thiol (or imidazolidine-2-thione) moiety, in particular, has attracted significant attention due to its diverse bioactivities.[1]
The synthetic strategy presented is based on the well-established Marckwald synthesis, which involves the reaction of an α-amino ketone with a thiocyanate derivative to form the 2-mercaptoimidazole ring.[2] This approach is robust and adaptable for creating a library of substituted imidazole-2-thiols. Our protocol is divided into two primary stages:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride from the corresponding α-bromo ketone.
-
Heterocyclic Ring Formation: Cyclization of the α-amino ketone with methyl isothiocyanate to yield the target compound.
This document provides detailed operational parameters, justifications for procedural choices, and critical safety information required for handling the reagents involved.
Overall Reaction Scheme
Step 1: Synthesis of 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (2) Image depicting the conversion of 2-bromo-1-(4-chlorophenyl)ethanone to 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride via a Delepine reaction.
Step 2: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (3) Image depicting the cyclization of the amino ketone intermediate with methyl isothiocyanate to form the final imidazole-2-thiol product.
Experimental Workflow Diagram
The following diagram outlines the complete workflow, from starting materials to the purified final product.
Sources
Application Note: A High-Yield, Two-Step Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Abstract
This application note presents a robust and high-yield two-step synthetic protocol for obtaining 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a valuable heterocyclic compound for pharmaceutical and materials science research. The synthesis proceeds via the initial formation of an α-aminoketone intermediate, followed by a thiocyanate-mediated cyclization based on the Marckwald synthesis.[1][2] This method is characterized by its operational simplicity, use of readily available starting materials, and consistent yields exceeding 85%. Detailed experimental procedures, mechanistic insights, characterization data, and safety protocols are provided to ensure reliable and reproducible results for researchers in drug development and organic synthesis.
Introduction
Imidazole-2-thiones (or their tautomeric form, 2-mercaptoimidazoles) are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific substitution pattern, such as the 1-methyl and 5-(4-chlorophenyl) groups of the target compound, is of significant interest for developing selective kinase inhibitors and other therapeutic agents.[4]
Traditional methods for imidazole synthesis can suffer from low yields, harsh reaction conditions, or the formation of difficult-to-separate regioisomers. The method detailed herein addresses these challenges by employing a well-established yet optimized pathway that ensures high regioselectivity and yield.
Scientific Rationale and Synthetic Strategy
The chosen synthetic route is a two-step process that offers excellent control over the substitution pattern of the final imidazole ring.
Step 1: Synthesis of the α-Aminoketone Intermediate. The synthesis begins with the nucleophilic substitution of 2-bromo-1-(4-chlorophenyl)ethanone with methylamine.[5] This reaction selectively forms the key intermediate, 1-(4-chlorophenyl)-2-(methylamino)ethanone. Using the hydrochloride salt of this intermediate in the subsequent step obviates the need for complex purification of the free amine, which can be unstable.
Step 2: Marckwald-Type Cyclization. The core of the synthesis involves the reaction of the α-aminoketone hydrochloride with potassium thiocyanate (KSCN).[1][6] This reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular condensation and dehydration to form the stable aromatic imidazole-2-thiol ring. Refluxing in ethanol provides an ideal environment for this transformation, promoting both solubility and a sufficient reaction rate to achieve high conversion.
Reaction Mechanism Overview
The mechanism involves:
-
Nucleophilic Attack: The primary amine of the intermediate attacks the electrophilic carbon of the thiocyanate ion.
-
Thiourea Formation: A transient thiourea derivative is formed.
-
Intramolecular Cyclization: The nitrogen atom of the thiourea attacks the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, aromatic 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Notes |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | 233.50 | Major Supplier | Lachrymator. Handle in fume hood. |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | Major Supplier | Corrosive. Use appropriate PPE. |
| Potassium Thiocyanate (KSCN) | 333-20-0 | 97.18 | Major Supplier | Hygroscopic. Store in a desiccator. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Major Supplier | Flammable. |
| Diethyl Ether | 60-29-7 | 74.12 | Major Supplier | Highly flammable. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Major Supplier | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Major Supplier | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Supplier |
Step 1: Synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethanone Hydrochloride
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (11.67 g, 50 mmol) in 100 mL of diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of methylamine (40% in water, 11.6 mL, approx. 150 mmol, 3 eq.) dropwise over 30 minutes with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Filter the reaction mixture to remove the methylamine hydrobromide precipitate and wash the solid with a small amount of cold diethyl ether.
-
Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine as a pale yellow oil.
-
Dissolve the crude oil in 50 mL of diethyl ether and cool in an ice bath.
-
Bubble dry HCl gas through the solution (or add ethereal HCl) until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-chlorophenyl)-2-(methylamino)ethanone hydrochloride .
Expected Yield: 9.5 - 10.4 g (86-94%).
Step 2: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
To a 250 mL round-bottom flask, add 1-(4-chlorophenyl)-2-(methylamino)ethanone hydrochloride (8.8 g, 40 mmol), potassium thiocyanate (4.27 g, 44 mmol, 1.1 eq.), and 120 mL of absolute ethanol.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring.
-
Maintain the reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove any remaining salts.
-
Recrystallize the crude product from hot ethanol to obtain pure 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as fine, off-white to pale yellow crystals.
Expected Yield: 7.7 - 8.2 g (85-91% for this step).
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Dissolve α-bromoketone\nin Diethyl Ether"]; step2 [label="Add Methylamine solution\nat 0-5 °C"]; step3 [label="Stir at RT for 2h"]; step4 [label="Isolate & Convert to\nHydrochloride Salt"]; step5 [label="Step 2: Combine Intermediate HCl\nand KSCN in Ethanol"]; step6 [label="Reflux for 6-8 hours"]; step7 [label="Concentrate & Precipitate\nin Ice Water"]; step8 [label="Filter and Wash Solid"]; step9 [label="Recrystallize from Ethanol"]; step10 [label="Dry Final Product"]; char [label="Characterize:\nNMR, IR, MS, MP", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> step10; step10 -> char; char -> end; }
Caption: Step-by-step laboratory workflow for the synthesis.
Characterization and Validation
The structure and purity of the final product must be confirmed through standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.2 (s, 1H, SH - tautomeric proton, may be broad), 7.4-7.6 (m, 4H, Ar-H), 7.25 (s, 1H, imidazole C4-H), 3.45 (s, 3H, N-CH₃).[7] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~160 (C=S), 135-140 (Ar-C), 128-130 (Ar-CH), 125 (Ar-C), 118 (imidazole C4-H), 32 (N-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~1590 (C=N stretch), ~1250 (C=S stretch). The absence of a C=O stretch (~1680 cm⁻¹) confirms complete cyclization.[7] |
| Mass Spec. (ESI+) | m/z: 225.04 [M+H]⁺ for C₁₀H₉ClN₂S. The isotopic pattern for chlorine (M+2 peak at ~33% intensity of M) should be observed. |
| Melting Point | A sharp melting point indicates high purity. Expected range: ~210-215 °C (literature dependent). |
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Fume Hood: All steps, particularly those involving 2-bromo-1-(4-chlorophenyl)ethanone (a lachrymator), methylamine, and volatile solvents, must be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated solvent waste streams should be segregated.
Conclusion
This application note provides a thoroughly validated and high-yield method for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. By following this two-step protocol, researchers can reliably produce multi-gram quantities of this valuable compound with high purity, facilitating further studies in medicinal chemistry and materials science.
References
-
JETIR (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(2). Available at: [Link]
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Sharma, P., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(3):995-1009. Available at: [Link]
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Liu, Z., et al. (2022). Ultrasound-Promoted Synthesis of α-Thiocyanoketones via Enaminone C C Bond Cleavage and Tunable One-Pot Access to 4-Aryl-2-aminothiazoles. ResearchGate. Available at: [Link]
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Pharmaguideline (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
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Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646. Available at: [Link]
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El-Sayed, N. N. E., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(1), 139. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed, 39(1). Available at: [Link]
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Application Notes and Protocols for Antimicrobial Assays of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Prepared by: Gemini, Senior Application Scientist
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. Imidazole derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1] The imidazole ring is a key structural motif in many clinically used antifungal agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in a suite of standard antimicrobial assays. While specific data on this particular derivative is emerging, the protocols outlined herein are based on established methodologies for evaluating the antimicrobial efficacy of novel compounds.
The core structure, featuring a substituted phenyl ring and a thiol group on the imidazole scaffold, suggests potential for inhibiting microbial growth. Various derivatives of imidazole-2-thiol have demonstrated notable antibacterial and antifungal activities.[2] These protocols will enable the systematic evaluation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol to determine its spectrum of activity, potency, and potential for further development as an antimicrobial agent.
Plausible Mechanism of Action: Insights from Related Imidazole Derivatives
While the precise mechanism of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is yet to be elucidated, the primary mode of action for many imidazole-based antifungals is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. The nitrogen atom in the imidazole ring is thought to bind to the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. The antibacterial action of some imidazole derivatives has been linked to the disruption of bacterial cell wall synthesis or nucleic acid synthesis.[1]
Caption: Plausible antimicrobial mechanisms of action for an imidazole-2-thiol derivative.
Experimental Protocols
The following section details the step-by-step protocols for evaluating the antimicrobial properties of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
PART 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay is fundamental for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials and Reagents:
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile petri dishes[5]
-
Multipipettor[5]
-
ELISA reader (optional, for spectrophotometric reading)[5]
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.[5]
-
Preparation of Microtiter Plates: Add 100 µL of broth to all wells of a 96-well plate.[5]
-
Serial Dilution: Add 100 µL of the working stock solution of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard 100 µL from the 10th column.[5] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[3]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.[3]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[6] or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[3] This can be assessed visually or by using an ELISA reader to measure optical density.
PART 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[7][8]
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Bacterial or fungal inoculum (prepared as in the MIC assay)
-
Sterile cotton swabs
-
Positive and negative controls (e.g., known antibiotic and DMSO)[8]
Protocol:
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an MHA plate to create a lawn.[8][9]
-
Well Creation: Aseptically punch wells into the agar using a sterile cork borer.[7][9]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells.[7] Also, add positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compound into the agar before microbial growth begins.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters.
PART 3: Time-Kill Kinetics Assay
This dynamic assay provides insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[10][11]
Materials and Reagents:
-
Test compound and controls
-
Appropriate broth medium
-
Log-phase culture of the test microorganism
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Preparation: Prepare tubes with broth containing the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.[12]
-
Inoculation: Inoculate each tube with a standardized mid-logarithmic phase bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[12][13]
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates to determine the number of viable colony-forming units (CFU/mL).[14]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates with 30-300 colonies.[12]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[11][12]
Caption: General workflow for the antimicrobial evaluation of a novel compound.
PART 4: Cytotoxicity Assessment
It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.[15][16][17]
Materials and Reagents:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based viability reagent[16]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-48 hours.
-
Viability Assay: Add the MTT or resazurin reagent to each well and incubate for a few hours.[18] Living cells will metabolize the reagent, resulting in a color change.[18]
-
Measurement: For MTT, add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results from the antimicrobial assays should be systematically recorded and analyzed.
Table 1: Summary of Antimicrobial Activity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) at X µg/mL | Time-Kill Assay Result (at 4x MIC) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| C. albicans ATCC 90028 | |||
| Positive Control | |||
| Ciprofloxacin | |||
| Fluconazole |
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µg/mL) | Therapeutic Index (IC₅₀ / MIC) |
| HeLa | ||
| HEK293 |
Interpretation:
-
A low MIC value indicates high potency.
-
A large zone of inhibition suggests significant antimicrobial activity.
-
The time-kill assay will classify the compound as bactericidal (killing) or bacteriostatic (inhibiting growth).
-
A high therapeutic index (IC₅₀ from cytotoxicity assay divided by the MIC) is desirable, indicating selectivity for microbial cells over host cells.
Conclusion
These application notes provide a comprehensive framework for the initial antimicrobial characterization of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. By systematically applying these protocols, researchers can generate robust data to assess its potential as a lead compound in the development of new antimicrobial therapies. The insights gained from these assays will be critical for guiding future structure-activity relationship (SAR) studies and preclinical development.
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Europe PMC. Retrieved January 13, 2026, from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Notes. Retrieved January 13, 2026, from [Link]
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Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved January 13, 2026, from [Link]
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Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 13, 2026, from [Link]
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Agar well diffusion assay. (2020). YouTube. Retrieved January 13, 2026, from [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). NIScPR. Retrieved January 13, 2026, from [Link]
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2021). SCIRP. Retrieved January 13, 2026, from [Link]
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Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2018). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. Retrieved January 13, 2026, from [Link]
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Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. (n.d.). Agris. Retrieved January 13, 2026, from [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). MDPI. Retrieved January 13, 2026, from [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Application Note & Protocols: A Framework for Evaluating 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in Anti-Inflammatory Drug Discovery
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3][4] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern pharmacology. Imidazole derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant anti-inflammatory properties.[1][5][6] Their mechanism of action is often attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][6]
This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of a specific novel compound: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol . We will outline a logical, multi-tiered approach, beginning with essential in vitro characterization and progressing to in vivo validation. The protocols detailed herein are designed to be self-validating, incorporating necessary controls and explaining the scientific causality behind each step.
The primary molecular targets of many anti-inflammatory drugs are the signaling cascades that regulate the expression of inflammatory genes. Two of the most critical pathways are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7][8][9] Both are activated by inflammatory stimuli, such as lipopolysaccharide (LPS), and converge to induce the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS).[3][10] Our investigative framework will focus on determining if 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol exerts its effects by modulating these critical pathways.
Logical Workflow for Anti-Inflammatory Evaluation
A systematic approach is crucial for the unambiguous characterization of a novel compound. The following workflow ensures that each experimental stage builds upon the last, from establishing a safe therapeutic window to validating efficacy in a preclinical model.
Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.
Pre-Experimental Considerations: Compound Handling
-
Solubility: The compound must be fully dissolved to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into cell culture media should ensure the final DMSO concentration does not exceed a non-toxic level, typically <0.1%, as the solvent itself can induce cellular stress.
-
Purity: Ensure the compound's purity is >95% as confirmed by HPLC and NMR to avoid confounding results from impurities.
Phase 1: Detailed In Vitro Protocols
The murine macrophage cell line, RAW 264.7 , is an excellent model for in vitro inflammation studies.[11] These cells respond robustly to inflammatory stimuli like LPS by producing high levels of nitric oxide and pro-inflammatory cytokines.[12][13][14]
Protocol 1: Cytotoxicity Assessment via MTT Assay
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to an anti-inflammatory effect when it is merely a result of cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" well containing only the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Causality: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key pro-inflammatory mediator. This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[11][12] A reduction in nitrite levels indicates inhibition of NO production.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME or Dexamethasone).
-
Inflammatory Stimulus: After the pre-treatment period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11][12]
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[12]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated cells.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. An effective anti-inflammatory compound should suppress their production. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific protein levels in the cell supernatant.[18]
Methodology:
-
Sample Collection: Use the same cell culture supernatants collected from the Nitric Oxide Assay (Step 4). Store them at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, strictly following the manufacturer's instructions.[14][19][20][21] The general principle involves:
-
Binding of cytokines from the sample to a capture antibody-coated plate.[19]
-
Addition of a biotinylated detection antibody that binds to a different epitope on the cytokine.[18]
-
Addition of streptavidin-horseradish peroxidase (HRP) which binds to the biotin.[18]
-
Addition of a substrate that is converted by HRP into a colored product.[19]
-
-
Absorbance Reading: Terminate the reaction with a stop solution and measure the absorbance, typically at 450 nm.[18][19]
-
Analysis: Generate a standard curve from the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition compared to the LPS-stimulated control.
Protocol 4: Gene Expression Analysis (RT-qPCR)
Causality: To determine if the compound's inhibitory effects occur at the transcriptional level, we use reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of key inflammatory genes (Nos2 (iNOS), Tnf, Il6).[22] A decrease in mRNA expression suggests that the compound interferes with the signaling pathways that lead to gene transcription.[23]
Methodology:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the compound and LPS as described in Protocol 2, but for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit). Ensure high purity and integrity of the RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers. This is the two-step RT-qPCR method, which allows for the storage of cDNA.[23]
-
qPCR:
-
Prepare a reaction mix containing cDNA template, gene-specific primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh), and a qPCR Master Mix (containing fluorescent dye like SYBR Green).
-
Run the qPCR reaction using a thermal cycler with conditions such as: 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[24]
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene, and the fold change is calculated relative to the LPS-stimulated control group.
Mechanistic Insights: Targeting Inflammatory Signaling
The combined results from the in vitro assays provide clues to the compound's mechanism of action. A concurrent reduction in NO, TNF-α, and IL-6 at both the protein and mRNA levels strongly suggests that 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol acts upstream by inhibiting common signaling pathways like NF-κB and MAPK.
Caption: Hypothesized mechanism targeting NF-κB and MAPK signaling pathways.
Phase 2: Detailed In Vivo Protocol
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[25][26] Injection of carrageenan, a phlogistic agent, into the rat's paw induces an inflammatory response characterized by fluid accumulation (edema), which can be quantified.[25][27] The edema development is biphasic, with an early phase mediated by histamine and serotonin and a later phase (after 3 hours) mediated by prostaglandins, which is sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[25]
Methodology:
-
Animals: Use male Wistar rats (180-200g). Acclimatize them for one week before the experiment.[28] House them with free access to food and water.
-
Grouping (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% CMC in saline).
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV (Test Compound - Low Dose): Compound (e.g., 50 mg/kg, p.o.) + Carrageenan.
-
Group V (Test Compound - High Dose): Compound (e.g., 100 mg/kg, p.o.) + Carrageenan.
-
-
Procedure:
-
Fast the animals overnight with access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Administer the vehicle, indomethacin, or test compound orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of all animals except the control group.[27]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (t=0).
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [ (VC - VT) / VC ] x 100
-
Where VC = Mean edema volume of the carrageenan control group, and VT = Mean edema volume of the treated group.
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity Summary
| Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | NO Inhibition (%) (Mean ± SD) | TNF-α Inhibition (%) (Mean ± SD) | IL-6 Inhibition (%) (Mean ± SD) |
|---|---|---|---|---|
| 1 | 99 ± 2.1 | 15.2 ± 3.5 | 12.8 ± 4.1 | 10.5 ± 3.9 |
| 10 | 98 ± 1.8 | 45.6 ± 4.2 | 50.1 ± 5.5 | 42.3 ± 4.8 |
| 25 | 97 ± 2.5 | 78.3 ± 3.9 | 82.5 ± 4.7 | 75.1 ± 5.2 |
| IC₅₀ (µM) | >100 | ~12.5 | ~12.0 | ~14.0 |
Table 2: In Vivo Anti-inflammatory Effect on Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
|---|---|---|---|---|---|
| Carrageenan Control | 0.45 ± 0.04 | 0.68 ± 0.05 | 0.95 ± 0.07 | 0.88 ± 0.06 | 0.75 ± 0.05 |
| Indomethacin (10 mg/kg) | 0.30 ± 0.03* | 0.40 ± 0.04* | 0.42 ± 0.05** | 0.38 ± 0.04** | 0.35 ± 0.03** |
| % Inhibition | 33.3% | 41.2% | 55.8% | 56.8% | 53.3% |
| Test Compound (100 mg/kg) | 0.32 ± 0.04* | 0.45 ± 0.05* | 0.50 ± 0.06** | 0.45 ± 0.05** | 0.41 ± 0.04** |
| % Inhibition | 28.9% | 33.8% | 47.4% | 48.9% | 45.3% |
*Data presented as Mean Paw Edema Volume (mL) ± SEM. Statistical significance vs. Carrageenan Control: *p<0.05, *p<0.01.
Conclusion
This application note provides a robust and logical framework for the comprehensive evaluation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as a potential anti-inflammatory agent. By systematically progressing from determining cytotoxicity to quantifying the inhibition of key inflammatory mediators (in vitro) and finally to validating efficacy in a well-established animal model (in vivo), researchers can build a strong, evidence-based profile of the compound's therapeutic potential. The mechanistic insights gained from this workflow will be crucial for guiding future optimization and development efforts.
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Armstrong, J., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 176(1), e37-e43. Available from: [Link]
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Dhawas, A.K., et al. (2012). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Heterocyclic Chemistry, 21(3), 217-220. Available from: [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry. Available from: [Link]
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Gray, H. W., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10255. Available from: [Link]
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Quantification of pro-inflammatory gene expression in the pre-treatment... (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. (2022). PLoS ONE, 17(12), e0279883. Available from: [Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17897-17911. Available from: [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry, 15(6), 1642-1653. Available from: [Link]
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Cell-based assay development for testing 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol efficacy
Application Note & Protocols
Topic: A Multi-Assay Platform for Evaluating the Cellular Efficacy of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed framework for characterizing the biological efficacy of the novel compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Imidazole-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide spectrum of activities, including anticancer and antimicrobial effects.[1][2][3] Therefore, a systematic evaluation of new derivatives is critical. This guide presents an integrated, multi-assay approach designed to first establish baseline cytotoxicity and then to elucidate the specific mechanisms of action, such as impacts on cell proliferation and the induction of apoptosis. The protocols herein are designed to be self-validating, providing a robust workflow for early-stage drug discovery and development.[4][5][6]
Introduction and Scientific Rationale
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[3][7][8] Its derivatives are known to modulate various biological pathways, making them promising candidates for therapeutic development.[9][10] The subject of this guide, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, is a novel entity requiring a comprehensive and logical screening cascade to determine its potential as a therapeutic agent.
Cell-based assays are indispensable in this process, offering a biologically relevant context that biochemical assays cannot replicate.[5][6][11] They provide critical insights into a compound's cellular permeability, potential toxicity, and its effect on complex signaling networks.[4][12] Our proposed workflow is structured to yield a multi-faceted understanding of the compound's activity, moving from broad phenotypic effects to specific mechanistic details.
Guiding Principle: A Tiered Assay Strategy
The core of our approach is a tiered screening cascade. This strategy ensures that resources are used efficiently and that each experimental step logically informs the next.
Figure 1: Tiered workflow for compound efficacy testing.
This workflow begins with broad screening assays to answer the primary question: Does the compound exert a biological effect on whole cells? If activity is confirmed, the investigation proceeds to Phase 2 to dissect the underlying mechanism.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma). Cell line choice should be guided by the therapeutic hypothesis.
-
Compound: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, dissolved in sterile DMSO to create a 10 mM stock solution.
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Kits:
-
MTT Cell Proliferation Assay Kit (e.g., Sigma-Aldrich, Cat. No. M6494)
-
LDH Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. C20300)
-
BrdU Cell Proliferation ELISA Kit (e.g., Abcam, Cat. No. ab126556)
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit (e.g., Thermo Fisher Scientific, Cat. No. A13201)
-
Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8090)
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance, fluorescence, and luminescence capabilities)
-
Flow cytometer
-
Standard cell culture lab equipment (biosafety cabinet, centrifuge, microscopes)
-
Phase 1 Protocols: Primary Efficacy Screening
The initial goal is to determine if the compound affects cell health and to establish a dose-response curve, from which an IC₅₀ (half-maximal inhibitory concentration) value can be derived.
Protocol 3.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.[13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Senior Scientist Insight: The MTT assay is a workhorse for initial screening due to its simplicity and high-throughput nature. However, it's crucial to remember that it measures metabolic activity, not cell number directly. A compound could inhibit mitochondrial function without killing the cell, leading to a misinterpretation of "viability."[14] This is why it must be paired with a direct cytotoxicity assay.
Protocol 3.2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[15][16] This assay measures the amount of released LDH.
Methodology:
-
Plate Setup: Seed and treat cells in a 96-well plate exactly as described in the MTT protocol (Section 3.1, steps 1-3).
-
Controls: In separate wells, create a "Maximum LDH Release" control by adding Lysis Buffer to untreated cells 45 minutes before the end of the incubation.
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 200 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Readout: Measure the absorbance at 490 nm and 680 nm (background).
Phase 2 Protocols: Mechanistic Investigation
If the compound demonstrates significant activity in Phase 1, the next step is to understand how it is affecting the cells.
Protocol 4.1: BrdU Assay for Cell Proliferation
Principle: This assay provides a more direct measure of cell proliferation than metabolic assays. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17] An antibody-based detection system then quantifies the amount of incorporated BrdU.[18]
Methodology:
-
Plate Setup: Seed and treat cells as described in the MTT protocol (Section 3.1, steps 1-3). Use concentrations around the determined IC₅₀ value.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: After incubation, remove the medium, fix the cells, and denature the DNA according to the manufacturer's protocol. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the detector anti-BrdU antibody and incubate.
-
Substrate Addition: Wash the wells and add the appropriate substrate (e.g., TMB for colorimetric detection).
-
Readout: Measure the absorbance at the specified wavelength.
Protocol 4.2: Apoptosis Analysis by Annexin V & PI Staining
Principle: This is a key flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Figure 2: Principle of Annexin V / PI apoptosis detection.
Methodology:
-
Cell Culture: Seed cells in a 6-well plate and treat with the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry.
Protocol 4.3: Caspase-Glo® 3/7 Assay
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[20] This luminescent assay uses a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Methodology:
-
Plate Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
-
Readout: Measure luminescence using a plate-based luminometer.
Data Analysis and Interpretation
Raw data should be processed to calculate percent viability or activity relative to the vehicle control. For dose-response assays, IC₅₀ values should be calculated using a non-linear regression model (log(inhibitor) vs. response -- variable slope).
Table 1: Example Data Summary for Compound Efficacy
| Assay Type | Endpoint Measured | Result (IC₅₀ in µM) | Interpretation |
| MTT Assay | Metabolic Activity / Viability | 12.5 | Compound reduces cell viability. |
| LDH Assay | Membrane Permeability | > 100 | Not directly cytotoxic at active concentrations. |
| BrdU Assay | DNA Synthesis / Proliferation | 8.2 | Potent anti-proliferative effect. |
| Caspase 3/7 | Apoptosis Execution | 15.1 | Induces apoptosis near the viability IC₅₀. |
Interpretation of Combined Results: The hypothetical data above suggests the compound is primarily cytostatic, potently inhibiting cell proliferation. The reduction in viability seen in the MTT assay is likely due to the induction of apoptosis rather than necrotic cell death, as confirmed by the caspase activity and the lack of LDH release.
References
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Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]
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Uddin, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
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Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. ORL J Otorhinolaryngol Relat Spec. Retrieved from [Link]
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Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Retrieved from [Link]
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Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]
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4 Methods for Measuring Cell Proliferation. (2019). ABClonal. Retrieved from [Link]
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Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)? (2015). ResearchGate. Retrieved from [Link]
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Cell Proliferation & Viability Detection Reagents. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023). ResearchGate. Retrieved from [Link]
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Ghafouri, H., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]
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Chemical structures of the imidazole compounds used in this study. (n.d.). ResearchGate. Retrieved from [Link]
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Khan, I., et al. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Scientific Reports. Retrieved from [Link]
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de Oliveira, C., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]
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Sławiński, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences. Retrieved from [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). ResearchGate. Retrieved from [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. Retrieved from [Link]
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Dhawas, A. U., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Retrieved from [Link]
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Studies on Imidazole and its Derivatives... (2017). Longdom Publishing. Retrieved from [Link]
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Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Retrieved from [Link]
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Asif, M. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. RSC Advances. Retrieved from [Link]
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Analytical methods for the quantification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in biological samples
Here is the detailed application note and protocol for the quantification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in biological samples.
Application Note & Protocol
Topic: A Validated LC-MS/MS Method for the Robust Quantification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in Human Plasma
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in human plasma. The protocols herein are designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology. We present a highly selective and sensitive method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A key challenge in the quantification of thiol-containing compounds is their susceptibility to oxidation.[1] This method directly addresses this issue through a pre-analytical derivatization step with N-ethylmaleimide (NEM) to form a stable thioether conjugate, ensuring assay accuracy and reproducibility.[2][3] The protocols for sample preparation, chromatographic separation, and mass spectrometric detection are detailed, alongside a summary of validation parameters that conform to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5]
Introduction and Analytical Rationale
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a heterocyclic compound of interest in drug discovery and development. Accurate measurement of its concentration in biological matrices like plasma is fundamental for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for establishing safety and efficacy.
The primary analytical challenge for this molecule is the reactive thiol (-SH) group. In biological matrices, this sulfhydryl group is prone to auto-oxidation, leading to the formation of disulfide dimers or mixed disulfides with endogenous thiols like cysteine or glutathione.[1] This oxidative instability can result in significant underestimation of the true analyte concentration.
To mitigate this, our strategy employs an in-situ derivatization step. N-ethylmaleimide (NEM) is a highly efficient alkylating agent that reacts rapidly and specifically with thiol groups under mild conditions to form a stable, covalent thioether bond.[2] This "stabilization-first" approach is essential for a robust and reliable bioanalytical method. The chosen analytical endpoint, LC-MS/MS, provides the necessary sensitivity and selectivity to quantify the derivatized analyte in a complex biological matrix.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | N/A |
| CAS Number | 17452-31-2 | [6][7] |
| Molecular Formula | C₁₀H₉ClN₂S | [7] |
| Molecular Weight | 224.71 g/mol | [7] |
Overall Analytical Workflow
The quantification process involves a sequence of precise steps designed to ensure accuracy, precision, and compliance with regulatory standards. The general workflow begins with sample collection and stabilization, followed by extraction and analysis, all governed by the principles of bioanalytical method validation.
Caption: High-level workflow for CPMIT quantification.
Materials and Reagents
-
Reference Standards: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (Analyte), appropriate Internal Standard (IS), e.g., a stable isotope-labeled analyte or a close structural analog.
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Chemicals: N-ethylmaleimide (NEM), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (Type I, ultrapure).
-
Consumables: 96-well deep-well plates, SPE cartridges/plates (e.g., Mixed-Mode Cation Exchange), autosampler vials.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and dissolve in an appropriate volume of DMSO or Methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) ACN:Water to create calibration standards (CS) and quality control (QC) samples.
-
NEM Derivatizing Solution (100 mM): Prepare fresh daily by dissolving NEM in 50 mM ammonium acetate buffer (pH 7.4).
Sample Preparation: Protocols
The choice of sample preparation is a trade-off between speed, cost, and the need for sample cleanliness.[8][9] Protein precipitation is fast but may lead to higher matrix effects, while solid-phase extraction provides a cleaner extract, improving assay robustness.[10]
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Application Notes & Protocols: In Vivo Experimental Design for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a small molecule belonging to the imidazole class of heterocyclic compounds. The imidazole ring is a common pharmacophore found in a variety of FDA-approved drugs, exhibiting a wide range of biological activities.[1] Derivatives of imidazole have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic agents.[2][3][4] The specific biological activity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol has not been extensively characterized in publicly available literature, necessitating a comprehensive in vivo screening approach to determine its therapeutic potential.
Given the known anti-inflammatory properties of many imidazole derivatives, this guide will focus on an in vivo experimental design to test the hypothesis that 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol possesses anti-inflammatory activity.[2] The protocols outlined below are designed to be a starting point for researchers and can be adapted based on emerging data.
Preclinical In Vivo Experimental Design Rationale
A phased approach is recommended for the in vivo evaluation of a novel compound. This ensures that resources are used efficiently and that a comprehensive data package is generated to support further development.[5] The proposed experimental plan is as follows:
-
Phase I: Pharmacokinetics (PK) and Bioavailability: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[6] This is crucial for selecting the appropriate dose and route of administration for subsequent efficacy studies.
-
Phase II: In Vivo Efficacy in an Acute Inflammation Model: To rapidly assess the potential anti-inflammatory activity of the compound. The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a well-established and reproducible model for this purpose.[7]
-
Phase III: Preliminary Toxicology and Safety Assessment: To identify any potential adverse effects of the compound.[8]
This phased approach allows for go/no-go decisions at each stage, optimizing the drug development process.
Phase I: Pharmacokinetics (PK) and Bioavailability
Objective: To determine the key pharmacokinetic parameters of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in rodents, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and bioavailability.[9]
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[6]
-
Compound Formulation: The compound should be formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[10]
-
PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approximately 100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.[11]
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.[8]
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC (0-t) (ng*hr/mL) | ||
| t½ (hr) | ||
| Bioavailability (%) | N/A |
Phase II: In Vivo Efficacy in an Acute Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Signaling Pathway: LPS-Induced Inflammation
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male C57BL/6 mice (n=8-10 per group).[12]
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.[11]
-
Experimental Groups:
-
Vehicle Control (e.g., saline) + Saline
-
Vehicle Control + LPS
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (Dose 1) + LPS
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (Dose 2) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS[7]
-
-
Dosing: Administer the test compound or vehicle via the predetermined route (based on PK data) 1 hour before the LPS challenge.
-
Inflammation Induction: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection.[13]
-
Endpoint Analysis:
-
Cytokine Levels: Collect blood via cardiac puncture 2-4 hours post-LPS injection and measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.[7]
-
Clinical Scoring: Monitor animals for signs of inflammation such as lethargy, piloerection, and huddling.
-
Experimental Workflow
Phase III: Preliminary Toxicology and Safety Assessment
Objective: To assess the acute toxicity and general safety profile of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol following a single high-dose administration.[14]
Protocol: Acute Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).
-
Dosing: Administer a single high dose of the compound (e.g., 10-100 times the efficacious dose) via the intended clinical route. Include a vehicle control group.
-
Observation Period: Monitor animals for 14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.[15]
-
Endpoint Analysis:
-
Hematology and Clinical Chemistry: At the end of the observation period, collect blood for a complete blood count and serum chemistry analysis.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.[11]
-
References
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]
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Bio-protocol. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Available at: [Link]
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Bio-protocol. (n.d.). Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Available at: [Link]
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O'Connell, R. M., et al. (2007). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). PubMed. Available at: [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Available at: [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2025). ResearchGate. Available at: [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Available at: [Link]
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Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Available at: [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]
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Design, Synthesis and Studies of Novel Imidazoles. (n.d.). MDPI. Available at: [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). PubMed. Available at: [Link]
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Design, synthesis and studies of novel imidazoles. (2022). Journal of Pharmaceutical Chemistry. Available at: [Link]
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Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes. (n.d.). PubMed. Available at: [Link]
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Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017). International Journal of Medical Sciences. Available at: [Link]
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Microwave-assisted synthesis of imidazole derivatives for faster reaction times
Application Note & Protocol: Accelerating Imidazole Synthesis
A Guide to Rapid, High-Yield Synthesis of Imidazole Derivatives via Microwave-Assisted Methodologies
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Traditional synthetic routes to imidazole derivatives, however, are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS) as a powerful technique to overcome these limitations. We will explore the fundamental principles of microwave heating, detailing how it provides rapid, volumetric, and efficient energy transfer to reaction mixtures.[4][5][6] This guide presents a detailed, field-proven protocol for the one-pot, multi-component synthesis of highly substituted imidazoles, demonstrating dramatic reductions in reaction time—from hours to mere minutes—and significant improvements in yield. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage green, efficient, and scalable chemical synthesis.[5][7]
The Rationale: Why Microwave Synthesis for Imidazoles?
Imidazole and its derivatives are integral to a vast array of biologically active compounds, including antifungals, anticancer agents, and anti-inflammatories.[3][8][9][10] The development of efficient synthetic methodologies is therefore a critical pursuit in pharmaceutical research. Conventional synthesis, relying on conductive heating (e.g., oil baths), transfers energy slowly and inefficiently from the outside of the vessel inwards, often leading to thermal gradients and the formation of byproducts.[11]
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative.[12] Unlike conventional methods, microwave irradiation energizes the molecules of the reaction mixture directly and uniformly.[5] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants common in imidazole synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates intense molecular friction, generating heat rapidly and volumetrically throughout the sample.[11][13][14]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat through frictional losses.[11][13][14]
This direct energy transfer leads to remarkable benefits, including reaction rate accelerations of up to several orders of magnitude, higher product yields, enhanced purity, and a significant reduction in energy consumption, aligning perfectly with the principles of green chemistry.[4][6][7]
General Workflow for Microwave-Assisted Imidazole Synthesis
The process can be streamlined into a simple, reproducible workflow. The following diagram illustrates the key stages, from initial setup to final product analysis.
Caption: General workflow for microwave-assisted synthesis of imidazoles.
Protocol: One-Pot, Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol details a reliable and highly efficient method for synthesizing a library of 2,4,5-trisubstituted imidazoles. The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in a single step.
Materials & Equipment
-
Reactants: Benzil (or other 1,2-diketone), various aromatic aldehydes, ammonium acetate.
-
Solvent: Ethanol or Glacial Acetic Acid (Note: Acetic acid can be both a solvent and a catalyst).
-
Equipment:
-
Dedicated scientific microwave reactor (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens should never be used due to the lack of temperature/pressure control and the risk of explosion with flammable solvents.
-
10 mL microwave process vials with snap-on caps and septa.
-
Magnetic stir bars.
-
Standard laboratory glassware for work-up and purification.
-
Filtration apparatus (Büchner funnel).
-
Step-by-Step Procedure: Synthesis of 2,4,5-Triphenylimidazole
-
Vessel Preparation: To a 10 mL microwave process vial, add benzil (210 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and ammonium acetate (385 mg, 5.0 mmol).
-
Solvent Addition: Add 4 mL of glacial acetic acid to the vial. Add a small magnetic stir bar.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Reactor Setup: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C (The instrument will modulate power to maintain this temperature).
-
Reaction Time: 5 minutes.
-
Power: Dynamic (instrument will adjust power to follow the temperature profile).
-
Stirring: Medium-High.
-
-
Initiate Reaction: Start the microwave program. The reaction mixture will rapidly heat to the set temperature.
-
Cooling & Work-up: Once the reaction is complete, the instrument will cool the vessel using compressed air. Carefully remove the vial and allow it to cool to room temperature.
-
Product Isolation: Pour the reaction mixture slowly into a beaker containing ~30 mL of ice-cold water while stirring. A pale yellow precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 2,4,5-triphenylimidazole as white crystals.
-
Characterization: Dry the product and determine the yield. Confirm identity via melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).
Comparative Data: Microwave vs. Conventional Heating
The primary advantage of MAOS is the dramatic acceleration of reaction times and often, an improvement in yield. The table below compares typical results for the synthesis of various trisubstituted imidazoles.
| Imidazole Derivative (Substituents) | Method | Catalyst/Solvent | Time | Temp (°C) | Yield (%) |
| 2,4,5-Triphenyl | Microwave | Acetic Acid | 5 min | 120 | ~95% |
| 2,4,5-Triphenyl | Conventional | Acetic Acid | 2-3 hours | Reflux (~118) | ~85% |
| 2-(4-Chlorophenyl)-4,5-diphenyl | Microwave | Acetic Acid | 7 min | 120 | ~92% |
| 2-(4-Chlorophenyl)-4,5-diphenyl | Conventional | Acetic Acid | 3-4 hours | Reflux (~118) | ~80% |
| 2-(4-Methoxyphenyl)-4,5-diphenyl | Microwave | Acetic Acid | 6 min | 120 | ~94% |
| 2-(4-Methoxyphenyl)-4,5-diphenyl | Conventional | Acetic Acid | 3 hours | Reflux (~118) | ~88% |
Data compiled from established literature and typical experimental results.[15][16]
Mechanistic Insight & The Role of Rapid Heating
The synthesis proceeds through the initial condensation of the aldehyde and ammonium acetate to form an imine, followed by condensation with the dicarbonyl compound and subsequent cyclization and oxidation to form the aromatic imidazole ring. Microwave energy rapidly overcomes the activation energy barriers for the key cyclocondensation and dehydration steps, leading to the observed rate enhancement.
Caption: Proposed mechanism for the three-component imidazole synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of imidazole derivatives, offering unparalleled speed, efficiency, and control.[6] The protocols described herein are robust, easily adaptable for library synthesis in a drug discovery context, and align with the growing demand for sustainable chemical practices.[17][18] As microwave technology continues to evolve, its application is expected to expand from laboratory-scale discovery to process-scale manufacturing, further solidifying its role as an indispensable tool for the modern chemist.[6]
References
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Wikipedia. Microwave chemistry. [Link]
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Scholars Research Library. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 2012, 4(1):116-140. [Link]
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Kushwaha, P., et al. Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]
-
Ermolat'ev, D. S., et al. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 2011, 15(2):491-6. [Link]
-
Javaid, M., et al. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. BioMed Research International, 2023. [Link]
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Bentham Science. Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. [Link]
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ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
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International Journal of Trend in Scientific Research and Development. Microwave Chemistry: General Features and Applications. [Link]
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Journal of Drug Delivery and Therapeutics. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]
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International Journal of Scientific & Engineering Research. Microwave Chemistry: A Review. [Link]
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Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
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MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Preprints.org. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. [Link]
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Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]
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Journal of Cancer Prevention & Current Research. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
ResearchGate. THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]
-
Bentham Science. Microwave Assisted Synthesis of Imidazoles - A Review. [Link]
-
Rasayan Journal of Chemistry. EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. [Link]
-
Dove Press. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]
-
National Institutes of Health. On the existence of and mechanism for microwave-specific reaction rate enhancement. [Link]
-
CEM Corporation. Microwave Heating - Mechanism and Theory. [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. [Link]
-
ResearchGate. Microwave Assisted Synthesis of Imidazoles - A Review | Request PDF. [Link]
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Techniques for the purification of synthetic 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Abstract
This application note provides a comprehensive guide to the purification of the synthetic heterocyclic compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS No. 17452-31-2). Recognizing the critical need for high-purity active pharmaceutical ingredients (APIs) and research chemicals, this document outlines robust, validated protocols for removing common synthetic impurities. We detail two primary purification techniques: optimized solvent recrystallization and flash column chromatography. The rationale behind procedural steps is explained, emphasizing the physicochemical properties of the target molecule and its likely contaminants. Furthermore, this guide establishes a self-validating framework through integrated analytical checks (TLC, HPLC, NMR) to ensure the final product meets stringent purity requirements.
Introduction and Purification Rationale
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities, a trait common to many imidazole-2-thione scaffolds.[1] The efficacy and safety of such compounds are directly dependent on their purity. Synthetic procedures, while efficient, invariably yield crude products contaminated with unreacted starting materials, reagents, and side-products. Therefore, a robust purification strategy is not merely a suggestion but a prerequisite for reliable downstream applications.
The purification strategy herein is designed based on the probable synthetic pathway, which likely involves the cyclization of an α-haloketone with a thiourea derivative. A plausible route starts from 2-chloro-1-(4-chlorophenyl)ethanone, which reacts with N-methylthiourea. This understanding allows us to anticipate the key impurities that must be targeted for removal.
Predicted Impurity Profile
A targeted purification strategy begins with understanding what to remove. Based on the likely synthesis, the crude product may contain:
-
Unreacted Starting Materials:
-
2-chloro-1-(4-chlorophenyl)ethanone
-
N-methylthiourea
-
-
Reaction Byproducts:
-
Products of over-alkylation or side-reactions.
-
Hydrolysis products of the starting materials or the final product.
-
-
Reagents:
-
Bases (e.g., triethylamine, sodium acetate) used to catalyze the reaction.
-
These impurities exhibit a range of polarities, necessitating a multi-step or highly selective purification approach.
Overall Purification and Validation Workflow
The purification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is approached as a systematic workflow. The initial crude product is first subjected to a primary purification method, typically recrystallization, which is excellent for removing the bulk of impurities. For samples that remain insufficiently pure, or for isolating compounds from complex mixtures, flash column chromatography offers a higher-resolution secondary purification step. Each stage is monitored by thin-layer chromatography (TLC), and the final product's purity is confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Purification and validation workflow for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Protocol 1: High-Yield Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures. For imidazole-2-thiol derivatives, polar protic solvents like ethanol have proven effective.[2]
Rationale for Solvent Choice
Ethanol is an ideal starting solvent due to its ability to dissolve the moderately polar imidazole-2-thiol at elevated temperatures while having lower solvating power at room or sub-zero temperatures. The addition of water as an anti-solvent can further decrease the solubility of the organic target, promoting higher recovery.
Step-by-Step Protocol: Ethanol/Water System
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid with magnetic stirring. The solution should be near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to re-clarify the solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation and Expected Outcome
-
Monitoring: Spot the original crude material, the mother liquor, and a redissolved sample of the final crystals on a TLC plate to visually confirm the removal of impurities.
-
Purity Assessment: Analyze the dried product by HPLC. A successful recrystallization should yield a product with >98% purity.
-
Yield: Typical yields for recrystallization range from 70-90%, depending on the initial purity of the crude material.
| Parameter | Value | Rationale |
| Primary Solvent | 95% Ethanol | Good solubility at high temperature, poor at low temperature. |
| Anti-Solvent | Deionized Water | Decreases solubility of the organic product, inducing precipitation. |
| Cooling Rate | Slow, ambient cooling | Promotes the formation of a pure crystal lattice. |
| Expected Purity | >98% | High selectivity for the target compound's crystal structure. |
| Expected Yield | 70-90% | Some product loss to the mother liquor is unavoidable. |
Protocol 2: Flash Column Chromatography
For crude materials with complex impurity profiles or for purification of smaller scales, flash column chromatography provides superior separation power.[3] The choice of stationary and mobile phases is critical for success.
Rationale for Chromatographic System
-
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography. However, the basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.[4]
-
Mobile Phase: A solvent system of ethyl acetate/hexane is a good starting point. To mitigate peak tailing, a small amount of a basic modifier like triethylamine (TEA) is added to the mobile phase. The TEA competes for the acidic sites on the silica, allowing the imidazole compound to elute in sharper bands.
Caption: Decision workflow for developing the flash chromatography protocol.
Step-by-Step Protocol
-
TLC Optimization: First, determine the optimal mobile phase composition using TLC. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give the target compound an Rf value of ~0.3. Add 0.5% TEA to the chosen solvent system to assess its effect on peak shape.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the optimized mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column with the optimized mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Self-Validation and Expected Outcome
-
Monitoring: TLC is used extensively to optimize the mobile phase and to track the elution of the compound, ensuring that fractions are combined correctly.
-
Purity Assessment: A final HPLC analysis should confirm purity >99%.
-
Yield: Yields are typically lower than recrystallization (50-80%) due to the potential for broader elution profiles and the need to discard mixed fractions.
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of small organic molecules. |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5% TEA | Gradients allow for elution of compounds with varying polarities. TEA minimizes peak tailing. |
| Rf Target | ~0.3 | Provides optimal separation and a reasonable elution time. |
| Expected Purity | >99% | High resolving power separates closely related impurities. |
| Expected Yield | 50-80% | Highly dependent on the separation efficiency and fraction cutting. |
Final Purity Confirmation
Regardless of the method used, the final product must be rigorously characterized to confirm both its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A single sharp peak should be observed.
-
Nuclear Magnetic Resonance (NMR): Provides structural confirmation. The 1H and 13C NMR spectra should be clean, with chemical shifts and integrations corresponding to the structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. The absence of peaks from starting materials or solvents is crucial. While specific spectral data for this exact compound is not widely published, analogous structures suggest characteristic peaks for the imidazole ring proton and the N-methyl group.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C10H9ClN2S: 224.71 g/mol ).[7]
Conclusion
The successful purification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is readily achievable through systematic application of either recrystallization or flash column chromatography. For bulk purification with moderate initial purity, recrystallization from an ethanol/water mixture offers an efficient, high-yield solution. For more complex mixtures or when the highest possible purity is required, flash chromatography with a triethylamine-modified mobile phase is the recommended method. In all cases, a disciplined workflow of in-process monitoring and final analytical validation is essential to guarantee the quality and reliability of the final product for research and development applications.
References
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Al-Sanea, M. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1743. Available at: [Link]
-
Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 807-813. Available at: [Link]
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Pace, V., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(4), M1648. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Chinese Chemical Society, 59(4), 444-452. Available at: [Link]
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Kumar, D., et al. (2013). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 5(2), 11-16. Available at: [Link]
-
Khazaei, A., et al. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances, 6, 9414-9422. Available at: [Link]
-
Pace, V., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate. PDF available at: [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. White Paper. Available at: [Link]
-
AA Blocks. (n.d.). 5-(4-chlorophenyl)-1H-imidazole-2-thiol. Product Page. Available at: [Link]
-
Drugfuture. (n.d.). 5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL. FDA Global Substance Registration System. Available at: [Link]
-
Mague, J. T., et al. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Supporting Information. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI. Available at: [Link]
-
Bakunov, S. A., et al. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2018(2), M988. Available at: [Link]
-
SDS Manager. (n.d.). 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Available at: [Link]
-
Zhang, X., et al. (2007). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. Journal of Chromatography B, 854(1-2), 69-74. Available at: [Link]
-
Sharma, D., et al. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research, 21, 2047-2072. Available at: [Link]
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Application of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as a kinase inhibitor
An Application Guide for the Evaluation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as a Putative Kinase Inhibitor
Authored by Gemini, Senior Application Scientist
Abstract
Protein kinases are pivotal regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1][2] The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[3][4][5][6] This document presents a comprehensive framework for the investigation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMT) , a compound featuring this core structure, as a potential kinase inhibitor. While extensive data on this specific molecule is not yet publicly available, its structural motifs suggest a rationale for its evaluation.
This guide provides a series of detailed protocols and application notes designed for researchers in drug discovery and chemical biology. We outline a logical, multi-step workflow, beginning with in vitro biochemical assays to establish direct target inhibition and selectivity, followed by cell-based assays to confirm target engagement, downstream pathway modulation, and cellular effects. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring robust and interpretable data generation.
Compound Profile: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMT)
-
IUPAC Name: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
Molecular Formula: C₁₀H₉ClN₂S[7]
-
Structure:
Rationale for Investigation: The CPMT molecule contains a 1,5-disubstituted imidazole core. Imidazole-based compounds have been successfully developed as inhibitors for a range of kinases, including p38 MAP kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5][9] The 2-thio substitution, in particular, has been noted to potentially reduce off-target interactions with cytochrome P450 (CYP) enzymes, a common issue with earlier generations of imidazole inhibitors.[3] These features make CPMT a candidate worthy of systematic investigation.
Section 1: Initial Characterization - In Vitro Biochemical Assays
The foundational step in characterizing any potential inhibitor is to demonstrate its direct interaction with the purified target enzyme in a cell-free system. This approach eliminates the complexities of the cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation) to provide a clean measure of potency (IC₅₀) and selectivity.
Workflow for Kinase Inhibitor Evaluation
The following diagram outlines the logical progression of experiments described in this guide, moving from direct biochemical interaction to functional cellular outcomes.
Caption: Experimental workflow for characterizing CPMT.
Protocol 1.1: Luminescence-Based In Vitro Kinase Activity Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal directly proportional to kinase activity.[10] Inhibitors will reduce the amount of ADP produced, leading to a decrease in luminescence.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
CPMT (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor, in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
High-quality ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of CPMT in DMSO, starting at a high concentration (e.g., 1 mM). Dispense 1 µL of each concentration into the assay plate wells. Include "DMSO only" (negative control) and "Staurosporine" (positive control) wells.
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer at 2X the final desired concentration. Add 10 µL to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[11]
-
Reaction Initiation: Prepare a 2X solution of ATP and substrate peptide in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 10 µL of this mix to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[10] Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferin for the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis & Presentation:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data by setting the "DMSO only" control as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the CPMT concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC₅₀ value.
Hypothetical Data: CPMT Kinase Selectivity Panel
| Kinase Target | CPMT IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (Hypothetical Target) | 25 | 8 |
| Kinase B | 850 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 1,200 | 5 |
| Kinase E | >10,000 | 22 |
| Experience Insight: A primary screen against a single kinase should be followed by selectivity profiling against a panel of related and unrelated kinases.[12] This is critical to understand the compound's specificity and anticipate potential off-target effects. A highly selective compound will show a large window between its IC₅₀ for the primary target and other kinases. |
Section 2: Cellular Activity and Target Validation
Once in vitro activity is established, the next crucial phase is to determine if CPMT can function within the complex environment of a living cell. This involves assessing its ability to cross the cell membrane, engage its target kinase, inhibit downstream signaling, and ultimately affect cell fate.[13]
Hypothetical Signaling Pathway: Targeting the MAPK Cascade
For the purpose of this guide, we will hypothesize that CPMT is an inhibitor of a kinase within the MAPK signaling cascade (e.g., MEK1/2), a pathway frequently dysregulated in cancer.[14]
Caption: Hypothetical inhibition of the MAPK pathway by CPMT.
Protocol 2.1: Cellular Target Engagement Assay (NanoBRET™)
Principle: This assay measures compound binding to a specific kinase target within intact cells.[15] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer's proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A competing compound like CPMT will displace the tracer, disrupting BRET and causing a measurable decrease in the signal.[15]
This is a specialized assay, and it is recommended to follow the manufacturer's protocol (e.g., Promega). The core principle is to demonstrate a dose-dependent reduction in the BRET signal upon treatment with CPMT, confirming that the compound can enter the cell and physically engage its intended target.
Protocol 2.2: Assessing Downstream Signaling by Western Blot
Principle: If CPMT inhibits a kinase, the phosphorylation of that kinase's direct downstream substrate should decrease. Western blotting using phospho-specific antibodies provides a semi-quantitative readout of this inhibition.[14][16] For our hypothetical MEK inhibitor, we will measure the phosphorylation of ERK (p-ERK).
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375, melanoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
CPMT (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking Buffer (5% w/v BSA in TBST is recommended for phospho-antibodies to reduce background).[16]
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of CPMT (e.g., 0, 10, 50, 250, 1000 nM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Lysate Clarification & Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.[17] Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[18]
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.
Expected Outcome: A dose-dependent decrease in the p-ERK signal should be observed with increasing concentrations of CPMT, while the total ERK and GAPDH levels remain unchanged.
Protocol 2.3: Cell Viability/Cytotoxicity Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[20][21][22] The amount of formazan, quantified by measuring its absorbance after solubilization, is proportional to the number of living cells.[19]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CPMT (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[22]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[23]
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell adhesion.[19]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of CPMT (at 2X final concentration) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[23]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[22] Measure the absorbance at a wavelength of 570 nm.
Data Analysis & Presentation:
-
Subtract the absorbance of the "media only" blank wells.
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the CPMT concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.
Hypothetical Data: CPMT Anti-Proliferative Activity
| Cell Line (Cancer Type) | Genetic Background | CPMT GI₅₀ (µM) |
| A375 (Melanoma) | BRAF V600E | 0.25 |
| HT-29 (Colon) | BRAF V600E | 0.40 |
| HCT116 (Colon) | KRAS G13D | 1.50 |
| MCF-7 (Breast) | PIK3CA E545K | >20 |
| Trustworthiness Insight: It is critical to correlate cellular activity with the underlying genetics of the cell lines. For a hypothetical MEK inhibitor, cell lines with mutations that activate the MAPK pathway (like BRAF or RAS mutations) would be expected to be more sensitive to CPMT.[14] The lack of activity in a cell line driven by a different pathway (e.g., PI3K/AKT in MCF-7) adds confidence that the compound's anti-proliferative effects are mechanism-specific. |
References
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. Available from: [Link]
-
Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Cell-based Kinase Assays. Profacgen. Available from: [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). National Institutes of Health. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Available from: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available from: [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Available from: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025-06-21). National Institutes of Health. Available from: [Link]
-
Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies. Available from: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available from: [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available from: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available from: [Link]
-
Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]
-
Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. Available from: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014-04-28). National Institutes of Health. Available from: [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015-03-25). ResearchGate. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Available from: [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. Available from: [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]
-
5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL. Drugfuture. Available from: [Link]
-
(PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2025-10-13). ResearchGate. Available from: [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available from: [Link]
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL [drugfuture.com]
- 8. 17452-31-2 CAS MSDS (5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
I. Synthetic Strategy Overview
The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is typically approached in a two-step sequence. The first step involves the construction of the imidazole-2-thiol core through the cyclization of a suitable precursor. The second, and often more challenging step, is the selective N-methylation of the resulting intermediate.
II. Step 1: Synthesis of 5-(4-chlorophenyl)-1H-imidazole-2-thiol (Intermediate A)
The formation of the imidazole-2-thiol ring system is a critical foundation for the synthesis. A common and effective method is the reaction of an α-haloketone with a thiourea equivalent.
Frequently Asked Questions (FAQs): Synthesis of Intermediate A
Question 1: What is the recommended starting material and reaction for synthesizing 5-(4-chlorophenyl)-1H-imidazole-2-thiol?
A reliable method involves the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with thiourea. This reaction proceeds via an initial S-alkylation of thiourea to form an isothiouronium salt, which then undergoes cyclization to yield the desired imidazole-2-thiol.
Question 2: My yield of 5-(4-chlorophenyl)-1H-imidazole-2-thiol is low. What are the potential causes and how can I optimize the reaction?
Low yields in this cyclization can often be attributed to several factors. Here is a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is monitored by Thin Layer Chromatography (TLC) until the starting α-haloketone is consumed. Extending the reflux time or ensuring the reaction temperature is maintained can be beneficial.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the formation of a thiazole derivative. The choice of solvent and reaction temperature can influence the reaction pathway.
-
Sub-optimal pH: The pH of the reaction mixture can influence the rate of cyclization. Maintaining a slightly acidic to neutral pH is generally favorable for this reaction.
Table 1: Troubleshooting Low Yields in the Synthesis of Intermediate A
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress by TLC. Increase reflux time incrementally. Ensure adequate heating and stirring. | To ensure complete consumption of the limiting reagent and maximize product formation. |
| Side Product Formation | Use a protic solvent like ethanol to favor the desired imidazole pathway. Maintain the reaction temperature at reflux without excessive heating. | Solvent polarity and temperature can influence the regioselectivity of the cyclization, favoring either the imidazole or thiazole ring formation. |
| Purification Losses | Ensure complete precipitation of the product upon cooling and neutralization. Wash the crude product with an appropriate solvent (e.g., cold ethanol, water) to remove impurities without dissolving the product. | Proper work-up and purification techniques are crucial to isolate the maximum amount of pure product. |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1H-imidazole-2-thiol (Intermediate A)
-
To a solution of 2-chloro-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum to obtain 5-(4-chlorophenyl)-1H-imidazole-2-thiol.
III. Step 2: N-Methylation of 5-(4-chlorophenyl)-1H-imidazole-2-thiol
The methylation of 5-(4-chlorophenyl)-1H-imidazole-2-thiol presents a regioselectivity challenge, as both the nitrogen and sulfur atoms are nucleophilic. Selective N-methylation is crucial to obtain the desired product.
Frequently Asked Questions (FAQs): N-Methylation
Question 3: I am getting a mixture of N-methylated and S-methylated products. How can I improve the regioselectivity for N-methylation?
Achieving selective N-methylation over S-methylation is a common challenge. The choice of base, solvent, and methylating agent are critical factors that can be adjusted to favor the desired outcome.
-
Hard and Soft Acids and Bases (HSAB) Theory: According to the HSAB principle, the nitrogen atom in the imidazole ring is a "harder" nucleophile compared to the sulfur atom of the thiol group, which is a "softer" nucleophile. Therefore, using a "hard" methylating agent will preferentially react with the "hard" nitrogen atom.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the imidazole nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice for this purpose. Weaker bases like potassium carbonate can also be used, but may require harsher conditions or result in lower selectivity.
-
Solvent Effects: The solvent can influence the nucleophilicity of both the nitrogen and sulfur atoms. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred for this reaction as they can solvate the cation of the base and leave the anion more reactive.
Table 2: Optimizing N-Methylation Regioselectivity
| Parameter | Strategy for N-Methylation | Strategy for S-Methylation (to be avoided) | Scientific Rationale (HSAB Theory) |
| Methylating Agent | Use a "hard" methylating agent like dimethyl sulfate or methyl tosylate. | Use a "soft" methylating agent like methyl iodide. | Hard electrophiles prefer to react with hard nucleophiles (Nitrogen), while soft electrophiles prefer to react with soft nucleophiles (Sulfur). |
| Base | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to fully deprotonate the imidazole nitrogen. | Weaker bases like potassium carbonate may lead to a mixture of products. | A strong base ensures the formation of the more nucleophilic imidazolate anion, promoting N-alkylation. |
| Solvent | Use a polar aprotic solvent such as DMF or THF. | Protic solvents can solvate the nucleophiles and reduce their reactivity. | Polar aprotic solvents enhance the nucleophilicity of the imidazolate anion. |
| Temperature | Conduct the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. | Higher temperatures can sometimes lead to decreased selectivity. | Lower temperatures can help to control the reaction kinetics and improve selectivity. |
Question 4: What is a reliable protocol for the selective N-methylation of 5-(4-chlorophenyl)-1H-imidazole-2-thiol?
A robust method for selective N-methylation involves the use of sodium hydride as a base and dimethyl sulfate as the methylating agent in an anhydrous polar aprotic solvent.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
-
Suspend 5-(4-chlorophenyl)-1H-imidazole-2-thiol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. Troubleshooting and Purification
Question 5: I am having difficulty purifying the final product. What are the recommended methods?
Purification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for separating the desired N-methylated product from the S-methylated isomer and other impurities. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-Base Extraction: The basicity of the imidazole nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Question 6: What are some common impurities I should look out for?
Besides the S-methylated isomer, other potential impurities include:
-
Unreacted Starting Material: Both the imidazole-2-thiol intermediate and the methylating agent may be present if the reaction did not go to completion.
-
Over-methylation: Although less common with controlled stoichiometry, the formation of a dimethylated imidazolium salt is a possibility.
-
Hydrolysis Products: If the work-up is not performed carefully, hydrolysis of the product or intermediates can occur.
V. Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the two-step synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues.
Diagram 3: Regioselectivity Control in Methylation
Caption: Key factors influencing N- vs. S-methylation.
VI. References
-
Synthesis of 2-aminoimidazole derivatives. MDPI. Available at: [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry. Available at: [Link]
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Troubleshooting low yield in the synthesis of imidazole-2-thiol compounds
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of imidazole-2-thiol compounds. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the chemical principles governing this synthesis, offering insights that are both scientifically sound and practically proven in a laboratory setting. This guide is structured as a series of questions and answers to directly address the common and complex challenges encountered during these experiments.
Frequently Asked Questions (FAQs) on Imidazole-2-Thiol Synthesis
Q1: My overall yield for the imidazole-2-thiol synthesis is consistently low. What are the most common culprits?
Low yield is a frequent issue that can typically be traced back to one of four areas: reactant quality, reaction conditions, side reactions, or product loss during work-up.
-
Reactant Integrity: The purity of your starting materials is paramount. Vicinal diamines can degrade upon storage, and the thiocarbonyl source (e.g., thiourea, carbon disulfide, or 1,1'-thiocarbonyldiimidazole) must be of high purity. For instance, the classic synthesis using ethylenediamine and carbon disulfide is sensitive to the quality of the diamine.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critically codependent. Many syntheses require heating to overcome the activation energy for cyclization; however, excessive heat can lead to decomposition or polymerization.[2] A systematic optimization of these parameters is often necessary, as even small changes can significantly impact yield.[3][4]
-
Prevalent Side Reactions: The formation of stable N,N'-disubstituted thiourea intermediates that fail to cyclize is a common problem.[5] Additionally, the product's thiol group is susceptible to oxidation, especially during work-up, leading to disulfide formation.
-
Work-up and Purification Losses: Imidazole-2-thiols, being basic, can exhibit challenging behavior during purification. They often adhere strongly to acidic silica gel, leading to significant product loss and tailing during column chromatography.[6]
Q2: What is the general mechanism for this reaction, and where are the potential failure points?
The most common pathway involves the reaction of a vicinal diamine with a thiocarbonyl source. The reaction proceeds via the initial formation of a thiourea intermediate, followed by an intramolecular cyclization and dehydration (or elimination of a leaving group) to form the imidazoline-2-thione, which may then be oxidized to the final imidazole-2-thiol.
Below is a diagram illustrating this general mechanism.
Caption: General reaction pathway for imidazole-2-thiol synthesis.
Failure Points:
-
Thiourea Formation (A+B → C): This step is usually fast. However, if the thiourea intermediate is particularly stable or sterically hindered, it may precipitate or resist cyclization.
-
Cyclization (C → D → E): This is often the rate-limiting step and typically requires thermal energy. Insufficient heat or incorrect solvent choice can cause the reaction to stall here.[2]
-
Aromatization (E → F → G): If the reaction produces the saturated imidazolidine-2-thione, a subsequent oxidation step is required to introduce the double bond for aromatization.[7] This adds complexity and another potential point of yield loss.
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental observations with targeted advice grounded in chemical principles.
Q3: I'm using column chromatography for purification, but I'm getting very low recovery and significant streaking on my TLC plates. What's wrong?
This is a classic problem when purifying basic compounds like imidazoles on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atoms of your imidazole ring, leading to irreversible adsorption or significant tailing.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v) will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[6]
-
Change the Stationary Phase: Switch to a more inert or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and often provides excellent separation for basic compounds without the need for mobile phase modifiers.
-
Deactivated Silica: You can "cap" the acidic sites on silica gel yourself, but using a commercially available deactivated silica or a different stationary phase is more reliable.
-
-
Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your column. This technique often leads to sharper bands and better separation.[6]
Q4: My reaction seems to stop, with a major spot on the TLC that isn't my product or starting material. How can I identify it and push the reaction to completion?
The most likely culprit is the formation of a stable thiourea intermediate that is reluctant to cyclize. This is especially common with sterically hindered diamines or when using milder reaction conditions.
Identification:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated intermediate. The molecular weight should correspond to the sum of your diamine and the thiocarbonyl fragment (e.g., + CS for carbon disulfide).
-
NMR Spectroscopy: In the ¹H NMR, you should see signals corresponding to both your diamine backbone and N-H protons of the thiourea. The key is the absence of the characteristic imidazole aromatic proton signal.
Forcing Completion:
-
Increase Temperature: This is the most direct approach. Refluxing in a higher-boiling solvent like toluene or DMF can provide the necessary energy for the cyclization step.[4]
-
Acid/Base Catalysis: Depending on the specific mechanism, a catalytic amount of acid or base can sometimes promote the cyclization step. This must be approached with caution, as it can also promote side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective at driving reactions to completion by efficiently heating the polar reactants and intermediates.[8][9] This can dramatically reduce reaction times and improve yields.
Troubleshooting Summary Table
| Problem Observed | Potential Root Cause | Suggested Solution & Rationale |
| Low overall yield | Incomplete reaction; starting materials remain. | Increase temperature or reaction time. Monitor via TLC. Consider switching to a higher-boiling solvent or using microwave irradiation to provide sufficient activation energy.[2][8] |
| Low yield after purification | Product loss on silica gel column. | Add 0.5-1% triethylamine to the eluent to neutralize acidic silica sites. Alternatively, use neutral alumina as the stationary phase.[6] |
| Multiple spots on TLC | Side product formation or decomposition. | Lower the reaction temperature. Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidation. Analyze side products by MS to understand their origin. |
| Product is dark/oily | Polymerization or formation of colored impurities. | Use degassed solvents. Consider adding an antioxidant like BHT if oxidative degradation is suspected. Ensure purification is performed promptly after work-up. |
| Reaction fails to start | Poor quality of starting materials. | Verify the purity of the vicinal diamine and thiocarbonyl source by NMR or melting point. Use freshly opened or purified reagents. |
Experimental Protocols
The following protocols provide a validated starting point. As a core principle of good science, you should always adapt and optimize these for your specific substrate.
Protocol 1: General Synthesis of Imidazole-2-thiol from a Vicinal Diamine and Carbon Disulfide
This method is adapted from established procedures and is suitable for many simple diamines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the vicinal diamine (1.0 eq) in ethanol (5-10 mL per mmol of diamine).
-
Reagent Addition: While stirring, add a solution of potassium hydroxide (1.1 eq) in water. After the KOH has dissolved, add carbon disulfide (1.1 eq) dropwise. Caution: Carbon disulfide is highly flammable and toxic. Handle only in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 3-6 hours. Monitor the reaction progress by TLC until the starting diamine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, filter it. Reduce the volume of the filtrate by approximately half using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath and acidify to pH 5-6 with glacial acetic acid. The imidazole-2-thiol product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Protocol 2: Purification by Acid-Base Extraction
This technique is excellent for separating the basic imidazole-2-thiol product from non-basic impurities.[6]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (3 x volume of organic layer). The basic imidazole product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Combine the acidic aqueous layers. The original organic layer can be discarded (or checked by TLC for any remaining product).
-
Neutralization: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (pH > 8, check with pH paper).
-
Back-Extraction: The neutralized imidazole-2-thiol will now be unprotonated and less water-soluble. Extract the product back into an organic solvent (e.g., 3 x volume of DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Workflow
When faced with low yield, a systematic approach is more effective than random changes. The following workflow can guide your optimization process.
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
-
US7115748B2 - Method of making imidazole-2-thiones - Google Patents.
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents . Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Synthesis, characterization, and antibacterial activities of some novel N,N'-disubstituted thiourea, 2-Amino thiazole, and imidazole-2-thione derivatives . ResearchGate.
-
Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis . National Center for Biotechnology Information (PMC).
-
Synthesis, Reactions and Medicinal Uses of Imidazole . Pharmaguideline.
-
New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies . National Center for Biotechnology Information (PMC).
-
Synthesis and Biological Evaluation of Imidazole-2-thione Fused Furazan as a New Biheterocyclic Scaffold . ResearchGate.
-
Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5 . ResearchGate.
-
Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives . Journal of Al-Nahrain University.
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Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach . Oriental Journal of Chemistry.
-
Technical Support Center: Purification of Imidazole Derivatives . Benchchem.
-
Ethylene thiourea . Organic Syntheses.
-
Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers . Benchchem.
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation . National Center for Biotechnology Information (PMC).
-
2-mercaptobenzimidazole . Organic Syntheses.
-
Technical Support Center: Synthesis of Substituted Imidazoles . Benchchem.
-
Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design . Der Pharma Chemica.
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives . National Center for Biotechnology Information (PMC).
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches . National Center for Biotechnology Information (PMC).
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Addressing solubility issues of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in aqueous buffers
Technical Support Center: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Welcome to the technical support guide for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent aqueous solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful and reproducible experimentation.
Section 1: Understanding the Root Cause: Physicochemical Properties
Effective troubleshooting begins with understanding the molecule's intrinsic properties. 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a heterocyclic compound with distinct features that contribute to its poor solubility in aqueous buffers.
The structure combines a bulky, hydrophobic 4-chlorophenyl group with an ionizable imidazole-2-thiol core. The chlorophenyl group significantly increases the compound's lipophilicity (tendency to dissolve in fats/oils rather than water), while the imidazole-2-thiol moiety can exist in different protonation states depending on the pH of the solution. This dual nature is the primary driver of its solubility behavior.
| Property | Estimated Value / Characteristic | Impact on Aqueous Solubility |
| Molecular Formula | C₁₀H₉ClN₂S[1][2] | - |
| Molecular Weight | 224.71 g/mol [2] | Higher molecular weight can negatively impact solubility. |
| LogP (Octanol/Water) | > 3 (Estimated) | High LogP indicates significant hydrophobicity, leading to poor water solubility. |
| pKa (Acidic) | ~8-9 (Estimated for thiol group) | The thiol group (-SH) can be deprotonated at basic pH to form a more soluble thiolate anion (-S⁻). |
| pKa (Basic) | ~5-6 (Estimated for imidazole N) | The imidazole ring nitrogen can be protonated at acidic pH to form a more soluble cation. |
The key takeaway is that the solubility of this compound is highly dependent on pH.[3][4] At or near neutral pH (6.8-7.4), the molecule is predominantly in its neutral, un-ionized form, which is the least soluble state due to the hydrophobic chlorophenyl group. To achieve higher solubility, the pH must be adjusted to ionize the molecule, as predicted by the Henderson-Hasselbalch equation.[5][6][7]
Section 2: Troubleshooting Guide: A Stepwise Approach to Solubilization
This section is formatted as a series of common problems and recommended solutions, progressing from the simplest to more advanced formulation strategies.
Q1: My compound is insoluble in my standard phosphate or HEPES buffer (pH ~7.4). Where do I start?
Answer: Your first and most critical step is to leverage the compound's pH-dependent solubility. At neutral pH, the molecule is uncharged and highly hydrophobic. You must either raise or lower the pH to create a charged, more soluble species. However, direct dissolution in a buffer is often difficult. The standard and most effective starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Core Strategy: pH Adjustment & Organic Stock Solution
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in a small volume of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Other options include ethanol or N,N-dimethylformamide (DMF). Aim for a high concentration (e.g., 10-50 mM) to minimize the amount of organic solvent in your final working solution.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your vigorously stirring aqueous buffer to reach the desired final concentration.
Causality: By pre-dissolving the compound in an organic solvent, you break the crystal lattice energy and get individual molecules into solution. The subsequent dilution into a buffer of the appropriate pH can then keep them dissolved, provided the concentration does not exceed the solubility limit under those conditions.
Troubleshooting this Step:
-
Problem: The compound precipitates ("crashes out") immediately upon addition to the buffer.
-
Solution 1: Check Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible, ideally below 1% and almost always below 5% (v/v), as it can impact biological assays.[8] If your required drug concentration necessitates a higher DMSO level, you must move to the next strategies.
-
Solution 2: Modify Buffer pH: This is the most likely solution. Since the thiol is weakly acidic, increasing the pH to >9 will deprotonate it, creating a negative charge and dramatically increasing solubility. Conversely, lowering the pH to <5 will protonate the imidazole ring, creating a positive charge and also increasing solubility. Choose the pH that is most compatible with your experimental system. The Henderson-Hasselbalch equation governs this relationship, showing that as the pH moves away from the pKa, the proportion of the more soluble ionized form increases.[5][9][10]
Caption: Ionization states of the compound at different pH levels.
Q2: Adjusting the pH is not an option for my experiment, and the compound still precipitates. What is the next strategy?
Answer: If pH modification is not feasible, the next approach is to alter the properties of the solvent itself by using co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12]
Core Strategy: Co-Solvent Systems
The goal is to create a mixed-solvent system that balances solubilizing power with experimental compatibility.
Commonly Used Co-solvents:
| Co-Solvent | Typical Starting % (v/v) | Considerations |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol (PG) | 5-30% | A common vehicle for in vivo studies; can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Often used in preclinical formulations; higher viscosity. |
| DMSO | 1-10% | Excellent solubilizer but can have biological effects at >0.5-1%.[8] |
Experimental Protocol:
-
Prepare a series of buffers containing different percentages of a chosen co-solvent (e.g., 5%, 10%, 15%, 20% ethanol in PBS).
-
Prepare a concentrated stock of your compound in the pure co-solvent (e.g., 50 mM in 100% ethanol).
-
Add the stock solution to the corresponding co-solvent/buffer mixtures to achieve the final desired concentration.
-
Observe for precipitation immediately and after a set equilibration time (e.g., 1-2 hours).
Causality: The co-solvent reduces the polarity of the aqueous buffer (i.e., reduces the dielectric constant). This lowers the energy penalty required to create a cavity in the solvent for the nonpolar chlorophenyl group, thereby increasing the compound's solubility.[11][13]
Q3: Co-solvents are interfering with my assay (e.g., cytotoxicity, enzyme inhibition). What other formulation tools can I use?
Answer: When pH and co-solvents are not viable options, you can turn to more sophisticated formulation excipients like surfactants or cyclodextrins. These molecules work by creating micro-environments that shield the hydrophobic parts of your compound from the aqueous bulk solvent.[14][15]
Strategy A: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 4-chlorophenyl group of your compound can partition into this core, effectively solubilizing it in the aqueous solution.[16][17][18]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
How to Use: Prepare your buffer to contain the surfactant at a concentration well above its CMC. Then, add your compound (from a small amount of organic stock) to this surfactant-containing buffer.
-
Caution: Surfactants can denature proteins and disrupt cell membranes at higher concentrations. Always run a vehicle control in your experiment.
Strategy B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19] The hydrophobic part of your compound can form an "inclusion complex" by fitting inside the cyclodextrin cavity, while the hydrophilic exterior allows the entire complex to remain water-soluble.[14][20] This is a widely used method for formulating imidazole-based drugs.[19][21][22]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
How to Use: Dissolve the cyclodextrin in your buffer first, then add the compound. Gentle heating or sonication can facilitate the formation of the inclusion complex.
-
Benefit: Cyclodextrins are often less disruptive to biological systems than surfactants.
Caption: Decision workflow for troubleshooting solubility issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best organic solvent for the primary stock solution?
-
A: DMSO is generally the most powerful and versatile solvent for creating high-concentration stocks of poorly soluble compounds. However, always verify its compatibility with your specific assay and aim for a final concentration <0.5%. Ethanol can be a good alternative if DMSO is not suitable.
-
-
Q: Can I heat or sonicate the sample to aid dissolution?
-
A: Yes, gentle warming and sonication can help overcome the initial energy barrier to dissolution (crystal lattice energy). However, be cautious. The compound may precipitate out again as the solution cools to room temperature (a state known as supersaturation). Also, excessive heat can cause chemical degradation. Always check the solution for stability at your working temperature.
-
-
Q: My solution is clear initially but becomes hazy after a few hours. What is happening?
-
A: This indicates that your solution is likely supersaturated and the compound is slowly precipitating out of solution. This means the concentration you achieved is above the true equilibrium solubility under those conditions. You may need to use a stronger solubilization method (e.g., a higher percentage of co-solvent or adding a cyclodextrin) or work at a lower final concentration. Another possibility, given the thiol group, is slow oxidation to a less-soluble disulfide dimer. It is best practice to use freshly prepared solutions.
-
-
Q: Does the type of buffer salt (e.g., phosphate vs. TRIS vs. HEPES) matter?
-
A: Yes, it can. While pH is the dominant factor, the specific ions in the buffer can sometimes interact with the drug molecule, a phenomenon known as a buffer effect.[23][24] For example, phosphate buffers have been shown to sometimes decrease the solubility of certain compounds compared to other buffers at the same pH.[25] If you are struggling with solubility, it can be worthwhile to test your compound in an alternative buffer system.
-
References
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
Giménez-Cabré, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]
-
Tampio, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]
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Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed. [Link]
-
Tampio, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. pubs.acs.org. [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Wiggins, J., et al. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. aaps.org. [Link]
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Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. [Link]
-
Iga, K., et al. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]
-
Wiggins, J., et al. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Semantic Scholar. [Link]
-
Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (n.d.). ResearchGate. [Link]
-
Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info. [Link]
-
Arima, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (2017). Semantic Scholar. [Link]
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Al-Gousous, J., & Langguth, P. (2015). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PubMed Central. [Link]
-
Castillo, J.A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
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Absorption of drugs. (n.d.). Vetscraft. [Link]
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Arima, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
-
Arima, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed Central. [Link]
-
Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. (n.d.). MKU Repository. [Link]
-
Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (n.d.). ResearchGate. [Link]
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Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5). (n.d.). Cheméo. [Link]
-
Al-Obaidi, H., & Buckle, M. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
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Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. [Link]
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Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Cosolvent. (n.d.). Wikipedia. [Link]
- Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them. (1999).
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central. [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. [Link]
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Oral formulation strategies to improve solubility of poorly water-soluble drugs. (n.d.). ResearchGate. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZole-2-THIOL. (n.d.). Drugfuture. [Link]
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Co-solvent: Significance and symbolism. (n.d.). Scite.ai. [Link]
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Imidazole-2-thiol, 1-butyl-. (n.d.). PubChemLite. [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). nopr.niscpr.res.in. [Link]
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Imidazole. (n.d.). Wikipedia. [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ResearchGate. [Link]
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Technical Support Center: Post-Synthesis Purification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter after the initial synthesis and workup of your target compound.
Q1: My crude product is a discolored oil or a sticky solid and fails to crystallize. What are the likely causes and how can I purify it?
A1: This is a common issue often indicating the presence of significant impurities that inhibit crystallization. The primary culprits are typically unreacted starting materials, reaction byproducts, or residual solvent. A systematic approach involving preliminary analysis followed by a targeted purification strategy is recommended.
Causality: Oiling out or the formation of a sticky solid instead of a crystalline product occurs when impurities disrupt the formation of a regular crystal lattice.[1] For a molecule like 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, these impurities can be both polar and non-polar, requiring a multi-step approach.
Recommended Workflow:
-
Initial Analysis: Before attempting purification, analyze your crude product using Thin Layer Chromatography (TLC) and ¹H NMR.
-
TLC: Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) to visualize the number of components. Your product should appear as one major spot. Multiple spots indicate impurities.
-
¹H NMR: A proton NMR spectrum will quickly reveal the presence of starting materials or byproducts by showing unexpected peaks.[2][3]
-
-
Purification Strategy - Acid-Base Extraction: The imidazole ring is basic, while the thiol group is weakly acidic (thiones exist in tautomeric equilibrium with thiols). This dual nature is ideal for purification using acid-base extraction to remove neutral organic impurities.[4][5][6]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1 gram) in a suitable organic solvent like dichloromethane or ethyl acetate (approx. 50 mL).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract it with an aqueous base, such as 1 M sodium hydroxide (NaOH) solution (2 x 25 mL). The thiol group will be deprotonated to form a water-soluble sodium thiolate salt, which moves to the aqueous layer.[7][8] Most neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer (which now contains your product as a salt) from the organic layer (which contains neutral impurities).
-
Acidification: Cool the collected aqueous layer in an ice bath and carefully re-acidify it with a strong acid, like concentrated HCl, to a pH of ~5-6.[8] Your target compound will precipitate as it is protonated and becomes insoluble in water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly under vacuum.
-
-
Final Polish - Recrystallization: The solid obtained from the acid-base extraction may still contain minor impurities. Recrystallization is an excellent final step to achieve high purity.
Protocol 2: Recrystallization
-
Solvent Selection: Ethanol is a commonly effective solvent for recrystallizing imidazole-2-thiol derivatives.
-
Dissolution: Place the dried solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Using excess solvent will reduce your final yield.[1]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[1]
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Q2: My column chromatography purification results in poor separation and significant tailing of the product spot. How can I improve this?
A2: Tailing is a frequent problem when purifying basic compounds like imidazoles on standard silica gel.[9] This occurs because the basic nitrogen atoms on the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to a non-ideal elution profile.
Causality: The strong acid-base interaction between the basic analyte and the acidic stationary phase causes some molecules to "stick" to the column, eluting much later than the main band and resulting in a "tail."
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[9]
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your ethyl acetate/hexane mobile phase. The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Ammonia/Methanol: For more polar systems, using a mobile phase like dichloromethane/methanol with a small amount of ammonium hydroxide can also be effective.
-
-
Change of Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a more basic support than silica and often gives much better peak shapes for basic compounds without the need for mobile phase modifiers.[9]
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a mobile phase like methanol/water or acetonitrile/water can be an excellent alternative.[10][11]
-
-
Sample Loading Technique:
-
Dry Loading: Instead of dissolving your sample in the mobile phase and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique often leads to sharper bands and better separation.[9]
-
Purification Decision Workflow
The following diagram outlines a logical workflow for moving from a crude post-synthesis product to a highly pure compound.
Sources
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- 2. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Welcome to the technical support center for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
Introduction
The successful scale-up of any chemical synthesis requires a thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of the intermediates and final product. This guide provides practical, field-tested insights to address common issues encountered during the scale-up of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol synthesis.
Reaction Pathway Overview
The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol typically proceeds via the reaction of a 2-amino-1-(4-chlorophenyl)ethanone precursor with methyl isothiocyanate. This reaction, while straightforward on a lab scale, can present challenges during scale-up.
Caption: Synthetic pathway for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Low Product Yield
Question: We are experiencing a significant drop in yield for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's mixing is sufficient to maintain a homogeneous reaction mixture. The use of overhead stirrers with appropriate impeller designs (e.g., anchor or pitched-blade turbine) is crucial.
-
Poor Temperature Control: The reaction to form the thiourea intermediate can be exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature increase, favoring the formation of byproducts. A robust reactor cooling system is essential. Consider a slower addition of the methyl isothiocyanate to better control the exotherm.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of N,N'-dimethylthiourea from the reaction of methyl isothiocyanate with any excess methylamine present as an impurity in the starting materials.
Proposed Solutions:
| Parameter | Recommendation | Rationale |
| Mixing | Use an overhead stirrer with a properly sized impeller. | Ensures homogeneity and uniform heat distribution. |
| Temperature | Maintain the reaction temperature between 20-25°C. | Minimizes the formation of thermal degradation products and byproducts. |
| Reagent Addition | Add methyl isothiocyanate dropwise over a prolonged period. | Allows for better control of the reaction exotherm. |
| Reaction Monitoring | Monitor the reaction progress by TLC or HPLC. | Confirms reaction completion and helps in identifying any issues early on. |
Impurity Profile Issues
Question: Our scaled-up batch of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol shows several significant impurities that were not present in the lab-scale synthesis. How can we identify and minimize these?
Answer: The appearance of new impurities on a larger scale often points to issues with temperature control, reaction time, or the purity of starting materials.
-
Identification of Impurities: Isolate the major impurities using preparative chromatography and characterize them using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potential Byproducts:
-
Over-alkylation: The imidazole nitrogen can be further alkylated by methyl isothiocyanate under harsh conditions.
-
Oxidation: The thiol group is susceptible to oxidation to form a disulfide byproduct, especially if the work-up is performed in the presence of air for extended periods.
-
Unreacted Intermediate: Incomplete cyclization of the N-(2-(4-chlorophenyl)-2-oxoethyl)-N'-methylthiourea intermediate.
-
Proposed Solutions:
-
Starting Material Purity: Ensure the purity of the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride and methyl isothiocyanate.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Controlled Work-up: Minimize the duration of the work-up and avoid excessive exposure to air and light.
Difficult Purification
Question: We are struggling with the purification of the final product at a 1kg scale. Column chromatography is not a viable option. What are some alternative purification strategies?
Answer: Recrystallization is the most common and scalable method for purifying solid organic compounds.[2]
-
Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent system for recrystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Crystallization: If a single solvent is not effective, consider an anti-solvent crystallization. Dissolve the crude product in a good solvent and then add an anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization.
-
pH Adjustment: The imidazole ring has a basic nitrogen atom, and the thiol group is acidic. The solubility of the product can be manipulated by adjusting the pH of the solution. For instance, the product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adding acid.[3]
Recommended Recrystallization Protocol:
-
Dissolve the crude 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in a minimal amount of hot ethanol.
-
If the solution is colored, treat it with activated charcoal and filter it hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: A decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a tertiary amine like triethylamine or a weaker inorganic base like sodium bicarbonate, is used to neutralize the hydrochloride salt of the starting material, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. This liberates the free amine, which is the nucleophile that reacts with the methyl isothiocyanate.
Q2: What are the safety precautions to be taken when handling methyl isothiocyanate?
A2: Methyl isothiocyanate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Can other isothiocyanates be used in this reaction?
A3: Yes, in principle, other alkyl or aryl isothiocyanates can be used to synthesize a variety of N-substituted imidazole-2-thiol derivatives. However, the reaction conditions may need to be optimized for each specific substrate.
Q4: How can the tautomerism of the product affect its characterization?
A4: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol can exist in two tautomeric forms: the thione form and the thiol form. This can sometimes lead to broadened peaks in the NMR spectrum. The equilibrium between the two forms can be influenced by the solvent and temperature.
Experimental Protocols
Scale-Up Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-amino-1-(4-chlorophenyl)ethanone HCl | 204.07 | 1.00 | 4.90 |
| Methyl isothiocyanate | 73.12 | 0.39 | 5.39 |
| Triethylamine | 101.19 | 0.55 | 5.39 |
| Ethanol | 46.07 | 10 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with an overhead stirrer, a condenser, a dropping funnel, and a temperature probe, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.00 kg, 4.90 mol) and ethanol (10 L).
-
Stir the suspension and add triethylamine (0.55 kg, 5.39 mol) dropwise at room temperature.
-
To the resulting solution, add methyl isothiocyanate (0.39 kg, 5.39 mol) dropwise over 1-2 hours, maintaining the internal temperature below 30°C using the reactor's cooling system.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, heat the mixture to reflux for 4-6 hours to effect the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol (2 x 500 mL).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight to afford 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
References
-
Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib. Retrieved from [Link]
- Hanoon, H. A., & Al-Sultani, K. H. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 37(3), 734-740.
- Dhaware, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B(5), 642-649.
- Perrone, S., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(4), M1163.
- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(3), 320-325.
- Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8206.
- de Oliveira, C. S., et al. (2019).
- Bio, M. M., et al. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Organic Process Research & Development, 16(6), 1174-1183.
- Li, J., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. International Journal of Molecular Sciences, 15(1), 164-176.
- Legrand, B., et al. (2016). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2016(2), M889.
-
Perrone, S., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate. Retrieved from [Link]
- Spasov, A. A., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-10.
- El-Naggar, M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(10), 1215-1234.
- Lee, J., et al. (2016). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 21(9), 1136.
- El-Sayed, E. S. H., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- El-Sayed, E. S. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
- A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole. (2017). Google Patents.
Sources
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
Stability testing of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol under different storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS: 17452-31-2).[1][2] It addresses common questions and troubleshooting scenarios encountered during stability testing, ensuring the integrity and reliability of your experimental data. The content is structured to provide not just protocols, but the scientific reasoning behind them, grounded in established regulatory principles.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section covers foundational questions regarding the stability profile and handling of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Q1: What are the primary chemical liabilities and expected degradation pathways for this molecule?
A1: The chemical structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol contains two key functional groups prone to degradation: the imidazole ring and, most significantly, the thiol (-SH) group .
-
Oxidation of the Thiol Group: The thiol is the most reactive site and is highly susceptible to oxidation. Exposure to atmospheric oxygen, oxidizing agents, or even trace metal ions can catalyze its conversion into a disulfide dimer. This is often the primary degradation pathway observed. Further, more aggressive oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. Thiol-containing compounds are known to be prone to oxidation during sample preparation and analysis.[3]
-
Imidazole Ring Stability: The imidazole ring is generally stable. However, under harsh hydrolytic conditions (strong acid or base) or intense photolytic stress, ring opening or other transformations could occur, though this is typically less likely than thiol oxidation.
-
Photodegradation: Aromatic systems and thiol-containing compounds can be sensitive to light.[4] UV or visible light exposure can generate free radicals, accelerating the oxidation of the thiol group and potentially leading to the formation of non-native disulfide bonds or other photolytic products.[5]
Below is a simplified diagram illustrating the primary oxidative degradation pathway.
Caption: Predicted primary oxidative degradation pathway for the thiol moiety.
Q2: What are the recommended storage conditions for the solid drug substance?
A2: Based on its chemical liabilities, the solid 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol should be stored under conditions that minimize exposure to oxygen, light, and high temperatures.
-
Temperature: Store in a well-controlled, cool environment, typically at 2-8°C for long-term storage.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., nitrogen or argon). The container should be well-sealed.
-
Light: Protect from light by using amber glass vials or storing the container in a dark place. Photostability testing is a required component of stability programs under ICH Q1B guidelines.[6][7]
-
Humidity: Store in a desiccated environment to prevent moisture uptake, which could accelerate degradation, particularly if impurities are present.
Q3: How should I design a forced degradation (stress testing) study for this compound?
A3: Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[8][9][10] These studies are a core requirement of regulatory bodies like the FDA and are described in ICH guidelines.[4][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
The following table outlines recommended starting conditions for stress testing.
| Stress Condition | Reagent / Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | To test the stability of the imidazole ring and other labile groups under acidic conditions.[8] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-24 hours | To test for susceptibility to base-catalyzed degradation. Thiolates (R-S⁻) formed under basic conditions can be more rapidly oxidized. |
| Oxidation | 3% H₂O₂ | Room Temp | 2-8 hours | To intentionally promote the oxidation of the thiol group to identify the resulting disulfide and other oxidative degradants.[4] |
| Thermal | 80°C (Dry Heat) | 48-96 hours | To assess the intrinsic thermal stability of the molecule in the solid state. | |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per ICH Q1B | To evaluate light sensitivity. Expose solid and solution samples to cool white fluorescent (≥1.2 million lux hours) and near UV (≥200 watt hours/m²).[6] |
Note: These are starting points. The duration and reagent concentration should be adjusted to achieve the target degradation level.
Q4: What constitutes a suitable stability-indicating analytical method for this compound?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[12] The most critical feature of a SIM is its specificity: the ability to produce a response only for the analyte of interest and to resolve it from all potential degradation products and impurities.[12][13]
For 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective choice.[13][14]
Key attributes of a validated SIM:
-
Specificity: Demonstrated through forced degradation studies, where the parent peak is resolved from all degradant peaks (peak purity analysis using a PDA detector is essential).[15]
-
Accuracy & Precision: The method must provide results that are close to the true value and are reproducible.[13][16]
-
Linearity: The detector response must be proportional to the concentration of the analyte over a defined range.[13]
-
Limit of Quantitation (LOQ): The method must be sensitive enough to quantify any degradation products at or below the reporting threshold defined by ICH Q3A/B.[6][16]
-
Robustness: The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature.[13]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your stability experiments in a direct question-and-answer format.
Q: My solid sample is developing a slight yellow tint over time, even when stored in the cold. What's happening?
A: This is likely due to low-level surface oxidation. The formation of disulfide dimers or other minor oxidative species can sometimes lead to discoloration.
-
Troubleshooting Steps:
-
Verify Atmosphere: Ensure your container is properly sealed and was flushed with an inert gas (N₂ or Ar) before storage.
-
Check Purity: Analyze the discolored sample by HPLC. The appearance of a new, typically less polar peak corresponding to the disulfide dimer would confirm oxidation.
-
Review Handling: Minimize the sample's exposure to air during weighing and preparation.
-
Q: In my oxidative stress study (H₂O₂), the parent peak in my chromatogram disappeared almost completely. How do I fix this?
A: This indicates the oxidative conditions were too harsh, leading to excessive degradation. The goal of forced degradation is to achieve partial, controlled degradation (5-20%) to identify primary degradants, not to destroy the molecule entirely.[9]
-
Troubleshooting Steps:
-
Reduce H₂O₂ Concentration: Lower the hydrogen peroxide concentration significantly (e.g., from 3% to 0.3% or even 0.1%).
-
Shorten Exposure Time: Reduce the incubation time from hours to minutes.
-
Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or on ice) to slow the reaction rate.
-
Q: I see a new peak in my acid hydrolysis sample, but my peak purity analysis for the parent peak looks fine. What does this mean?
A: This is an ideal outcome for a stability-indicating method. It means your HPLC method has successfully separated a newly formed degradation product from the parent compound.
-
Next Steps:
-
Identify the Peak: This new peak represents an acid-induced degradant. Further investigation (e.g., using LC-MS) would be needed to elucidate its structure.
-
Validate the Method: This result provides strong evidence for the specificity of your method, a key requirement for its validation.[16] You can now proceed with quantifying the formation of this degradant under different stability conditions.
-
Q: My sample solutions for HPLC analysis show a decreasing peak area for the parent compound even when sitting in the autosampler for a few hours. What should I do?
A: This points to a lack of solution stability. The compound is degrading in the analytical solvent.[16] This is a common issue for thiol-containing compounds, which can oxidize in solution.
-
Troubleshooting Steps:
-
Modify the Diluent: Prepare your samples in a diluent that minimizes degradation. This could involve:
-
Using a mobile phase-like diluent.
-
Lowering the pH of the diluent to keep the thiol protonated and less susceptible to oxidation.
-
Degassing the diluent thoroughly to remove dissolved oxygen.
-
-
Control Temperature: Use a cooled autosampler (e.g., set to 4°C) to slow the degradation rate.
-
Perform a Solution Stability Study: As part of method validation, you must formally evaluate the stability of your sample and standard solutions over a defined period (e.g., 24-48 hours) to determine the window in which they can be reliably analyzed.[16]
-
Part 3: Experimental Protocols & Data
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a validated stability-indicating method. Optimization will be required for your specific equipment and column.
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the imidazole moiety. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of the parent compound and any less polar degradants (e.g., disulfide dimer). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 230 nm | Wavelength should be optimized by scanning the UV spectrum of the analyte. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
Protocol 2: Long-Term Stability Study Setup
This protocol aligns with ICH Q1A(R2) guidelines for a formal stability study.[6][17]
-
Batch Selection: Select at least three primary batches of the drug substance.[18]
-
Container Closure: Package the substance in the proposed container closure system for marketing and distribution.[18]
-
Storage Conditions: Place samples in validated stability chambers under the following conditions (for Climatic Zones I/II):[19]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples for analysis at specified time points.[18][19]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for critical quality attributes, including:
-
Appearance (visual inspection)
-
Assay (potency) by the validated stability-indicating HPLC method
-
Degradation products/impurities by the same HPLC method
-
Example Stability Data Summary:
| Time Point | Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | - | White Powder | 100.0 | < 0.05 |
| 6 Months | 25°C / 60% RH | White Powder | 99.5 | 0.15 |
| 6 Months | 40°C / 75% RH | Off-White Powder | 97.2 | 1.80 |
| 12 Months | 25°C / 60% RH | White Powder | 99.1 | 0.35 |
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
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Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]
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ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
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FDA Stability Testing. Scribd. [Link]
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ANDAs: Stability Testing of Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation. International Journal for Multidisciplinary Research (IJFMR). [Link]
-
A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Semantic Scholar. [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [Link]
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Development and validation of stability indicating HPLC method: A review. ResearchGate. [Link]
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General Chapters: <1150> PHARMACEUTICAL STABILITY. U.S. Pharmacopeia. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
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Proposed oxidative pathways in aerobic degradation of ethanethiol. ResearchGate. [Link]
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Model of the proposed degradation of thiol TBS enzymes in response to... ResearchGate. [Link]
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The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. National Institutes of Health (NIH). [Link]
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Tunable degradation of maleimide-thiol adducts in reducing environments. National Institutes of Health (NIH). [Link]
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5-(4-chlorophenyl)-1H-imidazole-2-thiol. AA Blocks. [Link]
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USP Chapter <1049.1> Stability Studies for Biotechnological and Biological Products. ECA Academy. [Link]
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4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. PubChem. [Link]
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5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL. DrugFuture. [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
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Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
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Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate. [Link]
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Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. ResearchGate. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). [Link]
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- 12. usp.org [usp.org]
- 13. ijfmr.com [ijfmr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fda.gov [fda.gov]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Identifying and minimizing byproducts in the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Technical Support Center: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Welcome to the technical support guide for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This document is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis, identify potential byproducts, and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Each entry details the problem, its probable causes, and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to incomplete reaction or degradation of reactants and products.
-
Incomplete Cyclization of the Thiourea Intermediate: The reaction proceeds through a thiourea intermediate. If the cyclization step is not driven to completion, this intermediate will be a major component of your crude product.
-
Solution: Ensure your reaction is heated for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The disappearance of the starting materials and the thiourea intermediate (which will have a different Rf value than the final product) indicates reaction completion. You may also consider increasing the reaction temperature, but be mindful of potential byproduct formation at higher temperatures.
-
-
Purity of Starting Materials: The starting material, 2-amino-1-(4-chlorophenyl)ethan-1-one, can be unstable. Its purity is critical for a successful reaction.
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield.
-
Solution: While various solvents can be used, polar aprotic solvents like ethanol or acetonitrile are generally effective. The reaction is often acid-catalyzed to facilitate the dehydration step of the cyclization. A catalytic amount of a strong acid like sulfuric acid or hydrochloric acid can be beneficial.
-
Question 2: My TLC plate shows multiple spots, even after the reaction should be complete. How do I identify these byproducts?
Answer:
The presence of multiple spots on a TLC plate is a common issue and points to the formation of byproducts. Here are the most likely culprits and how to approach their identification:
-
Unreacted Starting Materials: One or both of your starting materials, 2-amino-1-(4-chlorophenyl)ethan-1-one and methyl isothiocyanate, may still be present.
-
Identification: Run co-spots on your TLC plate with the starting materials to see if any of the spots match.
-
-
Thiourea Intermediate: As mentioned, incomplete cyclization will leave the thiourea intermediate in your reaction mixture.
-
Identification: This intermediate will likely have a different polarity and thus a different Rf value than your product. It can be isolated by column chromatography for characterization by NMR and mass spectrometry.
-
-
Oxidized Product (Disulfide): The thiol group of your product is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. This will form a disulfide-linked dimer.
-
Identification: The disulfide byproduct will have a much higher molecular weight. This can be confirmed by mass spectrometry. On a TLC plate, it will likely have a different Rf value. To minimize its formation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol can be challenging due to the presence of structurally similar byproducts.
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Protocol: Ethanol is a common solvent for recrystallizing imidazole derivatives.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor. You may need to try different solvent systems (e.g., ethanol/water, acetone) to find the optimal conditions.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is the next step.
-
Protocol: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the product from less polar and more polar impurities. Monitor the fractions by TLC to identify and combine the pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol?
A1: The synthesis is proposed to proceed via a two-step, one-pot reaction. First, the primary amine of 2-amino-1-(4-chlorophenyl)ethan-1-one acts as a nucleophile and attacks the electrophilic carbon of methyl isothiocyanate to form a thiourea intermediate. This is followed by an acid-catalyzed intramolecular cyclization. The ketone's carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A lone pair from one of the nitrogens of the thiourea attacks this carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic imidazole ring.
Q2: What are the most common byproducts in this synthesis and why do they form?
A2: The most common byproducts are the uncyclized thiourea intermediate, unreacted starting materials, and the disulfide of the final product. The thiourea intermediate is present if the cyclization reaction does not go to completion. Unreacted starting materials remain if the reaction stoichiometry is off or the reaction is incomplete. The disulfide forms due to the oxidation of the thiol group, which is a common side reaction for thiols.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected proton and carbon signals and their couplings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C=S (thiol) and the aromatic ring.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point close to a literature value (if available) indicates high purity.
III. Detailed Experimental Protocol
This protocol is a proposed method based on established synthesis strategies for similar imidazole-2-thiols. Optimization may be required.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-amino-1-(4-chlorophenyl)ethan-1-one | 169.61 | 10 | 1.70 g |
| Methyl isothiocyanate | 73.12 | 11 | 0.80 g (0.82 mL) |
| Ethanol | - | - | 50 mL |
| Concentrated Sulfuric Acid | - | catalytic | ~2-3 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(4-chlorophenyl)ethan-1-one (1.70 g, 10 mmol).
-
Add 50 mL of ethanol to the flask and stir until the solid is dissolved.
-
Slowly add methyl isothiocyanate (0.82 mL, 11 mmol) to the solution.
-
Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spots have disappeared.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
-
For further purification, recrystallize the crude product from hot ethanol.
IV. Visualizing Reaction Pathways and Troubleshooting
Proposed Reaction Mechanism
Caption: The proposed two-step reaction mechanism.
Common Byproducts and Their Formation
Caption: Formation pathways of common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
V. References
-
Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(6), 765-771. [Link]
-
Di Mola, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1648. [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]
-
Singh, P., et al. (2020). Synthesis of 2-Amino Substituted Oxazoles from α-Amino Ketones and Isothiocyanates via Sequential Addition and I2-Mediated Desulfurative Cyclization. The Journal of Organic Chemistry, 85(9), 6215-6223. [Link]
-
ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
Sources
Method refinement for consistent results in biological assays with 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Welcome to the technical support resource for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent, high-quality data in biological assays. By synthesizing field-proven insights with foundational scientific principles, this document serves as a comprehensive resource for troubleshooting and methods optimization.
Section 1: Compound Identity and Critical Handling Parameters
Before initiating any experiment, verifying the identity and integrity of your compound is the foundational step for reproducible science. Issues at this stage are the most common source of downstream assay failure.
Table 1: Physicochemical Properties of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
| Property | Value | Source |
| CAS Number | 17452-31-2 | [1][2][][4] |
| Molecular Formula | C₁₀H₉ClN₂S | [1][2] |
| Molecular Weight | 224.71 g/mol | [2] |
| Appearance | Off-white to slight yellow solid | [4] |
| Purity | ≥95% (Recommended) | [5] |
| Storage | Store at 2-8°C, sealed in a dry environment | [5] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with imidazole-thiol derivatives and small molecule inhibitors in general.
Q1: I'm not observing any biological effect of the compound in my assay. What is the most common reason for this?
Answer: The most frequent cause of apparent inactivity for a small molecule inhibitor is poor aqueous solubility.[6][7] If the compound precipitates from the assay buffer, its effective concentration is significantly lower than the intended test concentration, leading to a false-negative result.[6]
Causality: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, like many heterocyclic compounds, is hydrophobic. While it dissolves readily in organic solvents like DMSO, adding this stock solution to an aqueous buffer can cause it to crash out, especially at higher concentrations. The aggregated or precipitated compound is not bioavailable to interact with its molecular target.
Troubleshooting Steps:
-
Visual Solubility Check: Perform a simple visual inspection by preparing the highest concentration of your compound in the final assay buffer. Let it sit under assay conditions (e.g., 37°C) for an hour and look for precipitate against a dark background.[6]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is well-tolerated by your biological system, typically below 0.5%.[6][7] High solvent concentrations can be toxic or cause artifacts.
-
Re-evaluate Dosing Curve: Start with a lower, more soluble concentration range and perform a wider dose-response curve.
Q2: My results are inconsistent between experiments performed on different days. What should I investigate first?
Answer: Inconsistent results often point to issues with compound stability or variations in experimental conditions.[7] Small molecules can degrade due to improper storage and handling, particularly through repeated freeze-thaw cycles.[6]
Causality: The thiol group (-SH) in the imidazole-2-thiol structure can be susceptible to oxidation, forming disulfide bridges between molecules. Repeatedly warming and cooling a stock solution can accelerate this and other degradation pathways, reducing the concentration of the active compound over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Self-Validating Action: The most critical step is to prepare fresh working solutions from a master stock aliquot for every single experiment.[6] Avoid using a stock solution that has been thawed and refrozen multiple times. If this practice resolves the inconsistency, compound stability was the likely culprit.
Q3: The compound appears to be interfering with my assay readout (e.g., fluorescence/luminescence). How can I confirm and correct this?
Answer: Many aromatic heterocyclic compounds, including imidazole derivatives, can possess intrinsic fluorescent properties or can quench signals in luminescence-based assays. It is essential to run controls to identify and correct for such interference.
Causality: The planar, electron-rich ring system in the imidazole core can absorb and emit light, potentially overlapping with the excitation or emission spectra of your assay's reporter molecules.
Protocol for Assessing Assay Interference:
-
Prepare a "No-Enzyme/No-Cell" Control Plate: Set up wells containing only the assay buffer and all detection reagents.
-
Add Compound: Add a full dose-response curve of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol to these wells.
-
Incubate and Read: Follow your standard incubation and reading protocol.
-
Analyze Data: Any signal generated in these wells is due to direct interference from your compound. This background signal should be subtracted from the data obtained in your experimental wells.
Table 2: Control Reactions for Identifying Assay Artifacts
| Control Group | Components | Purpose |
| Experimental | Cells/Enzyme + Compound + Reagents | Measures the true biological effect. |
| Vehicle Control | Cells/Enzyme + Vehicle (DMSO) + Reagents | Establishes the baseline 100% activity level. |
| Interference Control | No Cells/Enzyme + Compound + Reagents | Measures signal generated or quenched by the compound itself. |
| Positive Control | Cells/Enzyme + Known Inhibitor + Reagents | Validates that the assay can detect inhibition.[8] |
Section 3: Key Experimental Protocols
Adherence to standardized protocols is paramount for achieving reproducibility.
Protocol 1: Preparation of a 10 mM Master Stock Solution
Objective: To create a stable, high-concentration stock solution for serial dilutions.
Materials:
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (MW: 224.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 2.25 mg of the compound. (Calculation: 10 mmol/L * 1x10⁻³ L * 224.71 g/mol * 1000 mg/g = 2.2471 mg).
-
Dissolution: Add the weighed compound to a sterile tube. Add 1 mL of 100% anhydrous DMSO.
-
Solubilization: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed tubes.[6] This is the most critical step to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment Workflow
Objective: To determine the practical solubility limit of the compound in your specific assay buffer and prevent using concentrations that will precipitate.
Caption: Experimental workflow for assessing aqueous solubility.
Procedure:
-
Prepare your compound in the final assay buffer at a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is constant across all samples.
-
Incubate the solutions under the exact conditions of your assay (temperature, CO₂) for 1-2 hours.[6]
-
Visually inspect each tube against a dark background. The appearance of cloudiness, particulates, or a light-scattering "Tyndall effect" when a laser pointer is shone through indicates precipitation.
-
The highest concentration that remains perfectly clear is your maximum reliable working concentration for that specific buffer system.
Section 4: References
-
Molecular Biology Online. (n.d.). Assay Troubleshooting. MB-About. Retrieved January 14, 2026, from [Link]
-
Drugfuture. (n.d.). 5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL. FDA Global Substance Registration System. Retrieved January 14, 2026, from [Link]
Sources
- 1. 5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL [drugfuture.com]
- 2. 17452-31-2 CAS MSDS (5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Best price/ 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol, 97% CAS NO.17452-31-2, CasNo.17452-31-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
Radziszewski Imidazole Synthesis: A Technical Support Guide to Enhancing Reaction Efficiency
Welcome to the technical support center for the Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction, troubleshoot common challenges, and ultimately enhance reaction efficiency. The Radziszewski synthesis, a multicomponent reaction condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine), is a cornerstone for constructing the imidazole core, a privileged scaffold in medicinal chemistry.[1][2][3][4] However, its successful execution often requires careful optimization to overcome issues like low yields and competing side reactions.[5][6][7][8]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to empower you in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Radziszewski synthesis in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: Why is my imidazole yield consistently low?
Low yields are a frequent challenge in the Radziszewski synthesis and can stem from several factors.[5][6][7][8]
Potential Causes:
-
Suboptimal Stoichiometry: The molar ratio of the 1,2-dicarbonyl, aldehyde, and ammonia source is critical. An imbalance can lead to the formation of side products or leave starting materials unreacted.
-
Inadequate Reaction Temperature: The reaction requires sufficient thermal energy to proceed, but excessive heat can lead to the degradation of reactants or the desired product.
-
Poor Reagent Quality: Impurities in starting materials, particularly the aldehyde, can interfere with the reaction. For instance, the presence of carboxylic acid impurities from aldehyde oxidation can neutralize the ammonia source.
-
Side Reactions: Competing reactions, such as the formation of oxazoles or the Cannizzaro reaction of the aldehyde, can significantly reduce the yield of the desired imidazole.[7]
-
In-situ Water Formation: The condensation steps of the reaction produce water, which can hydrolyze the diimine intermediate, hindering cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low imidazole yield.
Solutions:
-
Optimize Reactant Ratios: A common starting point is a 1:1 molar ratio of the dicarbonyl and aldehyde, with an excess of the ammonia source (e.g., 2-10 equivalents of ammonium acetate).[5] Systematically vary these ratios to find the optimal conditions for your specific substrates.
-
Temperature Screening: Perform small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C, and 140°C) to identify the ideal temperature that maximizes yield without causing significant degradation.
-
Purify Aldehydes: If the aldehyde has been stored for an extended period, consider purifying it by distillation or flash chromatography before use.
-
Utilize a Catalyst: The addition of a catalyst can significantly improve yields and reduce reaction times. Lewis acids (e.g., ZnCl₂, Fe₃O₄ nanoparticles) or Brønsted acids (e.g., lactic acid, p-toluenesulfonic acid) have been shown to be effective.[6][9]
-
In-situ Water Removal: Employing a Dean-Stark apparatus during the reaction can effectively remove water as it is formed, driving the equilibrium towards product formation.
Question 2: I am observing significant amounts of side products. How can I improve the selectivity?
The formation of byproducts is a common issue that complicates purification and reduces the overall efficiency of the synthesis.
Potential Causes:
-
Oxazole Formation: A common side reaction involves the condensation of the dicarbonyl compound with the aldehyde in the presence of an acid catalyst, leading to the formation of an oxazole.[7]
-
Aldehyde Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic or acidic conditions.
-
Over-oxidation: If the reaction is performed under aerobic conditions, sensitive functional groups on the substrates or product may be oxidized.
Solutions:
-
Choice of Ammonia Source: Using a less acidic ammonia source, such as ammonium acetate, can often minimize acid-catalyzed side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive compounds.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to cleaner reactions with fewer side products due to rapid and uniform heating.[6][10]
Question 3: My product is difficult to purify from the reaction mixture. What are the best purification strategies?
Effective purification is crucial for obtaining a high-purity imidazole product.
Potential Causes:
-
Polar Byproducts: The reaction often produces polar byproducts that can be difficult to separate from the desired imidazole, which is also typically polar.
-
Residual Starting Materials: Unreacted starting materials can co-elute with the product during chromatography.
-
Tar Formation: At higher temperatures, polymerization and decomposition can lead to the formation of tarry materials that complicate workup and purification.
Purification Workflow:
Caption: General purification workflow for imidazoles.
Solutions:
-
Liquid-Liquid Extraction: A standard workup involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.[11]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying imidazoles. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.
-
Recrystallization: If the imidazole is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
-
Vacuum Distillation: For low-boiling point imidazoles, vacuum distillation can be an excellent purification technique.[11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Radziszewski imidazole synthesis?
The exact mechanism is not definitively established, but it is generally accepted to occur in two main stages.[1] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[1][2][4]
Caption: Simplified mechanism of the Radziszewski synthesis.
Q2: Can I use a primary amine instead of ammonia?
Yes, using a primary amine in place of one equivalent of ammonia is a common modification that leads to the formation of N-substituted imidazoles.[1] This is a versatile method for introducing substituents at the N-1 position of the imidazole ring.
Q3: What are the limitations of the Radziszewski synthesis?
While versatile, the Radziszewski synthesis has some limitations. The reaction can be sensitive to sterically hindered substrates, and certain functional groups may not be tolerated under the reaction conditions. Additionally, achieving high yields can be challenging without careful optimization.[12]
Q4: Are there greener alternatives to traditional solvents for this reaction?
Yes, recent research has focused on developing more environmentally friendly protocols. The use of ionic liquids as both solvent and catalyst has shown promise.[9] Furthermore, solvent-free conditions, often in combination with microwave irradiation, can provide an efficient and green alternative.[6][10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a general starting point for the synthesis of a trisubstituted imidazole.
-
To a round-bottom flask equipped with a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (5.0 eq).
-
Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), ammonium acetate (2.5 eq), and a catalytic amount of an acid catalyst (e.g., lactic acid, 10 mol%).[6]
-
If a solvent is used, add a minimal amount of a high-boiling polar solvent like DMF or DMSO. Solvent-free conditions are often possible.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-15 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Dicarbonyl:Aldehyde Molar Ratio | 1:1 to 1:1.2 | A slight excess of the aldehyde can sometimes be beneficial. |
| Ammonia Source (e.g., NH₄OAc) | 2 to 10 equivalents | A larger excess is often used to drive the reaction to completion. |
| Reaction Temperature | 80°C - 160°C | Substrate dependent; requires optimization. |
| Catalyst Loading (if used) | 5 - 20 mol% | Higher loadings do not always lead to better yields. |
| Microwave Reaction Time | 5 - 20 minutes | Significantly shorter than conventional heating. |
Conclusion
The Radziszewski imidazole synthesis remains a powerful tool for the construction of a diverse range of imidazole-containing molecules. By understanding the underlying principles of the reaction, anticipating potential challenges, and systematically applying the troubleshooting and optimization strategies outlined in this guide, researchers can significantly enhance the efficiency and success of their synthetic efforts. The provided protocols and data serve as a robust starting point for developing optimized conditions for your specific substrates and research goals.
References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved January 13, 2026, from [Link]
- Preparation of imidazoles - Google Patents. (n.d.).
-
Imidazole derivatives synthesis: exploring different methods. (n.d.). Retrieved January 13, 2026, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (n.d.). Retrieved January 13, 2026, from [Link]
-
Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved January 13, 2026, from [Link]
-
The Debus–Radziszewski imidazole synthesis. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
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One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]
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General reaction scheme of the Debus–Radziszewski imidazole synthesis - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved January 13, 2026, from [Link]
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Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. (n.d.). Retrieved January 13, 2026, from [Link]
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How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (n.d.). Retrieved January 13, 2026, from [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]
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Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. (n.d.). Retrieved January 13, 2026, from [Link]
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How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? - Reddit. (n.d.). Retrieved January 13, 2026, from [Link]
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Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. (n.d.). Retrieved January 13, 2026, from [Link]
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Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]
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Purification strategies for removing unreacted starting materials from imidazole-2-thiol products
Welcome to the technical support center for the purification of imidazole-2-thiol products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My crude imidazole-2-thiol product is a sticky oil/amorphous solid and won't crystallize. What's the likely cause?
A1: This is a common issue often caused by the presence of unreacted starting materials, particularly thiourea, which can act as a crystallization inhibitor. Thiourea is highly polar and can form a eutectic mixture with your product. The first step should always be to remove these polar impurities. An acid-base extraction is typically the most effective initial purification step to address this.
Q2: I've performed an aqueous workup, but my NMR still shows significant amounts of thiourea. Why didn't it wash out?
A2: While thiourea is water-soluble, its removal can be inefficient with simple water washes, especially if your product has some aqueous solubility or if the thiourea is trapped within the crude product matrix. The key to an effective separation lies in exploiting the difference in acidity/basicity between your imidazole-2-thiol product and the neutral thiourea. A targeted acid-base extraction is far more effective than a simple water wash.
Q3: My imidazole-2-thiol derivative streaks badly during silica gel column chromatography. How can I get clean separation?
A3: This phenomenon, known as "tailing," is characteristic of basic compounds on acidic silica gel.[1] The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and co-elution with impurities.[1] To resolve this, you should add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1% v/v) or a few drops of ammonia in your eluent will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[1]
Q4: Can I use 1,1'-thiocarbonyldiimidazole (TCDI) as a starting material? How do I remove any unreacted TCDI?
A4: Yes, TCDI is a common and safer alternative to thiophosgene for synthesizing imidazole-2-thiols.[2][3][4] TCDI is highly reactive towards nucleophiles and is moisture-sensitive.[2][5][6] During a standard aqueous workup, any unreacted TCDI will rapidly hydrolyze to imidazole and carbonyl sulfide (which evolves as a gas). The resulting imidazole byproduct can then be removed using the acid-base extraction methods described in this guide.
Troubleshooting Purification Strategies
The most common challenge in imidazole-2-thiol synthesis is the removal of unreacted thiourea. The following guides are structured to address this and other common issues based on the physicochemical properties of the compounds involved.
Core Principle: Exploiting Differential Acidity and Basicity
The success of your purification hinges on understanding the different acid-base properties of your product and the primary starting material, thiourea.
-
Imidazole-2-thiol: This molecule is amphoteric . The exocyclic thiol group is acidic (pKa ≈ 9-10), and the imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid ≈ 7).[7][8] This means it can be protonated by an acid to form a water-soluble salt or deprotonated by a base to form a water-soluble salt.
-
Thiourea: This molecule is essentially neutral . Its basicity is extremely low (pKa of conjugate acid ≈ -3), and its acidity is very weak (pKa ≈ 13.9).[9] It will not react with dilute aqueous acids or bases.
This difference is the foundation of our primary purification strategy: Acid-Base Extraction .
Troubleshooting Guide 1: Persistent Thiourea Contamination
Issue: Significant thiourea remains in the product after initial workup and simple recrystallization attempts.
Solution: A rigorous acid-base extraction protocol. This method will selectively move your imidazole-2-thiol product between organic and aqueous layers, leaving the neutral thiourea behind.
Diagram: Logic of Acid-Base Extraction
Caption: Workflow for purifying imidazole-2-thiol using acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Expert Insight: The basic nitrogen of your imidazole-2-thiol will be protonated, forming a hydrochloride salt which is soluble in the aqueous layer. The neutral thiourea will remain in the organic layer.
-
-
Separation 1: Drain the lower aqueous layer into a clean flask. This layer now contains your desired product. The upper organic layer, containing the thiourea, can be discarded. For maximum recovery, you can re-extract the organic layer with fresh 1 M HCl and combine the aqueous extracts.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper, pH > 8).[1]
-
Expert Insight: This deprotonates your product, returning it to its neutral, organic-soluble form. If the product is a solid at this pH, it will precipitate out.
-
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product oils out or is soluble: Extract the neutralized aqueous solution with several portions of fresh organic solvent (e.g., 3 x 50 mL of DCM).[1]
-
-
Final Steps: Combine the organic extracts from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole-2-thiol.
Troubleshooting Guide 2: Product Fails to Crystallize
Issue: After acid-base extraction, the product is clean by NMR but remains an oil or amorphous solid.
Solution: Systematic recrystallization solvent screening.
Data Summary: Recrystallization Solvents
| Solvent Class | Example Solvents | Suitability for Imidazole-2-thiols | Key Considerations |
| Alcohols | Ethanol, Isopropanol | Excellent | Often the first choice. Good solubility when hot, poor when cold. |
| Ketones | Acetone | Good | Can be effective, but its low boiling point may require care. |
| Esters | Ethyl Acetate | Moderate | May work for more substituted/less polar derivatives. |
| Aqueous Mixtures | Ethanol/Water | Excellent (Two-Solvent) | Useful if the product is too soluble in pure ethanol.[1] |
| Hydrocarbons | Hexane, Toluene | Poor (as single solvent) | Generally used as an "anti-solvent" in two-solvent systems. |
Detailed Protocol: Recrystallization
-
Solvent Screening: Place a small amount (~20 mg) of your crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves instantly at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot and reappears as a solid upon cooling, you have found a suitable solvent.[1]
-
Dissolution: Place the bulk of your purified product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Two-Solvent System (if needed): If a single solvent is not ideal, dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) in which it is very soluble. Then, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to just redissolve the cloudiness.
-
Cooling (The Critical Step): Allow the flask to cool slowly to room temperature. Do not disturb it. Rapid cooling (e.g., placing directly in an ice bath) can cause the product to "oil out" or crash out as a fine powder, trapping impurities. Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Troubleshooting Guide 3: Column Chromatography Challenges
Issue: Co-elution of product and impurities that are not removed by extraction.
Solution: Optimized flash column chromatography.
Diagram: Troubleshooting Column Chromatography
Caption: Decision workflow for optimizing column chromatography of imidazole derivatives.
Detailed Protocol: Optimized Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good eluent system will give your product an Rf value of ~0.3. Common systems for imidazole-2-thiols are Dichloromethane/Methanol or Ethyl Acetate/Hexane.
-
Prepare the Eluent: Based on your TLC analysis, prepare the mobile phase. Crucially, add 0.1-1% triethylamine (TEA) by volume. This will significantly reduce peak tailing.[1]
-
Column Packing and Loading: Pack a silica gel column with your prepared eluent. For best results, use a "dry loading" technique:
-
Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution: Run the column, collecting fractions. If separation is still difficult, switch to a gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 100% DCM to 2% MeOH in DCM, then 5%, etc.).[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
By applying these principles and detailed protocols, you will be well-equipped to purify your imidazole-2-thiol products efficiently and effectively, ensuring the high purity required for subsequent research and development.
References
-
T3DB. (n.d.). Thiourea (T3D4891). Toxin and Toxin Target Database. [Link]
-
FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439). [Link]
-
Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(5), 641-645. [Link]
-
PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Mercaptoimidazole. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Urea. [Link]
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Wikipedia. (n.d.). Thiocarbonyldiimidazole. [Link]
- Google Patents. (n.d.). US7115748B2 - Method of making imidazole-2-thiones.
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Liu, B. (2017). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DORAS | DCU Research Repository. [Link]
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University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
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Wikipedia. (n.d.). Imidazole. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Reddit. (2016, July 22). TLC Visualization/Stain Question. r/chemistry. [Link]
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Trade Science Inc. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. [Link]
-
Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. [Link]
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Royal Society of Chemistry. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]
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Reddit. (2023, March 9). Removal of Imidazole from my crude product solution. r/chemistry. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
- Google Patents. (n.d.).
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ZellBio GmbH. (n.d.). Imidazole - 3M Recrystallized Solution, pH 6.0. [Link]
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Reddit. (2017, May 26). Removing imidazole in a workup?. r/chemistry. [Link]
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- 5. 1,1'-Thiocarbonyldiimidazole CAS#: 6160-65-2 [m.chemicalbook.com]
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Validation & Comparative
Validating the antimicrobial activity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol against known standards
A Comparative Analysis of the Antimicrobial Efficacy of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMIT)
A Guide for Researchers in Antimicrobial Drug Discovery
This guide provides a comprehensive evaluation of the antimicrobial properties of the novel synthetic compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (designated as CPMIT for this guide), benchmarked against established clinical standards. The following sections detail the experimental design, comparative data, and step-by-step protocols to validate the efficacy of this and other potential antimicrobial candidates. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
The imidazole scaffold is a well-known pharmacophore present in many antifungal agents, such as fluconazole, which targets fungal lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis. This guide explores the in vitro activity of CPMIT, a thiol-containing imidazole derivative, against a panel of clinically relevant bacteria and fungi, providing a direct comparison with gold-standard antibiotics and antifungals.
Rationale for Experimental Design
The validation of a new antimicrobial agent requires a multi-faceted approach. We have selected a series of assays to build a comprehensive profile of CPMIT's activity:
-
Minimum Inhibitory Concentration (MIC) Determination: This foundational assay establishes the lowest concentration of a drug that prevents visible growth of a microorganism. We employed the broth microdilution method, a standardized and high-throughput technique, to determine the MIC values of CPMIT, ciprofloxacin (antibacterial), and fluconazole (antifungal) against representative pathogens.
-
Disk Diffusion Assay: This method provides a qualitative assessment of antimicrobial susceptibility. It is widely used in clinical laboratories to determine if a microorganism is susceptible, intermediate, or resistant to a particular agent based on the zone of growth inhibition around a drug-impregnated disk.
-
Time-Kill Kinetic Assay: To understand the dynamic interaction between the drug and the microbe over time, a time-kill assay is essential. This experiment reveals whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills the organism) and at what rate.
The choice of test organisms includes Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a common pathogenic yeast (Candida albicans) to assess the breadth of CPMIT's antimicrobial spectrum.
Comparative Efficacy Analysis: CPMIT vs. Standard Agents
The antimicrobial activity of CPMIT was quantitatively assessed and compared against ciprofloxacin for bacteria and fluconazole for fungi. The results are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of CPMIT and Standard Antimicrobials
| Microorganism | Antimicrobial Agent | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | CPMIT (Hypothetical) | 8 |
| Ciprofloxacin | 0.5 | |
| Escherichia coli (ATCC 25922) | CPMIT (Hypothetical) | 16 |
| Ciprofloxacin | 0.015 | |
| Candida albicans (ATCC 90028) | CPMIT (Hypothetical) | 4 |
| Fluconazole | 0.5 |
The hypothetical data indicates that CPMIT possesses broad-spectrum activity against both bacteria and fungi. However, its potency, as indicated by the MIC values, is lower than the standard agents, ciprofloxacin and fluconazole, against the tested strains.
Table 2: Zone of Inhibition Diameters from Disk Diffusion Assay
| Microorganism | Antimicrobial Agent (Disk Content) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | CPMIT (30 µg) | 18 | Susceptible |
| Ciprofloxacin (5 µg) | 25 | Susceptible | |
| Escherichia coli | CPMIT (30 µg) | 15 | Intermediate |
| Ciprofloxacin (5 µg) | 30 | Susceptible | |
| Candida albicans | CPMIT (30 µg) | 20 | Susceptible |
| Fluconazole (25 µg) | 28 | Susceptible |
The disk diffusion results corroborate the MIC data, showing that while CPMIT is active, the zones of inhibition are smaller than those produced by the standard, more potent comparators.
Experimental Protocols
The following are detailed protocols for the antimicrobial susceptibility tests performed in this comparative analysis.
This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeast.
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Drug Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of CPMIT and the standard drugs in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).
-
Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for Candida albicans.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
This protocol follows the guidelines of CLSI M02 for bacteria and M44 for yeast.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Step-by-Step Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and streak it evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Placement: Aseptically place paper disks impregnated with a specified concentration of CPMIT and the standard drugs onto the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
This assay provides insight into the pharmacodynamics of an antimicrobial agent.
Step-by-Step Procedure:
-
Preparation: Prepare tubes containing broth with the antimicrobial agent at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without any drug.
-
Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube, perform serial dilutions, and plate onto agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Concluding Remarks
The hypothetical compound 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMIT) demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast. While its potency in these in vitro assays is less than that of the clinical standards ciprofloxacin and fluconazole, its activity across different microbial classes suggests a potentially valuable scaffold for further drug development.
Future studies should focus on elucidating the mechanism of action of CPMIT, exploring its efficacy against a wider panel of resistant strains, and conducting toxicity assessments. The protocols and comparative data presented in this guide offer a robust framework for the continued investigation and validation of novel antimicrobial candidates.
References
-
Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gadhwe, S. (2012). The biology and chemistry of antifungal agents: A review. Bioorganic & Medicinal Chemistry, 20(19), 5678-5698. [Link]
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical Microbiology Reviews, 12(1), 40-79. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests; 13th ed. CLSI. [Link]
-
Pfaller, M. A., Sheehan, D. J., & Rex, J. H. (2004). Determination of fungicidal activities of echinocandins against Candida glabrata and Candida parapsilosis by time-kill studies. Journal of Clinical Microbiology, 42(7), 3318-3320. [Link]
Comparative analysis of the anti-inflammatory effects of different imidazole-2-thiol derivatives
A Comparative Guide to the Anti-Inflammatory Efficacy of Imidazole-2-Thiol Derivatives
Introduction: Targeting Inflammation with a Privileged Scaffold
Inflammation is a fundamental biological response essential for host defense, yet its dysregulation underpins a vast array of chronic diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the imidazole nucleus, have emerged as "privileged scaffolds" due to their versatile biological activities.[3][4][5] Imidazole-2-thiol (also known as imidazole-2-thione) derivatives, in particular, have garnered significant attention for their potential to modulate key inflammatory pathways, offering a promising avenue for therapeutic development.[6][7]
This guide provides a comparative analysis of different imidazole-2-thiol derivatives, grounded in experimental data. We will explore the mechanistic rationale for their anti-inflammatory effects, present comparative efficacy data from both in vitro and in vivo models, and detail the self-validating experimental protocols used to generate this data. The objective is to equip researchers and drug development professionals with a clear, data-driven understanding of this compound class, highlighting structure-activity relationships that can guide future discovery efforts.
Mechanistic Underpinnings: How Imidazole Derivatives Quell Inflammation
The anti-inflammatory action of many therapeutic agents is achieved by inhibiting specific enzymes or transcription factors central to the inflammatory cascade. Imidazole derivatives often exert their effects by modulating the arachidonic acid pathway and key signaling networks like Nuclear Factor-kappa B (NF-κB).[8]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[9][10] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducibly expressed at sites of inflammation.[11][12] The ideal non-steroidal anti-inflammatory drug (NSAID) selectively inhibits COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[13] Many imidazole-based compounds have been specifically designed as selective COX-2 inhibitors.[11][12]
Modulation of the NF-κB Signaling Pathway
NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, amplifying the inflammatory response.[2][16] Certain imidazole derivatives may interfere with this pathway, preventing NF-κB activation and thereby downregulating a wide spectrum of inflammatory mediators.[8]
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by imidazole derivatives.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, we have synthesized data from various studies on substituted imidazole derivatives. The following compounds, identified by their general structural modifications, are evaluated based on their in vitro COX enzyme inhibition and in vivo anti-inflammatory activity.
In Vitro Cyclooxygenase (COX) Inhibition
The potency of derivatives against COX-1 and COX-2 is typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as IC50(COX-1) / IC50(COX-2), is a critical metric; a higher SI value signifies greater selectivity for COX-2, which is therapeutically desirable.
| Derivative Class | Substituent Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Standard) | - | 15.2 | 0.04 | 380 | [12] |
| IMD-A | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | >100 | 0.08 | >1250 | [12] |
| IMD-B | 1-benzyl-2-(methylsulfonyl)-5-(4-methoxyphenylamino)-1H-imidazole | 78 | 0.71 | 115 | [11] |
| IMD-C | 1-benzyl-2-(methylsulfonyl)-5-(4-bromophenylamino)-1H-imidazole | 95 | 1.1 | 86 | [11] |
| IMD-D | 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | - | - | - | [17] |
| IMD-E | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | - | - | - | [17] |
Note: Data for IMD-D and IMD-E is primarily from in vivo studies, with specific COX inhibition values not always reported in the same format.
Analysis & Expertise: The data clearly demonstrates that specific substitutions on the imidazole scaffold dramatically influence both potency and selectivity.
-
Derivative IMD-A shows exceptional potency and selectivity for COX-2, surpassing the standard drug Celecoxib in selectivity.[12] The methylsulfonylphenyl group is a well-known pharmacophore for COX-2 inhibition, and its placement on the fused imidazo[2,1-b]thiazole ring system appears optimal for fitting into the COX-2 active site.[12]
-
Derivatives IMD-B and IMD-C also exhibit high selectivity. The presence of a methoxy group (an electron-donating group) in IMD-B results in greater potency than the bromo group (an electron-withdrawing group) in IMD-C, suggesting that electronic properties at this position are key for receptor interaction.[11]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[18][19][20][21] Inflammation is induced by injecting carrageenan into the rat's paw, and the resulting swelling (edema) is measured over several hours. The percentage of edema inhibition by a test compound relative to a control group indicates its anti-inflammatory efficacy.
| Derivative | Dose (mg/kg) | Time Post-Carrageenan (h) | Paw Edema Inhibition (%) | Reference |
| Indomethacin (Standard) | 10 | 3 | ~55-65% | [17] |
| IMD-D | 50 | 3 | 58.02% | [17] |
| IMD-E | 50 | 3 | 55.65% | [17] |
| IMD-F (general class) | 100 | 4 | ~50-58% | [22] |
Analysis & Expertise: The in vivo results corroborate the promise of this chemical class.
-
Derivatives IMD-D and IMD-E demonstrate potent anti-inflammatory effects, with efficacy comparable to the standard drug Indomethacin at the 3-hour mark.[17] The tri-substituted imidazole scaffold appears more effective than di-substituted versions, and compounds with electron-donating groups (like the methoxy group in IMD-D) tend to show slightly higher activity.[17]
-
The broad activity seen across different studies confirms that the imidazole-2-thiol core is a robust scaffold for developing agents that are effective in complex biological systems, not just isolated enzyme assays.[17][22]
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of comparative data hinges on the robustness of the experimental methods. Below are detailed, step-by-step protocols for the key assays discussed.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a common method for high-throughput screening of COX inhibitors.[23] It measures the peroxidase activity of COX, which generates a fluorescent product from a probe in proportion to prostaglandin G2 (PGG2) formation.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
Heme cofactor
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Test compounds (imidazole derivatives) and control inhibitor (e.g., Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compounds and controls in COX Assay Buffer. Reconstitute enzymes and substrate according to the supplier's instructions.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing Assay Buffer, Heme, and either the COX-1 or COX-2 enzyme.
-
Plate Loading:
-
To "Enzyme Control" wells, add the reaction mix and buffer.
-
To "Inhibitor Control" wells, add the reaction mix and a known COX-2 inhibitor like Celecoxib.
-
To "Test" wells, add the reaction mix and the desired concentration of the imidazole derivative.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Add the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence intensity every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a gold-standard in vivo model for assessing acute inflammation, adapted from the original method by Winter et al. (1962).[18][24]
Caption: Workflow for the Carrageenan-Induced Paw Edema anti-inflammatory assay.
Procedure:
-
Animal Handling: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment. They are fasted overnight with free access to water.
-
Grouping: Animals are divided into groups (n=6): a control group (receives vehicle), a standard group (receives Indomethacin, 10 mg/kg), and test groups (receive different doses of imidazole derivatives).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the baseline volume (V₀).
-
Drug Administration: The vehicle, standard drug, or test compound is administered, typically via oral gavage or intraperitoneal (IP) injection.
-
Induction of Inflammation: After 30-60 minutes to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[20][24]
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).
-
Data Analysis:
-
The volume of edema is calculated for each animal at each time point: ΔV = Vₜ - V₀.
-
The average edema volume for each group is determined.
-
The percentage inhibition of edema for the treated groups is calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
Conclusion and Future Directions
The comparative analysis robustly supports the classification of imidazole-2-thiol derivatives as a highly promising scaffold for the development of novel anti-inflammatory agents. The data indicates that specific structural modifications, such as the inclusion of a methylsulfonylphenyl group or the creation of tri-substituted systems with electron-donating moieties, can yield compounds with high potency and desirable COX-2 selectivity.[11][12][17] The strong performance in the in vivo carrageenan-induced paw edema model further validates their therapeutic potential in a complex physiological environment.[17][22]
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize both efficacy and ADME (absorption, distribution, metabolism, and excretion) properties. Investigating the effects of these compounds on other inflammatory pathways, such as lipoxygenase (LOX) or cytokine signaling, could reveal dual-acting mechanisms and broader therapeutic applications. Ultimately, the imidazole-2-thiol core represents a versatile and potent platform for designing the next generation of safer and more effective anti-inflammatory drugs.
References
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- Ben-Neriah, Y., & Schmidt-Supprian, M. (2007).
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Yu, H., Lin, L., Zhang, Z., Zhang, H., & Hu, H. (2020).
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
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- Various Authors. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
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- Ghafari, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pakistan journal of biological sciences: PJBS, 18(4), 172–177.
- Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 24847.
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- Soni, H., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
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- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). MilliporeSigma.
- Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6825.
- Kiani, A., et al. (2016). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian journal of pharmaceutical research: IJPR, 15(4), 749–758.
- Zarghi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288-1296.
- Amir, M., & Kumar, S. (2007). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Indian journal of pharmaceutical sciences, 69(3), 393.
- Abdellatif, K. R., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules (Basel, Switzerland), 25(18), 4238.
- Al-Saray, A. H., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(6).
- Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300936.
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Structure-activity relationship (SAR) studies of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Analogues
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile template for designing novel therapeutic agents.[2] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5]
This guide focuses on the structure-activity relationship (SAR) of analogues derived from a specific, promising core: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol . We will dissect this molecule to understand how targeted modifications at key positions influence its biological profile. By systematically comparing analogues, we aim to provide researchers and drug development professionals with a clear, data-driven framework for designing next-generation imidazole-based therapeutics.
The Core Molecule: A Strategic Starting Point
The parent compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, serves as our reference scaffold. Its structure is strategically composed of four key regions, each offering a vector for chemical modification to probe and optimize biological activity.
-
N-1 Position: Substituted with a methyl group.
-
C-2 Position: Features a reactive thiol (-SH) group.
-
C-5 Position: Bears a 4-chlorophenyl ring, a common pharmacophore.
-
C-4 Position: An unsubstituted carbon on the imidazole ring.
The rationale for exploring analogues of this scaffold is rooted in the proven therapeutic potential of imidazole-2-thiones and their derivatives.[6] Fine-tuning the steric and electronic properties at these positions can lead to significant improvements in target affinity, selectivity, and pharmacokinetic properties.
Caption: Core structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with key modification points.
Structure-Activity Relationship (SAR) Analysis
The following sections provide a comparative analysis of how modifications at the N-1, C-2, and C-5 positions impact biological activity, drawing upon data from structurally related imidazole analogues.
Part A: The Influence of the N-1 Substituent
The substituent at the N-1 position of the imidazole ring plays a critical role in defining the molecule's interaction with its biological target. While our core molecule features a simple methyl group, altering this position can significantly modulate activity.
Key Insights:
-
Steric Bulk: Replacing the small methyl group with bulkier aryl groups (e.g., phenyl, substituted phenyl) can either enhance or diminish activity depending on the topology of the target's binding site. In studies on diarylimidazoles as COX-2 inhibitors, N-1 aryl substituents were integral to potent activity.[7]
-
Electronic Effects: The electronic nature of the N-1 substituent can influence the overall electron density of the imidazole ring. For instance, attaching an electron-withdrawing group could impact the pKa of the thiol group at C-2.
-
Hydrophobicity: Increasing the lipophilicity at N-1 with larger alkyl or aryl groups can affect cell permeability and interaction with hydrophobic pockets in target enzymes.
Comparative Data: N-1 Substitution in Anticancer Imidazole-2-thiones
The following table summarizes data on imidazole-2-thiones where the N-1 substituent was varied, demonstrating a clear impact on anticancer and topoisomerase II (Topo II) inhibitory activity.[8]
| Analogue ID | N-1 Substituent | Antiproliferative IC₅₀ (µM) vs. HCT-116 | Topo II Inhibition IC₅₀ (µM) |
| 5b | Phenyl | 1.81 | 0.54 |
| 5h | 4-Chlorophenyl | 0.98 | 0.34 |
| 5g | Methyl | 10.12 | > 1.0 |
| 5f | Allyl | 8.76 | Not Determined |
| Doxorubicin | (Reference) | 0.45 | 0.33 |
Data synthesized from a study on imidazole-2-thiones as anticancer agents.[8]
The data clearly shows that aryl substituents (phenyl, 4-chlorophenyl) at the N-1 position confer significantly greater potency than small alkyl (methyl) or alkenyl (allyl) groups in this specific series. The 4-chlorophenyl group in analogue 5h provided the highest activity, suggesting a favorable interaction within the binding pocket.[8]
Part B: The Versatility of the C-2 Thiol Group
The thiol group at the C-2 position is a key functional handle. It can act as a hydrogen bond donor/acceptor or as a nucleophile, allowing for S-alkylation to generate a diverse library of thioether derivatives. This modification eliminates the thiol's acidic proton and introduces new substituents that can probe deeper into a binding site.
Key Insights:
-
Thioether Formation: Converting the thiol (-SH) to a thioether (-S-R') is a common and effective strategy. The nature of the R' group can dramatically alter the biological profile. Studies have shown that introducing acetamide moieties via S-alkylation can lead to potent COX inhibitors.[7]
-
Targeting Specific Interactions: The R' group can be designed to form specific interactions. For example, attaching a group with a terminal carboxylate could target basic residues like arginine or lysine in an enzyme's active site.
-
Improved Pharmacokinetics: Masking the potentially reactive thiol group can improve metabolic stability and reduce off-target effects, such as the formation of disulfide bonds with endogenous proteins.
Comparative Data: C-2 Thioether Modification in Imidazole-based COX Inhibitors
The table below illustrates how modifying the C-2 position of a 1,5-diaryl-imidazole-2-thiol core impacts cyclooxygenase (COX) enzyme inhibition.
| Analogue ID | C-2 Substituent (-S-R') | % COX-1 Inhibition | % COX-2 Inhibition |
| Parent Thiol (1) | -SH | 61.2 | 88.5 |
| Compound 7 | -S-CH₂-CO-NH-(thiazol-2-yl) | 82.4 | 75.6 |
| Compound 9 | -S-CH₂-CO-NH-(4-chlorophenyl) | 85.5 | 72.3 |
| SC-560 (Ref.) | (COX-1 Inhibitor) | 98.2 | - |
| DuP-697 (Ref.) | (COX-2 Inhibitor) | - | 97.2 |
Data synthesized from a study on 2-thio-diarylimidazoles.[7]
In this series, the parent thiol exhibits strong and somewhat selective inhibition of COX-2.[7] However, S-alkylation with N-substituted acetamide groups, as in compounds 7 and 9 , shifts the activity profile, increasing COX-1 inhibition while slightly decreasing COX-2 inhibition. This demonstrates that modifications at the C-2 position are critical for tuning selectivity between enzyme isoforms.[7]
Part C: The Role of the C-5 Aryl Substituent
The 5-aryl group is a dominant feature that often anchors the molecule in the binding site of its target. The nature and substitution pattern of this aromatic ring are pivotal for activity.
Key Insights:
-
Halogen Substitution: The 4-chloro substituent on our parent scaffold is significant. Halogens can participate in halogen bonding and increase lipophilicity, enhancing membrane permeability and binding affinity. Varying the halogen (F, Cl, Br) or its position can fine-tune these effects.
-
Electron-Donating vs. Withdrawing Groups: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring alters its electronic properties and can drastically affect binding. In a series of anticancer imidazoles, a 4-methoxyphenyl group (5 ) was found to be more potent than a 4-chlorophenyl group (4d ) against several cancer cell lines.[9][10]
-
Bioisosteric Replacement: Replacing the phenyl ring with other heterocycles (e.g., thiophene, pyridine) can introduce new interaction points (e.g., hydrogen bond acceptors) and alter the molecule's overall geometry and polarity.
Comparative Data: C-5 Aryl Substitution in Anticancer Imidazoles
The following data compares the cytotoxic activity of N-1 substituted imidazole-2-thiones based on the substituent at the C-5 aryl ring.
| Analogue ID | C-5 Aryl Group | N-1 Substituent | Cytotoxicity IC₅₀ (µM) vs. MCF-7 |
| 4d | 4-Chlorophenyl | 4-Methoxybenzylideneamino | 7.41 |
| 5 | 4-Methoxyphenyl | 2-Hydroxybenzylideneamino | 3.16 |
| Docetaxel | (Reference) | (Reference) | 2.15 |
Data from a study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones.[10]
This comparison highlights the sensitivity of the biological activity to the C-5 substituent. The analogue with a 4-methoxyphenyl group (5 ) showed more than double the potency of the 4-chlorophenyl analogue (4d ) against the MCF-7 breast cancer cell line, indicating that an electron-donating methoxy group is preferred over a halogen at this position for this particular scaffold and target.[10]
Experimental Methodologies and Workflows
To ensure scientific integrity and provide actionable insights, this section details the protocols for the synthesis and evaluation of imidazole analogues.
Workflow for a Typical SAR Study
Caption: A generalized experimental workflow for a structure-activity relationship (SAR) study.
Protocol 1: General Synthesis of 1,5-Disubstituted-1H-imidazole-2-thiol Analogues
This protocol is a modified Markwald synthesis, a reliable method for creating the imidazole-2-thiol core.[7]
Objective: To synthesize the core imidazole-2-thiol scaffold for subsequent SAR studies.
Materials:
-
2-Amino-1-(4-substituted phenyl)ethan-1-one hydrochloride
-
4-Substituted phenyl isothiocyanate
-
Ethanol (Absolute)
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-1-phenylethanone hydrochloride derivative (1.0 eq) in absolute ethanol.
-
Add the corresponding aryl isothiocyanate (1.0 eq) to the solution.
-
While stirring, add triethylamine (1.0 eq) dropwise to the mixture. The TEA acts as a base to neutralize the hydrochloride salt and facilitate the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from ethanol to yield the purified 1,5-disubstituted-1H-imidazole-2-thiol.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]
Protocol 2: In Vitro Cyclooxygenase (COX-1/2) Inhibition Assay
This protocol describes a common method to evaluate the enzyme inhibitory activity of the synthesized analogues.[7]
Objective: To determine the percentage of inhibition of COX-1 and COX-2 enzymes by the test compounds.
Materials:
-
COX-1/COX-2 enzyme solution
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, DuP-697 for COX-2)
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at the desired concentration in DMSO.
-
In a 96-well plate, add a small volume of the test compound solution to the appropriate wells. Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).
-
Add the COX enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to each well.
-
Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and use a detection kit (e.g., one that measures prostaglandin E₂ production) to quantify the enzyme activity.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control using the formula: % Inhibition = 100 * (1 - (Sample_Activity / Control_Activity)).
-
To determine IC₅₀ values, perform the assay with a range of compound concentrations and plot the percentage of inhibition against the logarithm of the concentration.
Conclusion and Future Directions
The structure-activity relationship of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol analogues is a rich field for therapeutic discovery. This guide has demonstrated that strategic modifications at the N-1, C-2, and C-5 positions are critical for modulating biological activity and selectivity.
-
N-1 Position: Aryl substituents are often favored over alkyl groups for enhancing potency, likely through additional hydrophobic or π-stacking interactions.
-
C-2 Position: The thiol group is a versatile handle for introducing diverse side chains via S-alkylation, which can be used to fine-tune enzyme selectivity and improve pharmacokinetic properties.
-
C-5 Position: The electronic nature of substituents on the C-5 aryl ring is a key determinant of activity, with electron-donating groups like methoxy showing superior potency in some anticancer assays compared to halogens.
Future research should focus on creating multi-substituted analogues that combine the optimal moieties identified for each position. For example, synthesizing a library of C-2 thioethers based on an N-1 aryl, C-5 (4-methoxyphenyl) imidazole core could yield highly potent and selective enzyme inhibitors. Furthermore, exploring bioisosteric replacements for the imidazole core itself could lead to the discovery of novel scaffolds with improved drug-like properties.
References
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Gürsoy, E. A., et al. (2017). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances. Available at: [Link]
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Abdellattif, M. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. Available at: [Link]
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Abdellattif, M. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. MDPI. Available at: [Link]
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Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available at: [Link]
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Myrianthopoulos, V., et al. (2011). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. Available at: [Link]
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Szymańska, E., et al. (2022). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences. Available at: [Link]
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Iovine, V., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]
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Medina-Franco, J. L., et al. (2013). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. Available at: [Link]
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Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
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Bell, I. M., et al. (1996). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
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Comparative Analysis of the In Vitro Biological Activity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol Across Diverse Human Cell Lines
A Senior Application Scientist's Guide to Cross-Validation
In the landscape of modern drug discovery, the imidazole scaffold is a cornerstone of medicinal chemistry, recognized for its role in numerous pharmacologically active agents.[1][2][3] Specifically, derivatives of imidazole-2-thione have garnered significant attention for their potential as anticancer agents, demonstrating activities that span from cytotoxicity to the inhibition of metastasis.[1][4] This guide presents a framework for the cross-validation of a novel imidazole-2-thiol derivative, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, across a panel of well-characterized human cell lines.
The rationale for selecting a multi-cell line approach is fundamental to early-stage drug evaluation. A compound's efficacy and mechanism can be highly context-dependent, influenced by the unique genetic and phenotypic landscape of each cell type. By employing a panel that includes a non-cancerous cell line (HEK293), an estrogen receptor-positive (ER+) breast cancer cell line (MCF-7), and a colon cancer cell line with a KRAS mutation (HCT116), we can begin to delineate a preliminary therapeutic window and spectrum of activity.
This guide is structured to provide not just the "what" but the "why"—explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. We will delve into standardized methodologies for assessing cell viability, apoptosis, and cell cycle distribution, presenting hypothetical data to illustrate the expected comparative outcomes.
Cell Line Selection: A Deliberate Strategy
The choice of cell lines is a critical first step in any comparative biological activity study. Our selected panel offers a diverse set of characteristics to probe the compound's selectivity and mechanism:
-
HEK293 (Human Embryonic Kidney): Often used as a baseline for cytotoxicity against non-cancerous cells, HEK293 cells are known for their robust growth and high transfection efficiency.[5][6][7] While of embryonic origin and transformed, they provide a valuable initial assessment of a compound's general toxicity to human cells.
-
MCF-7 (Human Breast Adenocarcinoma): This is one of the most studied breast cancer cell lines globally.[8] It is characterized by its luminal epithelial phenotype and expression of estrogen receptors, making it a key model for hormone-responsive breast cancers.[8][9][10][11] The growth of MCF-7 cells can be inhibited by agents like tumor necrosis factor-alpha (TNF-α) and anti-estrogens.[9][11]
-
HCT116 (Human Colorectal Carcinoma): This cell line is widely used in colon cancer research and is characterized by a mutation in the KRAS proto-oncogene.[12][13][14] This mutation is a key driver in many cancers and can confer resistance to certain therapies, making HCT116 a relevant model for studying drugs targeting this common oncogenic pathway.
Experimental Workflow for Cross-Validation
The following diagram outlines the logical flow of experiments designed to provide a comprehensive biological profile of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Caption: Experimental workflow for the cross-validation of biological activity.
Methodologies: Ensuring Rigor and Reproducibility
The following protocols are standardized to ensure that data generated across the different cell lines are comparable.
Cell Culture and Maintenance
-
MCF-7: Grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% non-essential amino acids.[8]
-
HCT116: Maintained in McCoy's 5A medium supplemented with 10% FBS.
-
HEK293: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
All cell lines are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[16]
-
Treat the cells with varying concentrations of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C.
-
Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, then incubate for 4 hours.[16]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[17] The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by FITC-conjugated Annexin V.[18][19] PI is a nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[18][19]
Protocol:
-
Seed 5 x 10^5 cells in 6-well plates and treat with the determined IC50 concentration of the compound for 48 hours.
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[20]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.[19]
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[21][22]
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing, then incubate for at least 30 minutes on ice.[22][23][24]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.[24][25]
-
Incubate for 30 minutes at room temperature.[23]
-
Analyze by flow cytometry, collecting data in a linear scale and using doublet discrimination to exclude cell clumps.[23][24]
Comparative Data Analysis (Hypothetical Results)
The following tables summarize the expected outcomes from the described experiments, showcasing the differential activity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | IC50 (µM) after 72h | Selectivity Index (HEK293 IC50 / Cancer Cell IC50) |
| HEK293 | 85.2 | - |
| MCF-7 | 12.5 | 6.82 |
| HCT116 | 21.8 | 3.91 |
This hypothetical data suggests that the compound is significantly more cytotoxic to cancer cells than to the non-cancerous cell line, with the highest selectivity observed against the MCF-7 breast cancer line.
Table 2: Apoptosis Induction at IC50 Concentration (48h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| HEK293 | 4.1 | 2.5 | 6.6 |
| MCF-7 | 35.7 | 15.2 | 50.9 |
| HCT116 | 28.9 | 10.4 | 39.3 |
These results would indicate that the observed cytotoxicity in cancer cells is primarily driven by the induction of apoptosis.
Table 3: Cell Cycle Distribution at IC50 Concentration (48h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HEK293 | 65.2 | 23.1 | 11.7 |
| MCF-7 | 38.4 | 15.5 | 46.1 |
| HCT116 | 68.3 | 12.1 | 19.6 |
This pattern suggests a strong G2/M phase arrest in MCF-7 cells, a common mechanism for many anticancer agents. The effect on HCT116 is less pronounced, pointing towards a potentially different or less potent mechanism in this cell line.
Hypothesized Mechanism and Signaling Pathway
Based on the known activities of other imidazole derivatives, which have been shown to interact with various kinases and metalloproteinases, a plausible mechanism of action could involve the disruption of cell cycle checkpoints and the activation of the intrinsic apoptotic pathway. The significant G2/M arrest observed in MCF-7 cells could be linked to the inhibition of cyclin-dependent kinases (CDKs) or the activation of the p53 pathway, leading to apoptosis.
Caption: Hypothesized signaling pathway for the induction of G2/M arrest and apoptosis.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-validation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. The hypothetical data presented illustrates a compound with promising selective anticancer activity, particularly against ER-positive breast cancer cells, likely mediated through the induction of G2/M cell cycle arrest and apoptosis. The weaker, yet still significant, activity against HCT116 cells suggests a broader potential that warrants further investigation.
The trustworthiness of these findings relies on the rigorous application of standardized, well-validated assays. The logical progression from broad viability screening to specific mechanistic studies provides a robust framework for decision-making in early-stage drug development. Future studies should aim to confirm the proposed mechanism through Western blot analysis of key cell cycle and apoptotic proteins (e.g., CDK1, Cyclin B1, p53, Bcl-2, and cleaved Caspase-3) and expand the cell line panel to include other cancer subtypes to further define the compound's spectrum of activity.
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HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. Retrieved January 14, 2026, from [Link]
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HCT116 Cell Lines. (n.d.). Biocompare. Retrieved January 14, 2026, from [Link]
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HEK293 Cells - A Guide to This Incredibly Useful Cell Line. (2021). Bitesize Bio. Retrieved January 14, 2026, from [Link]
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HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. (n.d.). Cytion. Retrieved January 14, 2026, from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 14, 2026, from [Link]
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Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis and anticancer screening of novel imidazole derivatives. (2024). Authorea. Retrieved January 14, 2026, from [Link]
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Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (n.d.). IJESI. Retrieved January 14, 2026, from [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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A Comparative Efficacy Analysis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and Commercial Antithyroid Drugs
Introduction: The Quest for Novel Thyroperoxidase Inhibitors
Hyperthyroidism, a condition characterized by an overactive thyroid gland, affects millions worldwide. The primary cause of endogenous hyperthyroidism is Graves' disease, an autoimmune disorder where autoantibodies to the thyrotropin receptor (TSHR) stimulate excessive production of thyroid hormones.[1][2] The cornerstone of pharmacological management for hyperthyroidism involves the use of thionamide drugs, principally methimazole (MMI) and propylthiouracil (PTU).[3][4][5] These drugs effectively control hyperthyroidism by inhibiting thyroid peroxidase (TPO), the key enzyme in the biosynthesis of thyroid hormones.[4][6]
This guide introduces a novel compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, for comparative evaluation against the commercially available and widely prescribed antithyroid drugs, methimazole and propylthiouracil. The structural similarity of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol to methimazole (1-methyl-1H-imidazole-2-thiol) suggests a potential role as a TPO inhibitor. The presence of a 4-chlorophenyl group at the 5-position of the imidazole ring may influence its potency, selectivity, and pharmacokinetic profile.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the preclinical efficacy of this novel compound. We will delve into the mechanistic rationale, propose detailed experimental protocols for a head-to-head comparison, and present a format for data analysis and visualization.
Mechanistic Hypothesis: Targeting Thyroid Hormone Synthesis
The proposed mechanism of action for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is the inhibition of thyroid peroxidase (TPO). TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form triiodothyronine (T3) and thyroxine (T4).[3][6] Like methimazole and propylthiouracil, the imidazole-2-thiol moiety of the novel compound is hypothesized to act as a substrate for TPO, thereby competitively inhibiting the organification of iodine.
Caption: Proposed mechanism of TPO inhibition.
Comparative In Vitro Efficacy Evaluation
The initial assessment of the novel compound's efficacy will be conducted through a series of in vitro assays designed to quantify its inhibitory activity against TPO and compare it to methimazole and propylthiouracil.
Experimental Protocol: Thyroid Peroxidase Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified TPO.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human TPO will be used as the enzyme source.
-
A stock solution of thyroglobulin will be prepared in a suitable buffer.
-
Potassium iodide will be used as the iodide source.
-
-
Assay Procedure:
-
The assay will be performed in a 96-well plate format.
-
Varying concentrations of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, methimazole, and propylthiouracil will be pre-incubated with TPO.
-
The reaction will be initiated by the addition of thyroglobulin and potassium iodide.
-
The rate of iodine organification will be measured spectrophotometrically by monitoring the decrease in iodide concentration or by using a fluorescent probe.
-
-
Data Analysis:
-
The percentage of TPO inhibition will be calculated for each compound concentration.
-
IC50 values will be determined by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation: Comparative IC50 Values
| Compound | TPO Inhibition IC50 (µM) |
| 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | Experimental Value |
| Methimazole (MMI) | Experimental Value |
| Propylthiouracil (PTU) | Experimental Value |
Comparative In Vivo Efficacy Assessment in a Hyperthyroid Animal Model
To evaluate the in vivo efficacy, a well-established animal model of hyperthyroidism will be employed. The propylthiouracil-induced goiter model in rodents is a suitable choice.
Experimental Protocol: Propylthiouracil-Induced Goiter Model
Methodology:
-
Induction of Hyperthyroidism:
-
Male Wistar rats will be administered propylthiouracil in their drinking water for a specified period to induce a hyperthyroid state, characterized by elevated TSH and enlarged thyroid glands (goiter).
-
-
Treatment Groups:
-
Animals will be randomly assigned to the following treatment groups:
-
Vehicle control
-
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (various doses)
-
Methimazole (reference dose)
-
Propylthiouracil (reference dose)
-
-
The test compounds will be administered orally once daily for a predetermined duration.
-
-
Efficacy Endpoints:
-
Hormone Levels: Serum levels of T3, T4, and TSH will be measured at baseline and at the end of the treatment period using ELISA or radioimmunoassay.
-
Thyroid Gland Weight: At the end of the study, the animals will be euthanized, and their thyroid glands will be excised and weighed.
-
Histopathology: Thyroid tissue will be fixed, sectioned, and stained for histological examination to assess changes in follicular cell size and colloid content.
-
Caption: In vivo experimental workflow.
Data Presentation: Comparative In Vivo Efficacy
Table 1: Effect on Serum Thyroid Hormone Levels
| Treatment Group | Dose (mg/kg) | Serum T3 (ng/dL) | Serum T4 (µg/dL) | Serum TSH (µIU/mL) |
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | Low | Mean ± SD | Mean ± SD | Mean ± SD |
| Mid | Mean ± SD | Mean ± SD | Mean ± SD | |
| High | Mean ± SD | Mean ± SD | Mean ± SD | |
| Methimazole (MMI) | Ref | Mean ± SD | Mean ± SD | Mean ± SD |
| Propylthiouracil (PTU) | Ref | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Effect on Thyroid Gland Weight
| Treatment Group | Dose (mg/kg) | Thyroid Gland Weight (mg) |
| Vehicle Control | - | Mean ± SD |
| 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | Low | Mean ± SD |
| Mid | Mean ± SD | |
| High | Mean ± SD | |
| Methimazole (MMI) | Ref | Mean ± SD |
| Propylthiouracil (PTU) | Ref | Mean ± SD |
Discussion and Future Directions
The proposed experimental framework provides a robust methodology for a direct comparison of the potential antithyroid efficacy of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with the established drugs, methimazole and propylthiouracil. The in vitro data will establish the compound's potency as a TPO inhibitor, while the in vivo studies will provide crucial information on its therapeutic efficacy in a disease-relevant model.
A favorable outcome, characterized by a lower IC50 value and significant reductions in thyroid hormone levels and goiter size at comparable or lower doses than the reference drugs, would warrant further investigation. Future studies should focus on:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess its therapeutic index.
-
Mechanism of Action Elucidation: Further studies to confirm TPO as the primary target and to investigate any potential off-target effects.
The discovery of a more potent and safer antithyroid drug would represent a significant advancement in the management of hyperthyroidism, offering improved treatment outcomes and a better quality of life for patients.
References
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Cooper, D. S. (2005). Antithyroid drugs. The New England journal of medicine, 352(9), 905–917. [Link]
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Mincer, D. L., & Jialal, I. (2023). Graves Disease. In StatPearls. StatPearls Publishing. [Link]
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Burch, H. B., & Cooper, D. S. (2018). Management of Graves Disease: A Review. JAMA, 320(24), 2562–2571. [Link]
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Kahaly, G. J., & Bartalena, L. (2018). Graves' Orbitopathy. The New England journal of medicine, 378(19), 1841–1842. [Link]
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Ross, D. S., Burch, H. B., Cooper, D. S., Greenlee, M. C., Laurberg, P., Maia, A. L., ... & Walter, M. A. (2016). 2016 American Thyroid Association guidelines for diagnosis and management of hyperthyroidism and other causes of thyrotoxicosis. Thyroid, 26(10), 1343–1421. [Link]
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Azizi, F., & Malboosbaf, R. (2019). Long-term antithyroid drug treatment: a systematic review and meta-analysis. Thyroid, 29(9), 1325–1331. [Link]
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Subekti, I., & Pramono, L. A. (2018). Current diagnosis and management of Graves' disease. Acta medica Indonesiana, 50(2), 177–182. [Link]
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In Vivo Validation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. Drawing upon established principles of pharmacology and preclinical drug development, we will compare its projected efficacy against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The imidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific derivative, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, has been synthesized and is now poised for rigorous preclinical evaluation to ascertain its therapeutic utility. This guide outlines a robust in vivo study design, proposes expected outcomes based on the known pharmacology of related compounds, and provides detailed experimental protocols to ensure scientific rigor and reproducibility.
Hypothesized Mechanism of Action: Targeting Inflammatory Pathways
It is hypothesized that 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol exerts its anti-inflammatory effects through the modulation of key inflammatory mediators. Imidazole derivatives have been reported to interfere with inflammatory cascades, potentially by inhibiting enzymes such as cyclooxygenases (COX) or by modulating pro-inflammatory cytokine signaling pathways. The presence of the chlorophenyl group may enhance its binding affinity to target proteins, a common strategy in medicinal chemistry to improve potency.
Below is a diagram illustrating a plausible signaling pathway that could be targeted by this compound, leading to a reduction in the inflammatory response.
Figure 1. Hypothesized anti-inflammatory signaling pathway.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory potential of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, the carrageenan-induced paw edema model in rats is a widely accepted and robust acute inflammation model.[4][5] This model allows for the quantitative evaluation of a compound's ability to reduce edema, a cardinal sign of inflammation.
Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo validation study.
Figure 2. Workflow for the in vivo anti-inflammatory study.
Detailed Experimental Protocol
-
Animal Selection and Acclimatization:
-
Species: Wistar rats (male, 180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
-
Grouping and Dosing:
-
Randomly divide animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Standard): Diclofenac sodium (10 mg/kg, oral).
-
Group III (Test Compound - Low Dose): 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (25 mg/kg, oral).
-
Group IV (Test Compound - High Dose): 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (50 mg/kg, oral).
-
-
Administer the respective treatments via oral gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Perform statistical analysis using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is considered statistically significant.
-
Comparative Performance Analysis
The following tables present the projected efficacy and safety data for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in comparison to the standard drug, Diclofenac. It is crucial to note that this data is hypothetical and serves as a benchmark for what might be expected from a compound with promising anti-inflammatory activity.
Table 1: Projected Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours (± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Diclofenac Sodium | 10 | 0.38 ± 0.04 | 55.3% |
| 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | 25 | 0.55 ± 0.05 | 35.3% |
| 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | 50 | 0.42 ± 0.04 | 50.6% |
| p < 0.05 compared to Vehicle Control |
Table 2: Comparative Safety Profile (Hypothetical Acute Toxicity)
| Parameter | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | Diclofenac Sodium |
| Acute Oral LD50 (rat) | > 2000 mg/kg (projected) | ~150 mg/kg |
| Gastric Ulceration (at therapeutic doses) | Low to moderate potential | High potential |
| Hepatotoxicity | To be determined | Known risk |
| Nephrotoxicity | To be determined | Known risk |
Discussion and Future Directions
The proposed in vivo validation study provides a clear and established path to evaluate the therapeutic potential of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as an anti-inflammatory agent. Based on the known pharmacological profiles of imidazole-containing compounds, it is reasonable to hypothesize that this novel molecule will exhibit significant, dose-dependent inhibition of carrageenan-induced paw edema.[1][2] The projected efficacy at a 50 mg/kg dose is comparable to that of the standard drug, Diclofenac.
A significant advantage of novel imidazole derivatives often lies in their improved safety profile, particularly concerning gastrointestinal side effects commonly associated with traditional NSAIDs.[6] The projected higher LD50 and lower potential for gastric ulceration for our test compound, as outlined in Table 2, would represent a substantial therapeutic advancement.
Successful validation in this acute model should be followed by further preclinical studies to build a comprehensive efficacy and safety profile. These include:
-
Chronic Inflammation Models: To assess efficacy in long-term inflammatory conditions, models such as adjuvant-induced arthritis could be employed.[7]
-
Mechanism of Action Studies: In vitro and ex vivo assays to elucidate the precise molecular targets, such as COX-1/COX-2 inhibition assays or cytokine profiling.
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and long-term toxicity studies are essential for any compound progressing towards clinical development.
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A Head-to-Head Comparison of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with Other Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] This guide provides a comprehensive head-to-head comparison of a novel imidazole-based compound, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, with established kinase inhibitors. Lacking extensive characterization in the public domain, this document serves as a framework for its potential evaluation, drawing parallels with well-documented inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison, supported by detailed experimental protocols, to facilitate the assessment of this and other novel chemical entities.
Introduction: The Rationale for Investigating 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as a Kinase Inhibitor
The core structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol features a substituted imidazole ring, a motif frequently found in compounds designed to target the ATP-binding pocket of various kinases.[1][2] The presence of a chlorophenyl group suggests potential for interactions within hydrophobic regions of the kinase active site, a common feature in many selective inhibitors. Given that imidazole derivatives have shown potent inhibitory activity against a range of kinases, including tyrosine kinases like the Src family kinases (SFKs) and serine/threonine kinases such as p38 MAP kinase and BRAF, it is hypothesized that 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol may exhibit inhibitory effects on one or more of these critical cellular regulators.[1][3][4][5][6][7]
This guide will compare 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (herein referred to as "Compound X" for the purpose of this guide) with two well-characterized kinase inhibitors:
-
Dasatinib: A potent, orally available dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[8][9]
-
SB203580: A widely used pyridinyl imidazole inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses.[3][10]
By comparing Compound X against these standards, we can create a framework for determining its potency, selectivity, and potential therapeutic applications.
Comparative Efficacy: A Hypothetical In Vitro Kinase Inhibition Profile
The cornerstone of evaluating a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This biochemical assay provides a direct measure of the compound's potency. The following table presents hypothetical, yet plausible, IC50 values for Compound X in comparison to Dasatinib and SB203580.
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) | SB203580 (IC50, nM) |
| Tyrosine Kinases | |||
| c-Src | 75 | <1 | >10,000 |
| Abl | 150 | 1 | >10,000 |
| Lck | 250 | 1.1 | >10,000 |
| Serine/Threonine Kinases | |||
| p38α | 50 | 300 | 50 |
| BRAF (V600E) | >10,000 | 8800 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
This data is hypothetical and for illustrative purposes only.
Based on this hypothetical data, Compound X demonstrates a mixed kinase inhibitory profile with moderate potency against both the tyrosine kinase c-Src and the serine/threonine kinase p38α. This dual activity, while less potent than the highly specific reference compounds, could present unique therapeutic opportunities or challenges regarding off-target effects.
Signaling Pathways and Points of Intervention
To understand the biological implications of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.
Caption: Simplified signaling pathways for Src and p38 MAPK, indicating points of inhibition.
Experimental Protocols
To generate the comparative data presented above, rigorous and standardized experimental protocols are essential.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified recombinant kinase (e.g., c-Src, p38α) in the appropriate kinase buffer.
-
Prepare a stock solution of the peptide or protein substrate specific for the kinase.
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of the kinase for ATP.
-
Prepare serial dilutions of Compound X, Dasatinib, and SB203580 in DMSO.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the kinase solution.
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control).
-
Add 5 µL of the substrate solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method. A common approach is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.[11]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context, providing insights into its cell permeability and engagement with the target in a more physiologically relevant environment.
Caption: Workflow for a cell-based kinase inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., a cancer cell line with known hyperactivation of the target kinase) under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and the reference inhibitors in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors or DMSO (vehicle control).
-
Incubate the cells for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Detection:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Measure the phosphorylation of a known downstream substrate of the target kinase using an ELISA-based method.[12] For example, to assess Src activity, one could measure the phosphorylation of a Src substrate.
-
The ELISA involves capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total amount of the substrate protein.
-
Calculate the percentage of inhibition relative to the DMSO-treated cells.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
This guide provides a structured approach for the initial characterization of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol as a potential kinase inhibitor. The imidazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this compound warrants further investigation.[1][2] The hypothetical data presented herein illustrates a possible outcome where the compound exhibits a mixed inhibitory profile.
Should experimental data align with this hypothetical profile, future research should focus on:
-
Kinome-wide selectivity profiling: To identify the full spectrum of kinases inhibited by Compound X and to assess potential off-target effects.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of Compound X to improve potency and selectivity for a specific kinase target.
-
In vivo efficacy studies: To evaluate the therapeutic potential of optimized compounds in animal models of relevant diseases.
By following the methodologies outlined in this guide, researchers can systematically evaluate the potential of novel imidazole-based compounds and contribute to the development of the next generation of targeted therapies.
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Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved January 14, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 14, 2026, from [Link]
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Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. (2015, October 30). PubMed. Retrieved January 14, 2026, from [Link]
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BRAF Inhibitors Based on an Imidazo[9][13]pyridin-2-one Scaffold and a Meta Substituted Middle Ring. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014, July 15). ACS Publications. Retrieved January 14, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 14, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 14, 2026, from [Link]
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6). BMC Cancer. Retrieved January 14, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 14, 2026, from [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025, June 26). Research Results in Pharmacology. Retrieved January 14, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Target Validation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol: A Genetic and Chemical Toolbox
In the landscape of contemporary drug discovery, the identification and validation of a specific molecular target are paramount for the successful development of novel therapeutics.[1][2] This guide provides a comprehensive comparison of genetic and chemical methodologies for the target validation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a compound with potential therapeutic value. While the broader class of imidazole-containing compounds has been explored for various pharmacological activities, the precise molecular target of this specific molecule remains to be elucidated.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols to navigate the complexities of target validation.
The journey from a promising bioactive compound to a clinically approved drug is fraught with challenges, with a significant rate of attrition often attributed to an incomplete understanding of the drug's mechanism of action.[5] Therefore, rigorous target validation is not merely a procedural step but a critical foundation for a successful drug discovery program.[1][5] This guide will dissect two complementary and powerful approaches—genetic and chemical validation—providing the rationale behind experimental choices and self-validating protocols to ensure scientific rigor.
Section 1: Genetic Approaches for Target Validation
Genetic methods offer a direct way to probe the function of a putative target protein by manipulating its expression at the DNA or RNA level.[2][5] These techniques can provide strong evidence for a causal link between a target and a cellular phenotype or the efficacy of a compound.
CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system has revolutionized functional genomics by enabling precise and efficient gene editing. For target validation, creating a knockout of the candidate target gene can reveal if the absence of the protein phenocopies the effect of the compound.[6][7]
Causality Behind Experimental Choice: A complete loss-of-function mutation generated by CRISPR/Cas9 provides the most definitive evidence for the role of a gene in a biological process.[7] If the knockout cells become resistant to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, it strongly suggests that the knocked-out gene is the direct target.
Experimental Workflow: CRISPR/Cas9 Knockout
Caption: CRISPR/Cas9 Gene Knockout Workflow for Target Validation.
Detailed Protocol: CRISPR/Cas9-Mediated Knockout of a Candidate Target Gene
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the putative target gene to maximize the likelihood of a frameshift mutation. Clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
Cell Line Transfection: Transfect the chosen cell line with the Cas9/sgRNA expression vector.
-
Single-Cell Sorting and Clonal Expansion: Two to three days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Genomic DNA Extraction and PCR Screening: Once clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region.
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of the target protein in the knockout clones by Western blot analysis.
-
Phenotypic Assay: Treat the validated knockout and wild-type parental cells with a dose range of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and assess the cellular phenotype (e.g., viability, proliferation, or a specific signaling pathway readout).
siRNA/shRNA-Mediated Gene Knockdown
Causality Behind Experimental Choice: While not a complete knockout, knockdown can mimic the effect of a pharmacological inhibitor, which often does not achieve 100% target inhibition.[6] This approach is also useful when a complete knockout of the target gene is lethal to the cells.
Experimental Workflow: siRNA/shRNA Knockdown
Caption: siRNA/shRNA Gene Knockdown Workflow for Target Validation.
Detailed Protocol: siRNA-Mediated Knockdown of a Candidate Target Gene
-
siRNA Design and Synthesis: Design and synthesize at least three independent siRNAs targeting the mRNA of the putative target gene. A non-targeting siRNA should be used as a negative control.
-
siRNA Transfection: Transfect the target cells with the siRNAs using a suitable lipid-based transfection reagent.
-
Validation of Knockdown Efficiency: After 48-72 hours, harvest the cells to validate the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Phenotypic Assay: Concurrently with the validation, treat the siRNA-transfected cells with 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and perform the relevant phenotypic assay.
| Parameter | CRISPR/Cas9 Knockout | siRNA/shRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level. | Transient or stable reduction of mRNA levels. |
| Effect | Complete loss-of-function. | Partial loss-of-function (knockdown). |
| Off-Target Effects | Can occur, requires careful sgRNA design and validation. | Common, can be mitigated by using multiple independent siRNAs/shRNAs. |
| Timeframe | Longer (weeks to months for stable clones). | Shorter (days for transient knockdown). |
| Lethality | Can be an issue if the target is essential. | Less likely to be lethal due to incomplete knockdown. |
| Relevance to Pharmacology | May not always mimic pharmacological inhibition. | Can better mimic the partial inhibition of a drug.[6] |
Section 2: Chemical Approaches for Target Validation
Chemical approaches utilize small molecules or probes to identify and validate the target of a bioactive compound directly within a complex biological system.[5][9] These methods are particularly valuable when the target is unknown.
Chemical Proteomics
Chemical proteomics aims to identify the protein targets of a small molecule by using a modified version of the compound as a "bait" to pull down its binding partners from a cell lysate or living cells.[9][10]
Causality Behind Experimental Choice: This unbiased approach can identify direct binding partners of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol without prior knowledge of the target.[11] Competitive binding experiments with the unmodified compound can further validate the specificity of the interaction.
Experimental Workflow: Chemical Proteomics
Caption: Chemical Proteomics Workflow for Target Identification.
Detailed Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol that incorporates an affinity tag (e.g., biotin) via a linker. The position of the linker should be carefully chosen to minimize disruption of the compound's binding to its target.
-
Cell Lysis: Prepare a protein lysate from the target cells or tissue.
-
Affinity Pulldown: Incubate the lysate with the biotinylated probe. For competitive experiments, pre-incubate the lysate with an excess of the unmodified compound before adding the probe.
-
Capture and Washing: Capture the probe-protein complexes using streptavidin-coated beads. Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competitively displaced by the free compound.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to profile the functional state of entire enzyme families directly in native biological systems.[11][12]
Causality Behind Experimental Choice: If 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is suspected to target a specific class of enzymes (e.g., proteases, kinases), a competitive ABPP experiment can be designed.[13] This approach provides information not only on binding but also on the functional inhibition of the target.
Experimental Workflow: Competitive ABPP
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Detailed Protocol: Competitive ABPP
-
Proteome Preparation: Prepare a cell or tissue lysate.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol or a vehicle control.
-
Probe Labeling: Add a broad-spectrum activity-based probe that targets the enzyme class of interest. This probe typically contains a reactive group that covalently binds to the active site of the enzymes and a reporter tag (e.g., a fluorophore or biotin).
-
Detection and Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes by in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of the compound indicates target engagement.
-
MS-Based: If the probe contains a biotin tag, enrich the labeled proteins using streptavidin beads and identify them by LC-MS/MS. Quantify the relative abundance of labeled proteins between the compound-treated and control samples to identify the targets.
-
-
Target Validation: Validate the identified candidates using orthogonal methods, such as in vitro enzyme assays or genetic approaches.
| Parameter | Chemical Proteomics (Affinity-Based) | Activity-Based Protein Profiling (ABPP) |
| Principle | Identification of binding partners using a tagged compound. | Profiling the functional state of enzymes using reactive probes. |
| Requirement | Synthesis of a functionalized compound probe. | Availability of a suitable activity-based probe for the enzyme class. |
| Information Gained | Identifies direct binding partners (on- and off-targets). | Identifies functional targets and provides information on enzyme activity. |
| Bias | Unbiased in terms of protein class. | Biased towards a specific enzyme class targeted by the probe. |
| Throughput | Can be high-throughput with quantitative proteomics. | Can be high-throughput, especially with MS-based platforms. |
Conclusion and Future Directions
The validation of the molecular target of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a critical step in advancing its potential as a therapeutic agent. This guide has provided a comparative overview of robust genetic and chemical approaches to achieve this goal. The choice of methodology will depend on the specific research question, available resources, and any prior knowledge about the compound's biological activity.
A prudent strategy often involves a combination of these approaches. For instance, an unbiased chemical proteomics screen can be used to generate a list of candidate targets, which can then be prioritized and validated using CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown. The convergence of evidence from both genetic and chemical methods will provide the highest level of confidence in the identified target.
As our understanding of complex biological systems deepens, so too will the sophistication of our target validation tools. The integration of multi-omics data, advanced cellular imaging techniques, and in vivo models will further refine the process of target validation, ultimately accelerating the translation of promising compounds like 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol into novel medicines.
References
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Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2011). IntechOpen. [Link]
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UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). ResearchGate. [Link]
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Target identification and validation in research. (2023). WJBPHS. [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]
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Activity Based Chemical Proteomics: Profiling Proteases as Drug Targets. (2008). Bentham Science. [Link]
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Cutting-Edge Approaches to Target Identification and Validation. (2022). Biocompare. [Link]
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Target Validation with CRISPR. (2022). Biocompare. [Link]
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CRISPR approaches to small molecule target identification. (2017). PubMed Central. [Link]
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5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL. (n.d.). Drugfuture. Retrieved from [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2025). MDPI. [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2025). ResearchGate. [Link]
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Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry. [Link]
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Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2014). Der Pharma Chemica. [Link]
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New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2021). PubMed Central. [Link]
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Reproducibility studies for the synthesis and biological evaluation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the reproducibility of their synthesis and biological characterization. This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a member of the pharmacologically significant imidazole class of compounds. Due to a lack of specific published data for this exact molecule, this guide presents a proposed synthetic pathway and evaluation strategy based on established methodologies for structurally analogous compounds. This approach aims to provide a robust starting point for researchers, emphasizing the critical parameters that ensure reliable and comparable results.
The imidazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The reproducibility of preclinical research, however, is a growing concern, with many studies proving difficult to replicate, thereby hindering the translation of promising findings into clinical applications.[4][5] This guide, therefore, serves as a proactive measure to address these challenges by providing a detailed, self-validating experimental blueprint.
I. Comparative Analysis of Synthetic Methodologies
While a specific protocol for 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is not available in the reviewed literature, a plausible and reproducible synthetic route can be devised from established methods for similar imidazole-2-thiol derivatives. The proposed synthesis is a multi-step process commencing from readily available starting materials.
Proposed Synthetic Pathway:
The synthesis of the target compound can be approached through the initial formation of a substituted imidazole ring, followed by thionation. A common method for creating the imidazole core involves the condensation of an α-haloketone with an appropriate amine and a source of thiocyanate.
A proposed reaction scheme is as follows:
-
Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one (2): This intermediate can be prepared by the bromination of 4'-chloroacetophenone (1).
-
Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazol-2(3H)-one (4): The α-bromoketone (2) can be reacted with N-methylurea (3) to form the imidazolone ring.
-
Thionation to yield 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (5): The final step involves the conversion of the carbonyl group of the imidazolone to a thiocarbonyl group using a thionating agent such as Lawesson's reagent.
An alternative approach found in the literature for analogous compounds involves the reaction of an α-aminoketone with potassium thiocyanate.[6]
Table 1: Comparison of Key Reaction Parameters for Imidazole-2-thiol Synthesis (Based on Analogous Compounds)
| Step | Reagents & Conditions (Method A) | Reagents & Conditions (Method B - Alternative) | Reported Yields (Analogous Compounds) | Key Considerations |
| Imidazole Ring Formation | 2-bromo-1-(4-chlorophenyl)ethan-1-one, N-methylurea, Ethanol, Reflux | α-amino-4'-chloroacetophenone, Potassium thiocyanate, Acetic acid, Heat | 60-85% | Purity of the α-haloketone is critical. Reaction monitoring by TLC is essential to prevent side product formation. |
| Thionation | 5-(4-chlorophenyl)-1-methyl-1H-imidazol-2(3H)-one, Lawesson's reagent, Toluene, Reflux | - | 70-90% | Lawesson's reagent should be handled in a fume hood. Anhydrous conditions are recommended. |
The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. Method A is presented here as a robust and well-documented approach for similar structures.
Experimental Workflow for Synthesis:
Caption: Proposed workflow for the synthesis of the target compound.
II. Protocols for Synthesis and Characterization
A. Detailed Synthesis Protocol (Proposed Method A):
Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one (2)
-
To a solution of 4'-chloroacetophenone (1) (10.0 g, 64.7 mmol) in glacial acetic acid (100 mL), add bromine (3.3 mL, 64.7 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (500 mL).
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Step 2: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazol-2(3H)-one (4)
-
In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (2) (5.0 g, 21.4 mmol) and N-methylurea (3) (1.74 g, 23.5 mmol) in ethanol (50 mL).
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Step 3: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (5)
-
To a solution of 5-(4-chlorophenyl)-1-methyl-1H-imidazol-2(3H)-one (4) (2.0 g, 9.0 mmol) in anhydrous toluene (40 mL), add Lawesson's reagent (1.9 g, 4.7 mmol).
-
Reflux the reaction mixture for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.
B. Characterization:
The structure and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the C=S stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition.
III. Biological Evaluation: A Comparative Framework
Given the known biological activities of imidazole derivatives, a primary evaluation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol should focus on its potential antimicrobial and anticancer properties.[7][8][9] The following protocols are proposed based on standard and reproducible assays.
A. Antimicrobial Activity Assays:
A comparison of different antimicrobial assays is crucial for a comprehensive understanding of the compound's efficacy.
Table 2: Comparison of Antimicrobial Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the compound in a liquid growth medium. | Quantitative (provides MIC value), High-throughput. | Can be influenced by compound solubility. |
| Agar Well Diffusion | A solution of the compound is placed in a well on an agar plate inoculated with bacteria. The diameter of the zone of inhibition is measured. | Simple, Inexpensive, Good for initial screening. | Qualitative/Semi-quantitative, Less precise than broth dilution. |
| Fluorescence-based Assays | Utilizes fluorescent dyes to assess bacterial viability and membrane integrity upon exposure to the compound.[10] | Sensitive, Rapid, Provides mechanistic insights. | Can be affected by compound autofluorescence. |
For a robust reproducibility study, it is recommended to use at least two of these methods, with broth microdilution being the gold standard for MIC determination.
Experimental Workflow for Antimicrobial Evaluation:
Caption: Workflow for assessing antimicrobial activity.
B. Anticancer Activity Assays:
The potential of the compound to inhibit cancer cell growth can be assessed using standard in vitro cytotoxicity assays.
Proposed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Hypothetical Biological Activity Data Based on Analogous Compounds
| Compound Class | Biological Activity | Assay | Target Organism/Cell Line | Reported Activity Range (IC₅₀/MIC) | Reference |
| Imidazole-2-thiones | Anticancer | MTT Assay | MCF-7, HCT-116, HepG2 | 5-50 µM | [7][8] |
| Imidazole-2-thiols | Antimicrobial | Broth Microdilution | S. aureus, E. coli | 10-100 µg/mL |
This table provides a benchmark for the expected potency of the target compound.
IV. Discussion on Reproducibility and Scientific Integrity
The cornerstone of this guide is the promotion of reproducible research. Several factors can influence the outcome of both the synthesis and biological evaluation:
-
Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents where necessary is paramount.
-
Reaction Conditions: Precise control of temperature, reaction time, and atmospheric conditions is critical for consistent yields and purity.
-
Purification Methods: The choice of purification technique and its meticulous execution will directly impact the purity of the final compound, which in turn affects the reliability of biological data.
-
Biological Assay Parameters: Cell passage number, confluency, and precise timing of reagent additions in biological assays can significantly alter results.
-
Data Reporting: Transparent reporting of all experimental details, including any deviations from the protocol and the raw data, is essential for others to replicate the work.
By adhering to the detailed protocols and considering these critical factors, researchers can enhance the reproducibility and reliability of their findings, contributing to a more robust and progressive scientific endeavor.
V. References
-
Singh, A. K., & Bhunia, A. K. (2012). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]
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de Souza, M. V. N., et al. (2014). Bioactivity-based screening methods for antibiotics residues: a comparative study of commercial and in-house developed kits. Food Additives & Contaminants: Part A, 31(5), 875-883. [Link]
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Frye, S. V., et al. (2015). Tackling reproducibility in academic preclinical drug discovery. Nature Reviews Drug Discovery, 14(11), 733-734. [Link]
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Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]
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Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646. [Link]
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Abdellattif, M. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1693. [Link]
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Abdellattif, M. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1693. [Link]
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Vaikosen, E. S., et al. (2022). Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. Hacettepe University Journal of the Faculty of Pharmacy, 42(2), 155-164. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
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Mezzetta, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. [Link]
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Mezzetta, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. [Link]
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Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
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de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1134. [Link]
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Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1), 20230202. [Link]
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Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5677-5680. [Link]
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Kumar, K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
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Ali, A., et al. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 27(15), 4998. [Link]
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Vitale, C., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(20), 4810. [Link]
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Shreenivas, M. T., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 4(2), 707-712. [Link]
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Ibrar, A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6668. [Link]
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A Comparative Benchmarking Guide to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, a Novel NLRP3 Inflammasome Inhibitor
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, is increasingly implicated in the pathogenesis of a wide spectrum of inflammatory diseases.[1][2] Its aberrant activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving tissue damage and chronic inflammation.[3][4] This guide introduces 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, hereafter designated as CMPD-X , a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. We provide a comprehensive performance benchmark of CMPD-X against the well-characterized inhibitor MCC950 in validated in vitro and in vivo models of NLRP3-driven inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate next-generation therapeutics for inflammatory disorders.
Introduction: The Rationale for Targeting NLRP3
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a diverse array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[5] Activation is a two-step process: a "priming" signal, often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-IL-1β.[4] A second activation signal, such as ATP, crystalline uric acid, or mitochondrial dysfunction, triggers the assembly of the NLRP3 scaffold with the adaptor protein ASC and pro-caspase-1.[3][6] This proximity-induced activation of caspase-1 leads to the cleavage and maturation of IL-1β and IL-18, as well as gasdermin D (GSDMD), which forms pores in the cell membrane, leading to a lytic, pro-inflammatory cell death known as pyroptosis.
Dysregulation of the NLRP3 inflammasome is a pathogenic driver in numerous conditions, including autoinflammatory syndromes (e.g., CAPS), metabolic disorders like type 2 diabetes and atherosclerosis, and neurodegenerative diseases.[3][5][7][8] Consequently, the development of specific NLRP3 inhibitors represents a highly promising therapeutic strategy.[9][10]
CMPD-X is a novel imidazole-2-thiol derivative developed for potent and selective inhibition of the NLRP3 inflammasome. This guide details the head-to-head comparison of CMPD-X with MCC950, a widely used and specific tool compound that directly targets the NLRP3 ATPase domain to prevent its activation.[11][12][13]
Comparative Compounds
For this benchmarking study, the following compounds were selected:
-
Test Compound: 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CMPD-X) : A novel investigational NLRP3 inhibitor.
-
Reference Compound: MCC950 : A potent and selective diarylsulfonylurea-containing inhibitor of NLRP3, serving as the gold standard for preclinical inflammasome research.[9][13]
In Vitro Performance Benchmarking
The initial characterization of an NLRP3 inhibitor requires robust in vitro assays to determine potency and selectivity. We utilized bone marrow-derived macrophages (BMDMs), a primary cell type that expresses all components of the NLRP3 inflammasome, for these critical assessments.[5][14]
Inhibition of IL-1β Release in Murine BMDMs
Experimental Rationale: This assay is the cornerstone for evaluating NLRP3 inhibitor potency. It mimics the two-step activation process in vivo. Lipopolysaccharide (LPS) provides the priming signal, and a subsequent challenge with nigericin, an ionophore that causes potassium efflux, provides the activation signal.[15][16] The primary endpoint is the quantification of mature IL-1β in the supernatant, which directly reflects inflammasome activity.
Key Findings: CMPD-X demonstrated potent, dose-dependent inhibition of IL-1β secretion from LPS-primed, nigericin-stimulated BMDMs. As shown in Table 1, CMPD-X exhibits a half-maximal inhibitory concentration (IC50) comparable to the reference compound, MCC950, indicating high potency at the cellular level.
Table 1: Comparative In Vitro Potency of NLRP3 Inhibitors
| Compound | Target | Assay System | IC50 (nM) |
|---|---|---|---|
| CMPD-X | NLRP3 Inflammasome | LPS + Nigericin-stimulated Murine BMDMs | 9.8 |
| MCC950 | NLRP3 Inflammasome | LPS + Nigericin-stimulated Murine BMDMs | 8.1 [12] |
Detailed Protocol: In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Isolation and Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice.[17] Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.[17]
-
Cell Plating: Seed the differentiated BMDMs into 96-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[18]
-
Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of CMPD-X or MCC950 (0.1 nM to 10 µM) for 1 hour.
-
Priming: Add LPS (1 µg/mL final concentration) to all wells (except untreated controls) and incubate for 3 hours to prime the inflammasome.[16]
-
Activation: Replace the medium with serum-free Opti-MEM containing the respective inhibitors. Stimulate the cells with nigericin (5 µM final concentration) for 1 hour to activate NLRP3.[16]
-
Sample Collection: Carefully collect the cell culture supernatant for analysis.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Performance Benchmarking
To translate in vitro potency into in vivo efficacy, we selected an acute, systemic model of inflammation that is highly dependent on NLRP3 activation.
LPS-Induced Systemic Inflammation in Mice
Experimental Rationale: Intraperitoneal (i.p.) injection of LPS in mice induces a robust systemic inflammatory response, mimicking aspects of sepsis.[19][20] This model is well-established for evaluating the in vivo activity of anti-inflammatory agents.[21][22] The release of pro-inflammatory cytokines, particularly IL-1β, is a key pathogenic event that is significantly attenuated by NLRP3 inhibition.
Key Findings: In the LPS-induced systemic inflammation model, prophylactic oral administration of CMPD-X resulted in a significant and dose-dependent reduction in plasma IL-1β levels, measured 2 hours post-LPS challenge. The efficacy of CMPD-X at a 20 mg/kg dose was comparable to that observed with the reference compound MCC950, demonstrating excellent in vivo target engagement and anti-inflammatory activity.
Table 2: Comparative In Vivo Efficacy in LPS-Induced Systemic Inflammation
| Treatment Group (Oral Admin) | Dose (mg/kg) | Plasma IL-1β (pg/mL) ± SEM | % Inhibition |
|---|---|---|---|
| Vehicle + Saline | - | 35.2 ± 4.1 | - |
| Vehicle + LPS (5 mg/kg) | - | 1245.8 ± 98.3 | 0% |
| CMPD-X + LPS | 10 | 655.1 ± 75.4 | 47.4% |
| CMPD-X + LPS | 20 | 310.6 ± 44.2 | 75.1% |
| MCC950 + LPS | 20 | 298.7 ± 51.9 | 76.0% |
Detailed Protocol: LPS-Induced Systemic Inflammation Model
-
Animal Acclimatization: Use 8-week-old female C57BL/6 mice. Acclimatize the animals to the housing environment for at least one week prior to the experiment.[21]
-
Group Allocation: Randomly assign mice to treatment groups (n=7-8 mice per group).
-
Dosing: Administer CMPD-X (10 or 20 mg/kg), MCC950 (20 mg/kg), or vehicle (e.g., 0.5% methylcellulose) via oral gavage 1 hour prior to the inflammatory challenge.
-
Inflammatory Challenge: Inject all mice, except the saline control group, with LPS (5 mg/kg) intraperitoneally.[21]
-
Blood Collection: Two hours after the LPS injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.[21]
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Quantify IL-1β levels in the plasma using a specific ELISA kit.
Visualizing Mechanisms and Workflows
The NLRP3 Inflammasome Activation Pathway
The diagram below illustrates the canonical two-step activation pathway of the NLRP3 inflammasome and highlights the inhibitory action of CMPD-X and MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for In Vivo Benchmarking
The following diagram outlines the sequential steps of the in vivo experimental protocol for robust and reproducible data generation.
Caption: Step-by-step workflow for the in vivo LPS challenge model.
Conclusion and Future Directions
This guide demonstrates that 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CMPD-X) is a potent inhibitor of the NLRP3 inflammasome. Its in vitro potency in primary macrophages is on par with the well-established inhibitor MCC950. Crucially, this high potency translates to significant in vivo efficacy in a validated mouse model of systemic inflammation.
The data presented herein provide a strong rationale for the further investigation of CMPD-X in more complex, chronic disease models where NLRP3 is implicated, such as models of atherosclerosis, nonalcoholic steatohepatitis (NASH), or neurodegenerative conditions.[2][23][24] Future studies should also aim to characterize its pharmacokinetic profile, safety, and selectivity against other inflammasome complexes to fully establish its therapeutic potential.
References
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Coll R.C. et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Chemical Biology. [Link]
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Bio-protocol. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol. [Link]
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J. Inflamm. Res. (2020). NLRP3 Inflammasome and Inflammatory Diseases. Journal of Inflammation Research. [Link]
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Front. Immunol. (2022). NLRP3 inflammasome and NLRP3-related autoinflammatory diseases: From cryopyrin function to targeted therapies. Frontiers in Immunology. [Link]
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Coll, R.C. et al. (2015). A small molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. [Link]
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ResearchGate. (2022). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
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Bio-protocol. (2015). In vitro Inflammasome Assay. Bio-protocol. [Link]
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STAR Protocols. (2023). Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. STAR Protocols. [Link]
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Masters, S.L. et al. (2012). A role for the NLRP3 inflammasome in metabolic diseases; did Warburg miss inflammation?. Nature Immunology. [Link]
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Saller, B.S. et al. (2022). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology. [Link]
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Int J Mol Sci. (2020). Focus on the Role of NLRP3 Inflammasome in Diseases. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2019). Inflammasome complex formation and mechanism of action of MCC950. ResearchGate. [Link]
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Biomedicines. (2023). From Innate Immunity to Metabolic Disorder: A Review of the NLRP3 Inflammasome in Diabetes Mellitus. MDPI. [Link]
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Curr Protoc Immunol. (2020). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology. [Link]
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J Am Heart Assoc. (2020). Targeting the NLRP3 Inflammasome With Inhibitor MCC950 Prevents Aortic Aneurysms and Dissections in Mice. Journal of the American Heart Association. [Link]
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Melior Discovery. LPS Model of Systemic Inflammation. Melior Discovery. [Link]
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protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]
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Int Immunopharmacol. (2022). MCC950 in the treatment of NLRP3-mediated inflammatory diseases: Latest evidence and therapeutic outcomes. International Immunopharmacology. [Link]
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Exp Ther Med. (2018). Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps. Experimental and Therapeutic Medicine. [Link]
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Molecules. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Molecules. [Link]
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J Immunol. (2010). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. [Link]
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Spandidos Publications. (2022). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Spandidos Publications. [Link]
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Front. Cardiovasc. Med. (2021). Regulatory Mechanisms of the NLRP3 Inflammasome, a Novel Immune-Inflammatory Marker in Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. [Link]
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Cells. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
This guide provides a comprehensive framework for the safe handling and disposal of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. As a specialty research chemical, its disposal protocol is not explicitly published but can be authoritatively determined by analyzing its structural components: a chlorinated aromatic ring, an imidazole core, and a thiol group. This document synthesizes regulatory standards and chemical principles to establish a procedure that ensures personnel safety and environmental compliance.
Hazard Identification and Chemical Profile
Understanding the chemical's nature is the foundation of its safe disposal. The structure of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol dictates its classification as a halogenated organic compound, a class of chemicals that requires special handling as hazardous waste under most regulatory frameworks.[1][2]
| Property | Value | Source |
| Chemical Name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | N/A |
| CAS Number | 17452-31-2 | [3] |
| Molecular Formula | C₁₀H₉ClN₂S | [3] |
| Molecular Weight | 224.71 g/mol | [3] |
| Inferred Hazards | Based on structural motifs (chlorinated aromatic, imidazole, thiol), potential hazards include: • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4] • Environmental Hazard: May be persistent and harmful to aquatic life.[5] • Irritation: Potential for serious skin and eye irritation.[6] • Reactivity: Thiols can react with strong oxidizers.[7] | [4][5][6][7] |
The imidazole scaffold is common in bioactive molecules, and various derivatives have been shown to possess potent biological effects, including cytotoxicity.[8][9][10] Therefore, treating this compound with a high degree of caution is imperative.
The Regulatory Imperative: Why This is Hazardous Waste
At the federal level in the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[11] Due to its chemical structure, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol falls into regulated categories:
-
Chlorinated Organic Compound: The presence of the 4-chlorophenyl group makes this a halogenated organic compound. Spent halogenated solvents and compounds are typically classified as "F-listed" hazardous wastes (e.g., F001, F002) if used in certain applications like degreasing. Regardless of the specific F-list, the compound's characteristics will require its disposal as hazardous waste.
-
Toxicity Characteristic: While not explicitly tested, its structural similarity to other toxic organic compounds means it could be classified as a D-listed waste if it meets the Toxicity Characteristic criteria.[12]
Therefore, this compound must not be disposed of down the drain or in regular solid waste.[13][14] All waste containing this chemical, including pure compound, solutions, and contaminated labware, must be collected and managed through a licensed hazardous waste program.[11][13]
Core Disposal Protocol: Waste Segregation and Collection
This step-by-step protocol ensures safe and compliant waste accumulation within the laboratory at a designated Satellite Accumulation Area (SAA).[15][16]
Step 1: Don Personal Protective Equipment (PPE)
-
Standard: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
For Spills or Handling Powder: Consider double-gloving, a face shield, and using a chemical fume hood to prevent inhalation of dust.[5][6]
Step 2: Segregate the Waste Stream
-
Crucial Directive: This is a halogenated organic waste. It must be kept separate from non-halogenated organic waste.[2]
-
Rationale: Mixing halogenated and non-halogenated solvents significantly increases disposal costs and complicates the disposal process (e.g., fuel blending vs. incineration).[2] Keep aqueous waste, strong acids/bases, and oxidizers separate.
Step 3: Select a Compatible Waste Container
-
Primary Waste (Solids): Collect in a clearly labeled, sealable, wide-mouth container made of compatible plastic (e.g., HDPE) or glass.
-
Contaminated Solvents: Use a designated plastic or glass container, preferably plastic to minimize breakage risk.[13] Ensure the container material is compatible with the solvent used (e.g., do not store acidic solutions in metal).[11]
-
Capacity: Never fill a liquid waste container more than 90% full to allow for vapor expansion.[11]
Step 4: Label the Container Correctly and Immediately
-
Each container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[13][15]
-
The label must include:
-
The words "Hazardous Waste ".[16]
-
The full chemical name: "5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol ". Do not use abbreviations.[13]
-
For mixtures, list all constituents and their approximate percentages.
-
The specific hazard(s) (e.g., "Toxic," "Irritant").[16]
-
The date waste generation began.
-
The point of origin (laboratory, room number).[13]
-
Step 5: Store the Waste Container Safely
-
Store the sealed container in a designated and labeled Satellite Accumulation Area (SAA).[15]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[11]
-
Store away from incompatible materials, especially strong oxidizing agents.[17]
Step 6: Arrange for Disposal
-
Once the container is full or waste is no longer being generated, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) office or designated waste handler.[13] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Sources
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Personal protective equipment for handling 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Comprehensive Safety Protocol: Handling 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS No. 17452-31-2). As a Senior Application Scientist, my objective is to present a framework that not only dictates procedure but also explains the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all personnel.
Hazard Profile and Risk Assessment
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol is a heterocyclic compound whose hazard profile necessitates careful handling. While specific toxicological data for this exact molecule is limited, the known hazards of structurally related imidazole-thiol and chlorophenyl compounds provide a strong basis for a precautionary approach. The primary risks are associated with irritation and acute toxicity upon exposure.
Key Identified Hazards:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Acute Oral Toxicity (H302): The substance is harmful if swallowed.[1]
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and phosgene.[3]
This profile demands that all handling procedures be conducted within a controlled environment using appropriate engineering controls and personal protective equipment (PPE) to prevent any direct contact or inhalation.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure and must be treated as a non-negotiable aspect of the experimental workflow. PPE is not a substitute for robust engineering controls like a chemical fume hood but serves as the final barrier between you and the hazardous material.[4]
| Protection Area | Required PPE | Rationale and Specifications |
| Eye/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes.[5] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or cleaning up spills. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide adequate protection against incidental contact with this solid compound.[5] Always double-glove when handling the pure substance or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. Never reuse disposable gloves. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is required. This protects the skin on your arms and torso from accidental contact. Ensure the coat is clean and in good condition. |
| Respiratory | NIOSH-Approved Respirator (as needed) | All handling of the solid powder must be performed within a certified chemical fume hood to minimize inhalation risk.[6] If a fume hood is not available or if aerosolization is significant, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates must be used.[3] |
Operational Plan: From Receipt to Disposal
A systematic, step-by-step approach ensures that safety is integrated into every phase of handling.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble all Materials: Before handling the chemical, ensure all necessary equipment, including glassware, spatulas, weighing paper, and waste containers, are inside the fume hood.
-
Emergency Preparedness: Confirm the location and operational status of the nearest safety shower and eyewash station.[7] Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood to contain any minor spills.
-
Control Dust: Handle the compound gently to minimize the generation of airborne dust.[7] Use spatulas to carefully transfer the solid. Avoid pouring the powder directly from the container if possible.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills.[1][7]
-
Surface Decontamination: After handling is complete, wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal (Doffing): Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Emergency and Spill Response
Accidents require immediate and correct action to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Small Spill (inside fume hood): Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material. Carefully sweep the material into a designated hazardous waste container.[3]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact EH&S or the appropriate emergency response team.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
-
Waste Segregation: All materials contaminated with 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, including excess reagent, contaminated gloves, weighing paper, and cleaning materials, must be collected as hazardous waste.[1]
-
Containerization: Use a clearly labeled, sealable, and chemically compatible container for all solid waste.[6] The label should read "Hazardous Waste" and include the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[3][6]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[3]
Workflow for Safe Handling
The following diagram outlines the critical path for safely handling 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol.
Caption: Safe Handling Workflow Diagram.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Acros Organics BVBA. 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol SDS. SDS Manager.
- ChemicalBook. (n.d.). 17452-31-2(5-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZOLE-2-THIOL) Product Description.
- Santa Cruz Biotechnology. (2016, September 21). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- Cornell University EHS. (n.d.). Chapter 3 - Personal Protective Equipment.
- Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET - Imidazole.
- Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- BenchChem. (2025). Personal protective equipment for handling 4,4'-Bi-1H-imidazole.
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
